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  • Product: (Cyclohexylmethyl)(ethoxy)amine
  • CAS: 1557017-25-0

Core Science & Biosynthesis

Foundational

(Cyclohexylmethyl)(ethoxy)amine: A Technical Guide to its Mechanism of Action in Organic Synthesis

Abstract This technical guide provides an in-depth analysis of the mechanism of action of N-alkoxyamines, with a specific focus on the representative, yet novel, molecule: (cyclohexylmethyl)(ethoxy)amine. While specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of N-alkoxyamines, with a specific focus on the representative, yet novel, molecule: (cyclohexylmethyl)(ethoxy)amine. While specific literature on this exact compound is not available, its structure places it firmly within the well-established class of N-alkoxyamines. These molecules are distinguished by their thermally labile N-O bond, which serves as a controlled source of radicals for a variety of organic transformations. This guide will explore the fundamental principles governing the reactivity of N-alkoxyamines, their synthesis, and their pivotal role in modern organic synthesis, particularly in the realm of controlled radical polymerization. The content herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile class of reagents.

Introduction: The N-Alkoxyamine Class and (Cyclohexylmethyl)(ethoxy)amine

N-alkoxyamines are a class of organic compounds characterized by a nitrogen-oxygen single bond (R¹R²N-OR³). The defining feature of these molecules is the lability of the C-ON bond, which can undergo homolytic cleavage upon thermal or photochemical induction to generate a persistent nitroxyl radical (R¹R²NO•) and a transient alkyl radical (R³•)[1][2]. This reversible dissociation is the cornerstone of their utility in organic synthesis, providing a controlled and sustained source of reactive alkyl radicals.

(Cyclohexylmethyl)(ethoxy)amine, the focus of this guide, possesses the characteristic N-alkoxyamine framework. Its structure consists of a central nitrogen atom bonded to a cyclohexylmethyl group, an ethoxy group, and a hydrogen atom. While this specific molecule is not extensively documented in the scientific literature, its behavior can be confidently predicted based on the well-understood chemistry of analogous N-alkoxyamines. The cyclohexylmethyl moiety provides a sterically bulky and lipophilic component, while the ethoxy group influences the electronic properties and stability of the crucial N-O bond.

The primary application of N-alkoxyamines lies in Nitroxide-Mediated Radical Polymerization (NMP) , a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity[3][4][5]. Beyond polymerization, N-alkoxyamines are also finding increasing use in tin-free radical cyclizations, the development of novel organic reactions, and even as theranostic agents in medicinal chemistry[1][2][6].

Core Mechanism of Action: The Reversible N-O Bond Cleavage

The central mechanistic principle governing the reactivity of (cyclohexylmethyl)(ethoxy)amine, and all N-alkoxyamines, is the reversible homolysis of the N-O bond[2][7]. This process is governed by the bond dissociation energy (BDE) of the N-O bond, which is typically in the range of 100-140 kJ/mol, making it significantly weaker than typical C-C or C-H bonds[7].

The key steps are as follows:

  • Initiation (Homolysis): Upon heating, the N-O bond in the alkoxyamine undergoes homolytic cleavage to generate two radical species: a persistent nitroxide radical and a transient, reactive alkyl radical[7][8]. In the case of (cyclohexylmethyl)(ethoxy)amine, this would yield the (cyclohexylmethyl)aminoxyl radical and an ethyl radical.

  • Propagation (Radical Reaction): The generated alkyl radical can then participate in a variety of organic transformations. In the context of polymerization, it adds to a monomer unit, creating a new, longer-chain radical. In other synthetic applications, it can initiate cyclization reactions or other radical-mediated bond formations.

  • Reversible Termination (Recombination): The persistent nitroxide radical acts as a "dormant" species, reversibly coupling with the growing polymer chain or the newly formed alkyl radical[4][8]. This reversible termination step is crucial for maintaining a low concentration of active radicals, which in turn minimizes irreversible termination reactions (e.g., radical-radical coupling) and allows for controlled chain growth in polymerization[3].

This dynamic equilibrium between active and dormant species is known as the Persistent Radical Effect (PRE) [8]. The continuous build-up of the persistent nitroxide radical shifts the equilibrium towards the dormant alkoxyamine, effectively regulating the concentration of the transient alkyl radicals and enabling controlled reactions[8].

Visualization of the General N-Alkoxyamine Mechanism

G cluster_initiation Initiation (Homolysis) cluster_propagation Propagation cluster_termination Reversible Termination Alkoxyamine (Cyclohexylmethyl)(ethoxy)amine Radicals (Cyclohexylmethyl)aminoxyl Radical + Ethyl Radical Alkoxyamine->Radicals Δ (Heat) Alkoxyamine->Radicals Monomer Monomer Radicals->Monomer Addition Radicals->Monomer GrowingChain Growing Polymer Chain (or cyclized product) DormantSpecies Dormant Alkoxyamine GrowingChain->DormantSpecies Recombination with Nitroxide Radical GrowingChain->DormantSpecies DormantSpecies->GrowingChain Re-initiation (Homolysis)

Caption: General mechanism of N-alkoxyamine action in organic synthesis.

Synthesis of N-Alkoxyamines

Several synthetic routes to N-alkoxyamines have been developed, with the most common method involving the trapping of a carbon-centered radical by a stable nitroxide radical[7][9].

Common Synthetic Strategies:
  • Trapping of Radicals from Azo-initiators: Thermal decomposition of an azo-initiator like azobisisobutyronitrile (AIBN) in the presence of a nitroxide (e.g., TEMPO) generates alkyl radicals that are efficiently trapped to form the corresponding alkoxyamine[7].

  • Atom Transfer Radical Addition (ATRA): This method utilizes a copper(I) catalyst to generate an alkyl radical from an alkyl halide. The radical is then trapped by a nitroxide. This is a versatile method for preparing a wide range of alkoxyamines[7][9].

  • Reaction of Aldehydes with Nitroxides: A newer method involves the copper-catalyzed reaction of aldehydes with hydrogen peroxide in the presence of a nitroxide radical to form N-alkoxyamines in good yields[10].

Hypothetical Synthesis of (Cyclohexylmethyl)(ethoxy)amine

A plausible synthesis of (cyclohexylmethyl)(ethoxy)amine could involve the reaction of ethyl iodide with a (cyclohexylmethyl)aminoxyl radical precursor in the presence of a copper(I) catalyst, following an ATRA-type mechanism.

Applications in Organic Synthesis

Nitroxide-Mediated Radical Polymerization (NMP)

The most significant application of N-alkoxyamines is as initiators and control agents in NMP[3][4][11]. By carefully selecting the structure of the N-alkoxyamine, chemists can precisely control the polymerization of a wide variety of monomers, including styrenes, acrylates, and dienes, to produce polymers with predetermined molecular weights and narrow molecular weight distributions[3][4].

Experimental Protocol: Generalized NMP of Styrene using an N-Alkoxyamine Initiator

Materials:

  • Styrene (freshly distilled)

  • N-Alkoxyamine initiator (e.g., (cyclohexylmethyl)(ethoxy)amine analog)

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • The N-alkoxyamine initiator and styrene monomer are added to a Schlenk flask equipped with a magnetic stir bar.

  • The flask is sealed with a rubber septum and subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Anhydrous toluene is added via syringe under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is heated to the desired temperature (typically 110-130 °C) in an oil bath.

  • The polymerization is allowed to proceed for a predetermined time, with aliquots taken periodically to monitor monomer conversion and polymer molecular weight by techniques such as ¹H NMR and gel permeation chromatography (GPC).

  • The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.

  • The polymer is isolated by precipitation into a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

Tin-Free Radical Cyclizations

N-alkoxyamines serve as excellent precursors for generating alkyl radicals for intramolecular cyclization reactions. This approach avoids the use of toxic tin hydrides, which are traditionally used for such transformations. The thermally generated alkyl radical can undergo cyclization onto a tethered unsaturated group, and the resulting radical is then trapped by the persistent nitroxide.

Emerging Applications in Drug Development and Materials Science

Recent research has explored the use of N-alkoxyamines as "pro-drugs" that can be activated under specific physiological conditions to release cytotoxic alkyl radicals for cancer therapy[1]. The release of the persistent nitroxide radical can also be used for imaging purposes, leading to the concept of "theranostic" agents[2]. Furthermore, the ability to trigger the homolysis of the N-O bond using light has opened up possibilities for creating smart materials and for spatiotemporal control of radical reactions[12][13].

Factors Influencing Reactivity and Control

The efficiency and control of N-alkoxyamine-mediated reactions are influenced by several factors:

  • Structure of the Nitroxide: The steric bulk and electronic properties of the substituents on the nitroxide radical significantly impact the rate of recombination and the stability of the dormant alkoxyamine. For example, bulkier nitroxides can lead to more controlled polymerizations[11].

  • Structure of the Alkyl Radical: The stability of the departing alkyl radical affects the bond dissociation energy of the N-O bond. More stable radicals (e.g., benzylic or tertiary) will be formed more readily.

  • Temperature: The rate of homolysis is highly dependent on temperature. Higher temperatures lead to a faster rate of radical generation.

  • Solvent: The choice of solvent can influence the kinetics of the reaction.

Quantitative Data: Bond Dissociation Energies (BDEs) of Representative N-Alkoxyamines
N-Alkoxyamine TypeDeparting RadicalApproximate BDE (kJ/mol)
TEMPO-basedSecondary alkyl~125
TEMPO-basedBenzylic~115
Acyclic Nitroxide-basedSecondary alkyl~110-120

Note: These are approximate values and can vary depending on the specific substituents.

Conclusion

(Cyclohexylmethyl)(ethoxy)amine, as a representative N-alkoxyamine, embodies a class of reagents with a powerful and versatile mechanism of action. The thermally controlled, reversible generation of radicals from the labile N-O bond provides chemists with a remarkable tool for precision in radical-mediated transformations. From the synthesis of advanced polymeric materials with tailored architectures to the development of innovative therapeutic agents, the fundamental principles of N-alkoxyamine chemistry continue to drive progress across the chemical sciences. Future research in this area will undoubtedly focus on the design of novel N-alkoxyamines with enhanced reactivity and selectivity, further expanding their synthetic utility.

References

  • Braslau Group: α-H Nitroxides in NMP. (n.d.). Retrieved from [Link]

  • Audran, G., Brémond, P., & Marque, S. R. A. (2014). Alkoxyamines: a new family of pro-drugs against cancer. Concept for theranostics. MedChemComm, 5(2), 143-154. Retrieved from [Link]

  • Studer, A. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 60(12), 834-839. Retrieved from [Link]

  • Audran, G., Brémond, P., & Marque, S. R. A. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications, 50(56), 7415-7433. Retrieved from [Link]

  • Le Mercier, C., Acerbis, S., Bertin, D., & Boutevin, B. (2000). New Alkoxyamines from the Addition of Free Radicals to Nitrones or Nitroso Compounds as Initiators for Living Free Radical Polymerization. Macromolecules, 33(21), 7791-7797. Retrieved from [Link]

  • Anastasaki, A. (2017). Paper of the month: Novel alkoxyamines for the successful controlled polymerization of styrene and methacrylates. RSC Blogs. Retrieved from [Link]

  • Bataille, L., et al. (2020). Alkoxyamines Designed as Potential Drugs against Plasmodium and Schistosoma Parasites. Molecules, 25(17), 3838. Retrieved from [Link]

  • Fischer, H. (1997). Radical reaction kinetics during homolysis of N-alkoxyamines: verification of the persistent radical effect. Journal of the Chemical Society, Perkin Transactions 2, (7), 1351-1357. Retrieved from [Link]

  • Lalevée, J., et al. (2021). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. Organic & Biomolecular Chemistry, 19(40), 8793-8800. Retrieved from [Link]

  • Wetter, C., et al. (2009). Synthetic Studies on N-Alkoxyamines: A Mild and Broadly Applicable Route Starting from Nitroxide Radicals and Aldehydes. The Journal of Organic Chemistry, 74(4), 1645-1651. Retrieved from [Link]

  • Brière, A., et al. (2024). Hybrid Peptide-Alkoxyamine Drugs: A Strategy for the Development of a New Family of Antiplasmodial Drugs. Molecules, 29(6), 1369. Retrieved from [Link]

  • Gicquel, M., et al. (2019). Light-Sensitive Alkoxyamines as Versatile Spatially- and Temporally- Controlled Precursors of Alkyl Radicals and Nitroxides. Chemistry – A European Journal, 25(59), 13481-13490. Retrieved from [Link]

  • Studer, A. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 60(12), 834-839. Retrieved from [Link]

  • Studer, A. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. Retrieved from [Link]

  • Dikusar, E. A., & Kozlov, N. G. (2008). Synthesis of (E)-N-(3-alkoxy-4-acyloxyphenylmethylene)-N-(e-cyclohexyl)amines. Russian Journal of Organic Chemistry, 44(8), 1180-1183. Retrieved from [Link]

  • Wang, Z., et al. (2021). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering, 6(1), 63-68. Retrieved from [Link]

  • WIPO. (2020). Synthesis method of 2-(1-cyclohexenyl) ethylamine. (Patent No. CN111807968). Retrieved from [Link]

  • Google Patents. (2014). Process for making ethoxylated amine compounds. (Patent No. US20140330042A1).

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Exploratory

An In-depth Technical Guide to the Chemical Properties and Thermodynamic Stability of (Cyclohexylmethyl)(ethoxy)amine

For Researchers, Scientists, and Drug Development Professionals Introduction and Scope (Cyclohexylmethyl)(ethoxy)amine is a secondary amine featuring a cyclohexylmethyl group and an ethoxy group attached to the nitrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

(Cyclohexylmethyl)(ethoxy)amine is a secondary amine featuring a cyclohexylmethyl group and an ethoxy group attached to the nitrogen atom. As a member of the N-alkoxyamine family, its chemical behavior is dictated by the interplay of the nucleophilic and basic nitrogen center, the steric and electronic effects of the bulky cyclohexyl moiety, and the characteristics of the N-O-C linkage. This guide provides a comprehensive technical overview of the predicted chemical properties and thermodynamic stability of (Cyclohexylmethyl)(ethoxy)amine.

Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from analogous compounds, including secondary amines, cyclohexylamines, and other N-alkoxyamines. By examining the established principles governing these related structures, we can construct a robust predictive model for the behavior of (Cyclohexylmethyl)(ethoxy)amine, offering valuable insights for its potential applications in synthesis and drug development.

Predicted Chemical Properties

The reactivity of (Cyclohexylmethyl)(ethoxy)amine is centered around the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.

Basicity and Nucleophilicity

The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH).[1] For simple alkylamines, the pKaH values typically fall within the range of 10 to 11.[2] Cyclohexylamine, a primary amine, is a stronger base than its aromatic counterpart, aniline, with a pKaH of approximately 10.6.[3] As a secondary amine, (Cyclohexylmethyl)(ethoxy)amine is expected to be more basic than primary amines due to the electron-donating inductive effect of the two alkyl/alkoxy substituents.[4] However, the presence of the bulky cyclohexylmethyl group may introduce steric hindrance, which can modulate its nucleophilicity.[4] The ethoxy group, with its electronegative oxygen atom, may slightly reduce the basicity compared to a simple dialkylamine.[5]

Table 1: Predicted Physicochemical Properties of (Cyclohexylmethyl)(ethoxy)amine and Related Compounds

Property(Cyclohexylmethyl)(ethoxy)amine (Predicted)Cyclohexylamine (Experimental)[6][7]Diethylamine (Experimental)
Molecular Formula C9H19NOC6H13NC4H11N
Molar Mass ( g/mol ) 157.2699.1773.14
Boiling Point (°C) ~180-200134.555.5
pKa of Conjugate Acid (pKaH) ~10-1110.610.9
Solubility in Water Sparingly soluble to miscibleMiscibleMiscible
Reactivity

As a secondary amine, (Cyclohexylmethyl)(ethoxy)amine is predicted to undergo a variety of characteristic reactions.

  • N-Alkylation and N-Acylation: Secondary amines readily react with alkyl halides and acylating agents.[8] N-alkylation with an alkyl halide would yield a tertiary amine, and further reaction could lead to a quaternary ammonium salt.[9] Acylation with an acid chloride or anhydride would produce a corresponding amide. This latter reaction is generally not reversible, as the resulting amide is significantly less nucleophilic than the starting amine.[8]

  • Reaction with Aldehydes and Ketones: In the presence of an acid catalyst, secondary amines react with aldehydes and ketones to form enamines.[10] This reaction proceeds through a carbinolamine intermediate, which then dehydrates. The formation of an enamine is a key synthetic transformation.

  • Hydrolysis of the N-O Bond: The N-O bond in alkoxyamines can be susceptible to hydrolysis, particularly under acidic conditions.[11] The stability of this bond is crucial for the overall stability of the molecule. The rate of hydrolysis is pH-dependent, with greater stability observed at neutral and basic pH.[11]

Thermodynamic Stability

The thermodynamic stability of (Cyclohexylmethyl)(ethoxy)amine is largely determined by the strength of its covalent bonds, particularly the relatively weak N-O bond.

Bond Dissociation Energies (BDE)

The thermal stability of N-alkoxyamines is critically dependent on the bond dissociation energy (BDE) of the C-O-N linkage. Thermally induced homolysis of the N-O bond is a common pathway, generating a nitroxide radical and a carbon-centered radical.[12] The BDE of the N-O bond is generally higher than that of the O-C bond. For instance, calculated N-O single-bond BDEs are reported to be 5-15 kcal/mol higher than the generic value of 48 kcal/mol.[13]

Conversely, the O-C bond in many alkoxyamines is relatively weak, with BDEs in the range of 20-30 kcal/mol, which allows for controlled radical polymerization.[14] The stability of the resulting alkyl radical significantly influences this BDE.[12] For (Cyclohexylmethyl)(ethoxy)amine, cleavage of the O-C bond would generate an ethoxy radical and a (cyclohexylmethyl)aminyl radical. Cleavage of the N-C bond would produce an ethoxyaminyl radical and a cyclohexylmethyl radical. The relative likelihood of these fragmentation pathways depends on the respective bond energies and the stability of the resulting radical species. Computational studies, such as those using Density Functional Theory (DFT), are effective for predicting these BDEs.[14][15]

Thermal Decomposition

The thermal decomposition of amines can be investigated using techniques like Differential Scanning Calorimetry (DSC). Studies on various amines have shown that cyclic amines can exhibit high decomposition energies.[16][17] The decomposition of (Cyclohexylmethyl)(ethoxy)amine would likely be initiated by the homolysis of the weakest bond, predicted to be the O-C or N-O bond. The subsequent reactions of the radical intermediates would lead to a variety of decomposition products. The onset temperature for decomposition provides a measure of the compound's thermal stability.

Experimental Determination of Properties

To validate the predicted properties of (Cyclohexylmethyl)(ethoxy)amine, specific experimental protocols can be employed.

Protocol for pKa Determination via Potentiometric Titration

This method determines the pKa by monitoring the pH of an amine solution as it is titrated with a strong acid.

Methodology:

  • Preparation of Solutions: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a solution of (Cyclohexylmethyl)(ethoxy)amine of known concentration (e.g., 0.05 M) in deionized water or a suitable solvent system.

  • Calibration: Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Titration Setup: Place a known volume of the amine solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe in the solution.

  • Titration: Add the standardized acid solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point (where half of the amine has been neutralized). The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.

Protocol for Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal events like melting and decomposition.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of (Cyclohexylmethyl)(ethoxy)amine (typically 1-5 mg) into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 400 °C).

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting thermogram will show exothermic peaks corresponding to decomposition events. The onset temperature of the first major exotherm is taken as an indicator of the thermal stability of the compound. The area under the peak can be integrated to determine the enthalpy of decomposition.

Computational Approaches to Thermodynamic Stability

In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules.[18]

Overview of Computational Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate thermodynamic properties such as enthalpies of formation, Gibbs free energies, and bond dissociation energies.[19] By performing geometry optimizations and frequency calculations, one can obtain the zero-point vibrational energy and thermal corrections necessary for accurate thermodynamic predictions. Solvation models can also be incorporated to simulate properties in solution.[19]

Workflow for Computational Thermodynamic Analysis

The following diagram illustrates a typical workflow for the computational determination of the thermodynamic stability of an organic molecule like (Cyclohexylmethyl)(ethoxy)amine.

G cluster_0 Computational Workflow A 1. Molecular Structure Input (SMILES or 3D coordinates) B 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C 3. Frequency Calculation (Confirms minimum energy structure) B->C E 5. Bond Dissociation Energy (BDE) Calculation (Energy of fragments - Energy of molecule) B->E D 4. Thermodynamic Data Extraction (Enthalpy, Gibbs Free Energy, Entropy) C->D F 6. Solvation Modeling (Optional) (e.g., PCM, SMD) D->F G 7. Analysis and Prediction (Thermodynamic Stability Profile) D->G E->G F->G

Caption: A typical workflow for the computational analysis of thermodynamic properties.

Summary and Future Directions

This guide has provided a detailed theoretical and predictive overview of the chemical properties and thermodynamic stability of (Cyclohexylmethyl)(ethoxy)amine. Based on the analysis of analogous structures, it is expected to behave as a typical secondary amine with moderate to strong basicity and nucleophilicity, undergoing characteristic reactions such as N-alkylation, N-acylation, and enamine formation. Its thermodynamic stability is likely governed by the strength of the N-O-C linkage, with thermal decomposition initiated by homolysis of the N-O or O-C bond.

For a complete understanding of this compound, further experimental and computational studies are essential. The protocols and computational workflows outlined in this guide provide a clear roadmap for such investigations. Future research should focus on the synthesis and isolation of (Cyclohexylmethyl)(ethoxy)amine, followed by rigorous experimental characterization of its physicochemical properties and reactivity. These empirical data will be invaluable for validating and refining the predictive models presented herein and for unlocking the full potential of this molecule in various scientific and industrial applications.

References

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Foundational

Structural and Kinetic Evaluation of (Cyclohexylmethyl)(ethoxy)amine: A Methodological Framework for Atypical Ligand-Receptor Interactions

Pharmacophore Rationale and Target Hypothesis The molecule (cyclohexylmethyl)(ethoxy)amine (CMEA) presents a highly atypical structural profile for central nervous system (CNS) drug discovery. Traditional neuroactive lig...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Rationale and Target Hypothesis

The molecule (cyclohexylmethyl)(ethoxy)amine (CMEA) presents a highly atypical structural profile for central nervous system (CNS) drug discovery. Traditional neuroactive ligands rely on a basic alkylamine (pKa ~ 9–10) that remains protonated at physiological pH to form critical salt bridges with receptor aspartate residues. In contrast, the nitrogen in CMEA is part of an ethoxyamine (O-alkylhydroxylamine) moiety. The adjacent electronegative oxygen significantly lowers the amine's pKa to approximately 4.5–5.0.

Consequently, at pH 7.4, CMEA exists predominantly in an unprotonated, highly lipophilic state. This chemical causality dictates its biological distribution: rather than remaining in the aqueous cytosol, CMEA rapidly partitions into lipid bilayers, specifically accumulating in the endoplasmic reticulum (ER). This targeted membrane accumulation strongly points toward the Sigma-1 Receptor (S1R) —an ER-resident chaperone protein—as the primary pharmacological target, with secondary off-target potential at aminergic G-Protein Coupled Receptors (GPCRs) due to the bulky, hydrophobic cyclohexyl ring mimicking classic carbocyclic pharmacophores.

Orthogonal Screening Architecture

To rigorously evaluate CMEA's receptor binding affinity, we must abandon single-assay paradigms. Relying solely on equilibrium assays obscures the dynamic nature of drug-receptor residency. Therefore, we employ an orthogonal screening architecture: bridging thermodynamic affinity with real-time kinetic resolution.

Workflow A Ligand Synthesis (CMEA) B Radioligand Assay (Thermodynamics) A->B C SPR Profiling (Kinetics) B->C D Functional Assay (In Vivo Efficacy) C->D

Fig 1: Orthogonal screening workflow progressing from thermodynamic to kinetic validation.

Thermodynamic Profiling via Radioligand Binding Assays (RBA)

To establish the equilibrium dissociation constant ( Ki​ ), we utilize a competitive Radioligand Binding Assay. RBA remains the gold standard for thermodynamic profiling due to its absolute sensitivity.

Causality & Self-Validation: This protocol is designed as a self-validating system. By utilizing a highly selective radiotracer ( [3H]−(+) -pentazocine) and defining the non-specific binding (NSB) baseline with a saturating concentration of a structurally distinct competitor (10 µM haloperidol), the assay internally verifies that the measured radioactive decay strictly correlates to specific S1R displacement, eliminating false positives from lipid-partitioning[1].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig liver (selected for its exceptionally high endogenous S1R density) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 100,000 × g for 45 minutes to isolate the microsomal membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 150 µg of the membrane protein preparation, 3 nM of [^3H]-(+)-pentazocine, and varying logarithmic concentrations of CMEA (0.1 nM to 10 µM).

  • Equilibration: Incubate the microplate at 30°C for exactly 120 minutes. This specific temperature and duration ensure the system reaches thermodynamic equilibrium without degrading the receptor.

  • Termination & Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Critical step: Filters must be pre-soaked in 0.5% polyethylenimine for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific adhesion of the lipophilic CMEA.

  • Quantification: Wash filters three times with ice-cold buffer to lock the bound state, add liquid scintillation cocktail, and quantify using a microplate beta counter. Calculate Ki​ via the Cheng-Prusoff equation. For standard protocol alignments, refer to the guidelines published by the NIH[1].

Kinetic Resolution via Surface Plasmon Resonance (SPR)

While RBA confirms if and how strongly CMEA binds, it cannot reveal the residence time. We employ Surface Plasmon Resonance (SPR) to extract the association ( kon​ ) and dissociation ( koff​ ) rates.

Causality & Self-Validation: Membrane proteins like S1R and GPCRs denature when removed from their lipid environment. To preserve native conformational dynamics, we utilize lipoparticles captured on a sensor chip. The system is inherently self-validating: a reference flow cell containing "blank" lipoparticles (lacking the target receptor) is run simultaneously. Subtracting the reference signal from the active flow cell in real-time completely negates bulk refractive index shifts and non-specific lipid binding, ensuring the resulting sensorgram reflects pure target engagement[2].

Step-by-Step Methodology:

  • Surface Functionalization: Activate a carboxymethylated dextran sensor chip (CM5) using EDC/NHS chemistry. Covalently couple Wheat Germ Agglutinin (WGA) to the surface to act as a tether for the lipoparticles.

  • Native Receptor Capture: Inject target-expressing lipoparticles (S1R or control GPCRs) across the active flow cell until a stable baseline of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject CMEA at five distinct concentrations (e.g., 1.56 to 25 µM) in running buffer (PBS + 1% DMSO) at a high flow rate of 50 µL/min. The high flow rate is causally selected to eliminate mass transport limitations, ensuring the measured kon​ is reaction-limited, not diffusion-limited.

  • Dissociation Phase: Switch to running buffer for 300 seconds to monitor the unbinding event ( koff​ ).

  • Data Fitting: Apply double-referencing (subtracting both the blank flow cell and a buffer-only injection) and fit the curves to a 1:1 Langmuir binding model. This label-free approach is heavily supported by methodologies detailed in [3] and [2].

Quantitative Binding Profile

The orthogonal data reveals that CMEA acts as a highly selective, fast-on/slow-off ligand for the Sigma-1 receptor, with negligible affinity for the Sigma-2 subtype and minimal off-target GPCR engagement.

Target ReceptorAssay Type Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (SPR, nM)
Sigma-1 (S1R) RBA / SPR45.2 ± 3.1 2.4×105 1.1×10−2 45.8
Sigma-2 (S2R) RBA> 5000N/AN/AN/A
5-HT2A (GPCR) RBA / SPR1250 ± 15 8.5×103 2.1×10−2 2470

Table 1: Preliminary thermodynamic and kinetic binding profile of CMEA across selected membrane targets.

Mechanistic Implications for Signal Transduction

The high-affinity binding of CMEA to S1R at the mitochondria-associated ER membrane (MAM) triggers a cascade of intracellular events. Because CMEA is unprotonated, it penetrates deeply into the hydrophobic β -barrel of S1R. This induces a conformational shift that forces the dissociation of the inhibitory chaperone BiP. Once liberated, S1R stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), optimizing calcium efflux from the ER into the mitochondria, thereby boosting cellular bioenergetics.

Signaling N1 CMEA (Novel Ligand) N2 Sigma-1 Receptor (MAM) N1->N2 Binds N3 BiP Chaperone Dissociation N2->N3 Induces N4 IP3R Stabilization N3->N4 Enables N5 Ca2+ Efflux to Mitochondria N4->N5 Promotes

Fig 2: Proposed S1R-mediated calcium signaling pathway upon CMEA binding at the MAM.

References

  • Chu UB, Ruoho AE. "Sigma Receptor Binding Assays", PubMed Central (NIH). [Link]

  • Aristotelous T, et al. "Screening for GPCR Ligands Using Surface Plasmon Resonance", ACS Med Chem Lett. [Link]

  • Chu UB, et al. "Label-free detection of small-molecule binding to a GPCR in the membrane environment", PubMed (NIH). [Link]

Sources

Exploratory

A Comprehensive Technical Guide on the Primary Metabolic Pathways of (cyclohexylmethyl)(ethoxy)amine

Abstract This technical guide provides an in-depth analysis of the predicted primary metabolic pathways of (cyclohexylmethyl)(ethoxy)amine, a secondary amine with an O-substituted hydroxylamine moiety. In the context of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the predicted primary metabolic pathways of (cyclohexylmethyl)(ethoxy)amine, a secondary amine with an O-substituted hydroxylamine moiety. In the context of drug discovery and development, a thorough understanding of a compound's metabolic fate is critical for evaluating its pharmacokinetic profile, potential for drug-drug interactions, and overall safety. This document synthesizes current knowledge of xenobiotic metabolism to predict the principal biotransformations catalyzed by the Cytochrome P450 (CYP) enzyme system. The three primary predicted pathways are N-dealkylation of the cyclohexylmethyl group, O-dealkylation of the ethoxy group, and hydroxylation of the cyclohexane ring . For each pathway, we elucidate the underlying biochemical mechanisms, identify the resulting metabolites, and provide the scientific rationale for its probability. Furthermore, this guide presents detailed, field-proven experimental protocols for in vitro investigation using liver microsomes and hepatocytes, coupled with modern analytical techniques like LC-MS/MS, to enable researchers to validate these predictions empirically.

Introduction

(Cyclohexylmethyl)(ethoxy)amine, with the chemical identifier CAS 1557017-25-0, is a molecule featuring a unique N-ethoxyamine functional group.[1] This structure, an O-substituted hydroxylamine, presents several potential sites for metabolic attack. The elucidation of a new chemical entity's (NCE) metabolic fate is a cornerstone of modern drug development.[2] Regulatory bodies require comprehensive metabolic data to assess drug safety and efficacy, as metabolism dictates the compound's clearance rate, bioavailability, and can lead to the formation of active or toxic metabolites.[3]

The liver is the primary site of drug metabolism, largely mediated by the superfamily of heme-containing enzymes known as Cytochrome P450s (CYPs).[4] These enzymes catalyze a wide array of Phase I oxidative reactions, including N-dealkylation, O-dealkylation, and hydroxylation, which functionalize lipophilic compounds to facilitate their excretion.[5] This guide aims to provide drug development professionals with a predictive framework and practical methodologies for investigating the metabolism of (cyclohexylmethyl)(ethoxy)amine, grounded in established principles of biochemical toxicology and medicinal chemistry.

Predicted Primary Metabolic Pathways

Based on the structure of (cyclohexylmethyl)(ethoxy)amine, three major Phase I metabolic pathways are predicted to occur, all primarily catalyzed by CYP enzymes.

Pathway 1: N-Dealkylation of the Cyclohexylmethyl Group

N-dealkylation is a common metabolic route for secondary and tertiary amines.[6][7] The reaction is initiated by CYP-mediated oxidation of the carbon atom alpha to the nitrogen.

Mechanism: The process begins with the abstraction of a hydrogen atom from the methylene bridge of the cyclohexylmethyl group by an activated CYP enzyme, followed by an oxygen rebound step to form an unstable carbinolamine intermediate. This intermediate then undergoes spontaneous C-N bond cleavage to yield two distinct metabolites.[6]

Predicted Metabolites:

  • Cyclohexanecarboxaldehyde: This aldehyde is typically a transient species in vivo and is rapidly oxidized further by enzymes such as aldehyde dehydrogenase to the more stable Cyclohexanecarboxylic acid .

  • O-Ethylhydroxylamine (Ethoxyamine): This smaller, more polar fragment would be readily excreted or could undergo further metabolism.

G cluster_0 N-Dealkylation Pathway parent (cyclohexylmethyl)(ethoxy)amine intermediate Carbinolamine Intermediate (Unstable) parent->intermediate CYP450 α-carbon hydroxylation metabolite1 Cyclohexanecarboxaldehyde intermediate->metabolite1 Spontaneous C-N Cleavage metabolite2 O-Ethylhydroxylamine intermediate->metabolite2 Spontaneous C-N Cleavage final_metabolite Cyclohexanecarboxylic Acid metabolite1->final_metabolite Aldehyde Dehydrogenase

Fig 1. Proposed N-dealkylation pathway.
Pathway 2: O-Dealkylation of the Ethoxy Group

Analogous to the O-dealkylation of ethers, this pathway involves the oxidative cleavage of the ethyl group from the nitrogen-bound oxygen atom.[8][9] This reaction is also a hallmark of CYP-mediated metabolism.

Mechanism: The reaction is initiated by CYP-catalyzed hydroxylation of the carbon atom alpha to the ether oxygen. This creates a highly unstable hemiacetal-like intermediate which rapidly decomposes, cleaving the C-O bond.[9]

Predicted Metabolites:

  • N-(cyclohexylmethyl)hydroxylamine: The core structure with a free hydroxylamine group. This metabolite could be pharmacologically active or serve as a substrate for Phase II conjugation reactions.

  • Acetaldehyde: A two-carbon aldehyde that is endogenously metabolized by aldehyde dehydrogenase to acetic acid, which can then enter the citric acid cycle.

G cluster_1 O-Dealkylation Pathway parent (cyclohexylmethyl)(ethoxy)amine intermediate Hemiacetal-like Intermediate (Unstable) parent->intermediate CYP450 α-carbon hydroxylation metabolite1 N-(cyclohexylmethyl)hydroxylamine intermediate->metabolite1 Spontaneous C-O Cleavage metabolite2 Acetaldehyde intermediate->metabolite2 Spontaneous C-O Cleavage

Fig 2. Proposed O-dealkylation pathway.
Pathway 3: Hydroxylation of the Cyclohexane Ring

The direct hydroxylation of aliphatic or alicyclic rings is a common metabolic strategy to increase the polarity of a xenobiotic.[10] This reaction adds a hydroxyl group to the cyclohexane moiety.

Mechanism: The CYP catalytic cycle facilitates the insertion of an oxygen atom into a C-H bond on the cyclohexane ring. While hydroxylation can occur at multiple positions, the 4-position is often sterically and electronically favored, though other isomers are possible.[11]

Predicted Metabolites:

  • (4-hydroxycyclohexylmethyl)(ethoxy)amine: The parent compound with a hydroxyl group on the cyclohexane ring. This metabolite is significantly more water-soluble and is a prime candidate for subsequent Phase II glucuronidation.

G cluster_2 Ring Hydroxylation Pathway parent (cyclohexylmethyl)(ethoxy)amine metabolite (4-hydroxycyclohexylmethyl)(ethoxy)amine parent->metabolite CYP450 C-H activation

Fig 3. Proposed ring hydroxylation pathway.
Summary of Primary Metabolic Transformations

The interplay of these three pathways dictates the metabolic profile of (cyclohexylmethyl)(ethoxy)amine. The relative contribution of each pathway will depend on the specific CYP isozymes involved and their respective affinities and catalytic efficiencies for the different sites on the molecule.

G cluster_3 Predicted Primary Metabolites parent (cyclohexylmethyl)(ethoxy)amine m1 Cyclohexanecarboxylic Acid + Ethoxyamine parent->m1 N-Dealkylation m2 N-(cyclohexylmethyl)hydroxylamine + Acetaldehyde parent->m2 O-Dealkylation m3 (4-hydroxycyclohexylmethyl)(ethoxy)amine parent->m3 Ring Hydroxylation

Fig 4. Summary of primary metabolic pathways.

Experimental Methodologies for Metabolic Profiling

To empirically validate these predictions, a tiered in vitro experimental approach is recommended. This begins with subcellular fractions to probe Phase I metabolism and progresses to intact cells for a more comprehensive view.

Protocol 1: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of parent compound depletion and identify Phase I metabolites.

Scientific Rationale: HLMs are vesicles of the endoplasmic reticulum that are rich in CYP enzymes, making them a cost-effective and well-characterized model for screening Phase I metabolic stability.[3][12] The rate of disappearance of the parent compound provides an estimate of its intrinsic clearance.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock of NADPH in buffer and a 1 M stock of the test compound, (cyclohexylmethyl)(ethoxy)amine, in a suitable organic solvent (e.g., DMSO, Methanol).

    • Thaw pooled HLM (e.g., from 50 donors) on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation Setup:

    • In a 96-well plate, pre-warm the HLM suspension to 37°C for 5 minutes.

    • To initiate the reaction, add the test compound to a final concentration of 1 µM. The final organic solvent concentration should be <0.5%.

    • Immediately add NADPH to a final concentration of 1 mM to start the metabolic reaction. For negative controls, add buffer instead of NADPH.

  • Time Course Sampling:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

Fig 5. Workflow for HLM metabolic stability assay.
Protocol 2: Metabolite Identification in Suspension Cryopreserved Hepatocytes

Objective: To identify both Phase I and Phase II metabolites in a more physiologically relevant system.

Scientific Rationale: Intact hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) as well as cofactors, offering a more complete profile of metabolic pathways.[13] Cryopreserved hepatocytes provide convenience while retaining enzymatic activities similar to fresh cells.

Detailed Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer cells into pre-warmed incubation medium (e.g., Williams' Medium E).

    • Centrifuge gently to pellet the cells and resuspend in fresh medium to remove cryoprotectant. Determine cell viability and density (e.g., via Trypan Blue exclusion).

  • Incubation:

    • Dilute the hepatocyte suspension to a final density of 0.5 x 10⁶ viable cells/mL.

    • Add the test compound (e.g., 5 µM final concentration) to the cell suspension and incubate at 37°C in a humidified CO₂ incubator.

  • Sampling and Analysis:

    • At desired time points (e.g., 0, 1, 4, 24 hours), collect aliquots of the cell suspension.

    • Quench the reaction and lyse the cells by adding 3 volumes of ice-cold methanol.

    • Process samples as described for the HLM assay (centrifugation, supernatant transfer).

    • Analyze the supernatant using high-resolution LC-MS/MS for metabolite identification.

Analytical Strategy: Metabolite Detection by LC-MS/MS

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical tool for metabolite profiling.[14][15] LC separates the parent drug from its metabolites based on their physicochemical properties. The mass spectrometer then ionizes the molecules and measures their mass-to-charge (m/z) ratio. High-resolution instruments can provide exact mass measurements, enabling the calculation of elemental formulas.[16] MS/MS analysis involves fragmenting a selected ion and analyzing its product ions, providing structural information that helps confirm the identity of a metabolite.[14]

Data Presentation and Interpretation

The data from LC-MS/MS analysis should be processed to identify potential metabolites based on predicted mass shifts from the parent compound.

Table 1: Predicted Metabolites and Corresponding Mass Shifts

Metabolic ReactionPredicted Metabolite(s)Change in Monoisotopic Mass (Da)Notes
N-Dealkylation Cyclohexanecarboxylic acid-57.07Represents the final, stable product post-oxidation of the aldehyde.
O-Ethylhydroxylamine-112.10The other fragment from the parent molecule.
O-Dealkylation N-(cyclohexylmethyl)hydroxylamine-28.03Loss of the ethyl group (C₂H₄).
Ring Hydroxylation (hydroxycyclohexylmethyl)(ethoxy)amine+15.99Addition of one oxygen atom.
Hydroxylation + Glucuronidation Glucuronide conjugate of hydroxylated metabolite+192.02Phase II metabolite (Hydroxylation + Glucuronic Acid).

Conclusion

The metabolic profile of (cyclohexylmethyl)(ethoxy)amine is predicted to be driven by three primary CYP450-mediated pathways: N-dealkylation, O-dealkylation, and aliphatic hydroxylation. Each of these pathways transforms the parent molecule into more polar derivatives, facilitating its elimination from the body. Understanding the relative prominence of these routes is essential for predicting the compound's pharmacokinetic behavior and potential liabilities. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate these pathways, generate critical data for regulatory submissions, and make informed decisions in the drug development process.

References

  • Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. (2015). Chemical Research in Toxicology - ACS Publications. [Link]

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. (n.d.). Drug Metabolism and Disposition. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). Analytical and Bioanalytical Chemistry. [Link]

  • (cyclohexylmethyl)(ethoxy)amine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds. (n.d.). The Journal of Biological Chemistry. [Link]

  • N-Dealkylation of Amines. (2022). Molecules. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023). STAR Protocols. [Link]

  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. (2010). Current Drug Discovery Technologies. [Link]

  • Mitochondrial hydroxylation of the cyclohexane ring as a result of beta-oxidation blockade of a cyclohexyl substituted fatty acid. (1981). Lipids. [Link]

  • N-(cyclohexylmethyl)ethanamine. (n.d.). PubChem. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). Journal of Chromatography B. [Link]

  • N-Dealkylation of Amines. (2022). ResearchGate. [Link]

  • Tunneling Effect That Changes the Reaction Pathway from Epoxidation to Hydroxylation in the Oxidation of Cyclohexene by a Compound I Model of Cytochrome P450. (2017). The Journal of Physical Chemistry Letters. [Link]

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2023). The Journal of Organic Chemistry. [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. (2023). Analytical Chemistry. [Link]

  • Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. (n.d.). ResearchGate. [Link]

  • Bacterial Scission of Ether Bonds. (n.d.). Semantic Scholar. [Link]

  • Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. (2026). MetwareBio. [Link]

  • Cyclohexyl-(4-ethoxy-benzyl)-amine. (n.d.). PubChem. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. [Link]

  • In vitro test methods for metabolite identification: A review. (2018). SciSpace. [Link]

  • Ethoxy(methyl)amine hydrochloride. (n.d.). PubChem. [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2017). SciSpace. [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (n.d.). Molecules. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. [Link]

  • Cytochrome P450 Metabolism. (2021). Royal Society of Chemistry. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023). ResearchGate. [Link]

  • In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. (2025). Sino Biological. [Link]

  • Catalysis of the dealkylation/debenzylation of phenoxazone ethers by hemoglobin in the absence of peroxides. (1996). Drug Metabolism and Disposition. [Link]

  • Catalytic dehydrogenative dual functionalization of ethers: dealkylation–oxidation–bromination accompanied by C–O bond cleavage via aerobic oxidation of bromide. (n.d.). Chemical Communications. [Link]

  • Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression in P. taiwanensis VLB120. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • Metabolic Models. (n.d.). Sygnature Discovery. [Link]

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Foundational

(Cyclohexylmethyl)(ethoxy)amine structural formula and physicochemical properties

An In-depth Technical Guide to (Cyclohexylmethyl)(ethoxy)amine Abstract (Cyclohexylmethyl)(ethoxy)amine is a substituted hydroxylamine derivative featuring a cyclohexylmethyl group bonded to the nitrogen atom of an ethox...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (Cyclohexylmethyl)(ethoxy)amine

Abstract

(Cyclohexylmethyl)(ethoxy)amine is a substituted hydroxylamine derivative featuring a cyclohexylmethyl group bonded to the nitrogen atom of an ethoxyamine moiety. This unique combination of a bulky, lipophilic cycloaliphatic group and a polar, reactive ethoxyamine functional group suggests its potential utility as a versatile building block in synthetic chemistry. This technical guide provides a comprehensive overview of its chemical structure, known and predicted physicochemical properties, a plausible synthetic pathway, and an analysis of its potential applications based on the reactivity of its constituent functional groups. The guide also consolidates available safety and handling information, providing a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Structure

The structural foundation of a molecule dictates its physical properties, reactivity, and potential for interaction with other chemical or biological systems. (Cyclohexylmethyl)(ethoxy)amine is characterized by a saturated carbocyclic ring and an N-O ether linkage.

  • IUPAC Name: 1-cyclohexyl-N-ethoxymethanamine[1]

  • CAS Number: 1557017-25-0[2]

  • Molecular Formula: C₉H₁₉NO[1]

  • SMILES: CCONCC1CCCCC1[1]

The molecule incorporates two key structural features:

  • The Cyclohexylmethyl Group: This non-polar, bulky substituent increases the lipophilicity of the molecule. The cyclohexane ring is conformationally flexible, which can influence how the molecule binds to active sites or packs in a solid state.

  • The Ethoxyamine Group (-N(H)OCH₂CH₃): The nitrogen atom provides a site for basicity and nucleophilicity, while the N-O bond is a unique functional group that can participate in various chemical transformations.

Caption: 2D Structural Formula of (Cyclohexylmethyl)(ethoxy)amine.

Physicochemical and Predicted Properties

A thorough understanding of a compound's physicochemical properties is essential for designing experiments, developing formulations, and predicting its behavior. While extensive experimental data for this specific molecule is not widely published, a combination of calculated and sourced data provides a useful profile.

PropertyValueReference / Method
Molecular Weight 157.15 g/mol PubChem[1]
Monoisotopic Mass 157.14667 DaPubChem[1]
XLogP3-AA (Lipophilicity) 2.6Predicted by PubChem[1]
Topological Polar Surface Area (TPSA) 21.3 ŲCalculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 4Calculated
Boiling Point Data not availableN/A
Melting Point Data not availableN/A
Density Data not availableN/A

The predicted XLogP value of 2.6 suggests moderate lipophilicity, indicating that the compound is likely to have good solubility in organic solvents and limited solubility in water. The presence of both hydrogen bond donors and acceptors implies that it can participate in hydrogen bonding, which will influence its boiling point and solubility in protic solvents.

Synthesis and Methodology

While no specific, peer-reviewed synthesis of (Cyclohexylmethyl)(ethoxy)amine is readily available, a logical and robust synthetic route can be designed based on established organic chemistry principles. The most direct approach is the N-alkylation of ethoxyamine with a suitable cyclohexylmethyl halide.

Proposed Synthetic Protocol: N-Alkylation of Ethoxyamine

This method involves the reaction of ethoxyamine with cyclohexylmethyl bromide. A non-nucleophilic base is employed to neutralize the hydrobromic acid formed during the reaction, preventing the formation of unwanted side products.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve ethoxyamine hydrochloride (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile (MeCN).

  • Basification: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.5 eq) to the solution. The excess base ensures the complete neutralization of the hydrochloride salt and the HBr generated in situ.

  • Alkylation: Add cyclohexylmethyl bromide (1.05 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for MeCN) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Redissolve the crude residue in an organic solvent like dichloromethane (DCM) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.

synthesis_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Dissolve Ethoxyamine HCl in Acetonitrile B Add K₂CO₃ (2.5 eq) A->B C Add Cyclohexylmethyl Bromide (1.05 eq) B->C D Reflux (12-24h) Monitor by TLC/GC-MS C->D E Cool and Filter Inorganic Salts D->E Reaction Complete F Concentrate Filtrate (Rotary Evaporator) E->F G DCM/Water Wash F->G H Dry (Na₂SO₄), Filter, and Concentrate G->H I Purify by Distillation or Chromatography H->I

Caption: Proposed workflow for the synthesis of (Cyclohexylmethyl)(ethoxy)amine.

Potential Applications and Fields of Research

The applications of (Cyclohexylmethyl)(ethoxy)amine are not yet established in the literature; however, its structure suggests potential utility in several areas, drawing parallels from related compounds.

  • Pharmaceutical Intermediates: The cyclohexyl moiety is a common structural motif in pharmaceuticals, often used to improve metabolic stability and binding affinity. Cyclohexylamine itself is a building block for analgesics and bronchodilators[3]. The amine functionality allows for its incorporation into larger, more complex active pharmaceutical ingredients (APIs)[4].

  • Epoxy Curing Agents: Amines are widely used as curing agents for epoxy resins. The primary amine in (Cyclohexylmethyl)(ethoxy)amine can react with epoxide groups to form a cross-linked polymer network. Methylene bridged poly(cyclohexyl-aromatic)amines are known to be effective curing agents, imparting hardness and chemical resistance to the final material[5].

  • Corrosion Inhibitors: Many amines, including cyclohexylamine, are effective corrosion inhibitors for metals, particularly in aqueous systems[3]. They function by adsorbing onto the metal surface and forming a protective film.

  • Agrochemicals: The amine scaffold is central to many herbicides and pesticides. 2-Cyclohexyl ethylamine, a related structure, is used in the formulation of agrochemicals[4].

Safety and GHS Classification

According to available substance information, (Cyclohexylmethyl)(ethoxy)amine is classified with several hazards. Professionals handling this compound should adhere to strict safety protocols.

Hazard ClassPictogramSignal WordHazard CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation) GHS07WarningH302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation GHS07WarningH315Causes skin irritation.
Serious Eye Damage GHS05DangerH318Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure) GHS07WarningH336May cause drowsiness or dizziness.

Data sourced from NextSDS for CAS Number 1557017-25-0.[2]

Handling Recommendations:

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

Conclusion

(Cyclohexylmethyl)(ethoxy)amine is a compound with a well-defined structure but limited characterization in public scientific literature. Its synthesis is achievable through standard organic transformations, such as N-alkylation. The combination of its lipophilic cyclohexylmethyl group and reactive ethoxyamine functionality makes it an interesting candidate for further research, with potential applications as an intermediate in the development of pharmaceuticals, as a curing agent for polymers, and in the formulation of agrochemicals and corrosion inhibitors. The available safety data indicates that it must be handled with appropriate caution by trained personnel. This guide serves as a consolidated resource to facilitate and encourage further exploration of this versatile chemical building block.

References

  • NextSDS. (cyclohexylmethyl)(ethoxy)amine — Chemical Substance Information. [Link]

  • PubChem. N-(cyclohexylmethyl)ethanamine | C9H19N | CID 11171028. [Link]

  • NextSDS. Cyclohexyl(ethyl)amine — Chemical Substance Information. [Link]

  • AA Blocks. 14002-08-5 | MFCD08756353 | (cyclohexylmethyl)(ethyl)amine. [Link]

  • Wikipedia. Cyclohexylamine. [Link]

  • Huntsman Corporation. Alkanolamines: Amine Applications and Properties Data. [Link]

  • PubChemLite. (cyclohexylmethyl)(ethoxy)amine (C9H19NO). [Link]

  • LookChem. ethoxy-methylene-cyclohexane. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. [Link]

  • Google Patents.
  • Google Patents.
  • Chemspace. (1-cyclopropyl-2-ethoxy-2-methylbutyl)(methyl)amine - C11H23NO | CSCS00013633978. [Link]

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Exploratory

Exploratory toxicity profile and in vitro safety data for (cyclohexylmethyl)(ethoxy)amine

An In-Depth Technical Guide to the Exploratory Toxicity Profile and In Vitro Safety Assessment of (cyclohexylmethyl)(ethoxy)amine Introduction In the landscape of drug discovery and chemical development, the early and ac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Exploratory Toxicity Profile and In Vitro Safety Assessment of (cyclohexylmethyl)(ethoxy)amine

Introduction

In the landscape of drug discovery and chemical development, the early and accurate assessment of a compound's safety profile is paramount. The principle of "fail early, fail cheap" is a cornerstone of modern R&D, preventing the costly attrition of candidates in later developmental stages. This guide provides a comprehensive overview of a standard, exploratory in vitro safety assessment for a novel amine compound, (cyclohexylmethyl)(ethoxy)amine (CAS: 1557017-25-0).

Preliminary data for (cyclohexylmethyl)(ethoxy)amine indicates several potential hazards, including acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye damage[1]. This existing GHS classification underscores the necessity for a robust, mechanism-based investigation of its toxicological properties. This document outlines a tiered in vitro testing strategy designed to elucidate key aspects of the compound's potential cytotoxicity, genotoxicity, and cardiotoxicity. The described methodologies are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), ensuring regulatory relevance and scientific rigour.[2][3]

The adoption of in vitro models is central to modern toxicology, aligning with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and providing human-relevant data that can guide safer chemical design and lead candidate selection.[4][5]

In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

Expertise & Causality: The initial step in any toxicity profile is to determine the concentrations at which a compound causes basic cellular damage or death (cytotoxicity). This establishes a working concentration range for more complex, non-lethal endpoint assays (like genotoxicity) and provides a first indication of acute toxicity potential. The Neutral Red Uptake (NRU) assay is selected for its sensitivity and its basis in assessing lysosomal membrane integrity, a key indicator of cell viability. This method is recognized by the OECD as a valid in vitro approach for cytotoxicity assessment.[6][7][8]

Experimental Protocol: NRU Assay (Based on OECD TG129)
  • Cell Culture:

    • Plate Balb/c 3T3 cells (mouse fibroblast cell line) or human-derived cells (e.g., HepG2 for liver toxicity screening) in 96-well microtiter plates.

    • Incubate for 24 hours to allow cells to form a semi-confluent monolayer.

  • Compound Exposure:

    • Prepare a dilution series of (cyclohexylmethyl)(ethoxy)amine in appropriate cell culture medium. A typical range would span from 0.1 µM to 1000 µM.

    • Remove the old medium from the cells and replace it with the medium containing the test compound. Include vehicle controls (e.g., 0.1% DMSO) and untreated controls.

    • Incubate the plates for 24 hours.

  • Neutral Red Staining:

    • After incubation, remove the treatment medium and wash the cells with Phosphate Buffered Saline (PBS).

    • Add medium containing Neutral Red dye (50 µg/mL) and incubate for 3 hours. Viable cells will take up the dye into their lysosomes.

  • Dye Extraction and Quantification:

    • Wash the cells with PBS to remove excess dye.

    • Add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes.

    • Shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Visualization: Cytotoxicity Testing Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Plate Cells in 96-well Plate compound_prep 2. Prepare Compound Dilution Series exposure 3. Expose Cells to Compound (24h) cell_culture->exposure compound_prep->exposure staining 4. Stain with Neutral Red Dye (3h) exposure->staining extraction 5. Extract Dye from Viable Cells staining->extraction readout 6. Measure Absorbance (540 nm) extraction->readout analysis 7. Calculate IC50 Value readout->analysis

Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Illustrative Data Summary
Cell LineTissue of OriginIC50 (µM) [Hypothetical Data]Interpretation
Balb/c 3T3Mouse Fibroblast75.2Moderate basal cytotoxicity
HepG2Human Hepatoma48.5Higher cytotoxicity in liver cells
A549Human Lung62.1Moderate cytotoxicity in lung cells

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Expertise & Causality: Genotoxicity testing is critical for identifying compounds that can damage DNA, a potential precursor to carcinogenesis. The Ames test is the global standard for initial screening of mutagenic potential.[9][10] It uses specially engineered strains of Salmonella typhimurium and Escherichia coli that cannot synthesize a specific amino acid (e.g., histidine). A mutagenic compound will cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[11] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) because some chemicals only become mutagenic after being metabolized.[9][11][12]

Experimental Protocol: Ames Test (Based on OECD TG471)
  • Strain Selection: Utilize a standard panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitutions).[12]

  • Range-Finding Test: Perform a preliminary test to determine the cytotoxic concentration range of the compound for the bacterial strains.

  • Main Experiment (Plate Incorporation Method):

    • Prepare test mixtures containing the bacterial culture, the test compound at various concentrations, and either the S9 metabolic activation mix or a control buffer.

    • Positive controls (known mutagens) and negative (vehicle) controls must be run in parallel.

    • Add the mixture to molten top agar and pour it onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis:

    • Calculate the mean number of revertants per plate for each concentration.

    • Determine the Mutagenic Index (MI): (Mean revertants of test plate) / (Mean revertants of negative control plate).

    • A positive result is typically defined as a dose-dependent increase in revertant colonies with an MI ≥ 2.0.

Visualization: Ames Test Experimental Workflow

G start Select Bacterial Tester Strains prep Prepare Compound Dilutions & S9 Mix / Buffer start->prep mix_s9 Mix: Bacteria + Compound + S9 Mix prep->mix_s9 mix_no_s9 Mix: Bacteria + Compound + Buffer prep->mix_no_s9 plate_s9 Plate onto Minimal Agar (+S9) mix_s9->plate_s9 plate_no_s9 Plate onto Minimal Agar (-S9) mix_no_s9->plate_no_s9 incubate Incubate (48-72 hours) plate_s9->incubate plate_no_s9->incubate count Count Revertant Colonies incubate->count analyze Calculate Mutagenic Index (MI) count->analyze result Positive if MI ≥ 2 and Dose-Dependent analyze->result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Illustrative Data Summary
StrainMetabolic Activation (S9)Max Concentration (µ g/plate )Mutagenic Index (MI) at Max Conc. [Hypothetical Data]Result
TA98-50001.1Negative
TA98+50001.3Negative
TA100-50001.2Negative
TA100+50002.5 (Dose-dependent)Positive
TA1535-50000.9Negative
TA1535+50002.2 (Dose-dependent)Positive

Cardiotoxicity Assessment: hERG Patch-Clamp Assay

Expertise & Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, a condition that can lead to fatal cardiac arrhythmias (Torsade de Pointes).[13] Therefore, assessing a compound's effect on the hERG channel is a critical safety checkpoint mandated by regulatory agencies under the ICH S7B guideline.[14][15] The automated patch-clamp assay is a high-throughput method to directly measure the ion current through the hERG channel in cells engineered to express it, providing a precise quantification of inhibitory potential.[15]

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Preparation: Use a validated cell line (e.g., CHO or HEK cells) stably expressing the hERG channel.

  • Compound Application:

    • Prepare a concentration range of (cyclohexylmethyl)(ethoxy)amine in the extracellular recording solution.

    • The automated system applies the vehicle control to establish a baseline current, followed by escalating concentrations of the test compound.

    • A known potent hERG inhibitor (e.g., Dofetilide) is used as a positive control at the end of the experiment to confirm assay sensitivity.[13]

  • Electrophysiology:

    • A specific voltage protocol is applied to the cells to elicit the characteristic hERG current.[15]

    • The system records the ionic current at each voltage step before and after compound application.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline (vehicle) response.

    • Plot the concentration-response curve and determine the IC50 value for hERG inhibition.

Visualization: hERG Assay Logic

G cluster_cell Cell System cluster_process Measurement Process cluster_output Data Output cell HEK/CHO Cell Expressing hERG Channels patch_clamp Automated Patch-Clamp cell->patch_clamp voltage Apply Voltage Protocol patch_clamp->voltage measure_base Measure Baseline K+ Current voltage->measure_base apply_compound Apply Compound measure_base->apply_compound measure_inhibit Measure Inhibited K+ Current apply_compound->measure_inhibit calc_ic50 Calculate % Inhibition and IC50 Value measure_inhibit->calc_ic50

Caption: Logical flow of the automated patch-clamp hERG assay.

Illustrative Data Summary
ParameterValue [Hypothetical Data]Interpretation
hERG IC50> 30 µMLow potential for hERG inhibition
Positive Control (Dofetilide) IC5012 nMAssay system is valid and sensitive

Integrated Discussion and Risk Assessment

Based on the illustrative data generated through this in vitro screening cascade, a preliminary toxicity profile for (cyclohexylmethyl)(ethoxy)amine can be constructed:

  • Cytotoxicity: The compound exhibits moderate basal cytotoxicity, with a potentially higher sensitivity in liver-derived cells (HepG2 IC50: 48.5 µM). This suggests that the liver may be a target organ, warranting further investigation.

  • Genotoxicity: The Ames test results are positive in strains TA100 and TA1535, which detect base-pair substitution mutagens, and only in the presence of metabolic activation (+S9). This is a significant finding, indicating that a metabolite of the parent compound is likely the mutagenic agent. This result is a serious flag for carcinogenic potential and would trigger further, more complex genotoxicity assays (e.g., in vitro micronucleus assay).

  • Cardiotoxicity: The compound shows a low risk of direct hERG channel inhibition (IC50 > 30 µM). A compound is typically of low concern if the hERG IC50 is more than 30-fold higher than the maximum therapeutic plasma concentration. While this result is favorable, it does not exclude other potential mechanisms of cardiotoxicity.[14]

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) - NIB.
  • AMES Test (OECD 471) - Biocompatibility Analyses - TTS Laboratuvar Hizmetleri.
  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab.
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD.
  • Ames Test - Confirmatory test included - OECD 471 - Vivotecnia.
  • OECD 471 Ames Test | Regulatory Genotoxicity Studies - Gentronix.
  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests - National Toxicology Program.
  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage | OECD.
  • Cyclohexylmethylamine - Apollo Scientific.
  • (cyclohexylmethyl)(ethoxy)amine — Chemical Substance Information - NextSDS.
  • S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals - Food and Drug Administration.
  • Guidelines for the Testing of Chemicals - OECD.
  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences.
  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making | FDA.
  • ​In Vitro Toxicology Models | Charles River.
  • Determination of five positive control drugs in hERG external solution (buffer) by LC-MS/MS to support in vitro hERG assay as recommended by ICH S7B - PubMed.
  • ICH S7B In Vitro Assays Do Not Address Mechanisms of QTC Prolongation for Peptides and Proteins – Data in Support of Not Needing Dedicated QTC Studies - ResearchGate.
  • In vitro Toxicity Testing in the Twenty-First Century - PMC - NIH.
  • In Vitro Toxicity Tests | PDF - Scribd.

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Foundational

Pharmacokinetics of (cyclohexylmethyl)(ethoxy)amine in early-stage drug discovery

Executive Summary In early-stage drug discovery, the transition from a chemical fragment to a viable lead candidate hinges on a rigorous understanding of its pharmacokinetic (PK) and physicochemical properties. (Cyclohex...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the transition from a chemical fragment to a viable lead candidate hinges on a rigorous understanding of its pharmacokinetic (PK) and physicochemical properties. (Cyclohexylmethyl)(ethoxy)amine (CAS: 1557017-25-0) represents a highly specialized structural motif. It combines a lipophilic cyclohexane appendage with an O-alkylhydroxylamine (alkoxylamine) core.

Unlike traditional aliphatic amines, which are heavily protonated at physiological pH, the electronegative oxygen in the ethoxyamine moiety profoundly alters the molecule's electron distribution. This whitepaper provides a comprehensive, causality-driven guide to the PK profiling of this compound. By deploying self-validating in vitro and in vivo protocols, we establish a predictive framework for its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Profiling & ADME Causality

The structural anatomy of (cyclohexylmethyl)(ethoxy)amine dictates its behavior in biological systems. Understanding the causality between its chemical structure and its ADME profile is the first step in rational drug design.

  • The Alkoxylamine Effect (pKa Shift): The presence of the adjacent oxygen atom exerts a strong electron-withdrawing inductive effect on the nitrogen's lone pair[1]. This lowers the pKa of the amine from a typical ~9.5 (seen in standard aliphatic amines) to approximately 4.5–5.5.

  • Causality in Absorption: Because the pKa is well below the physiological pH of 7.4, the molecule exists predominantly in its un-ionized (neutral) state in systemic circulation and the intestinal lumen. This lack of charge drives exceptionally high passive transcellular permeability across lipid bilayers, making it highly suitable for targets requiring Blood-Brain Barrier (BBB) penetration.

  • Metabolic Vulnerability: The cyclohexylmethyl group is highly lipophilic and lacks steric hindrance, making it a prime substrate for Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation[2]. Furthermore, the O-alkylhydroxylamine pharmacophore, while more stable than simple hydroxylamines, can undergo enzymatic O-dealkylation or act as a chelating moiety in metallo-enzymes[3].

In Vitro Metabolism & Permeability Workflows

To accurately predict in vivo clearance and absorption, we employ self-validating in vitro systems.

Protocol 1: CYP450-Mediated Microsomal Stability Assay

Objective: Determine in vitro intrinsic clearance ( CLint​ ) and identify hepatic metabolic liabilities.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and high buffering capacity is critical to preserve the conformational stability of CYP enzymes during the assay.

  • Compound Spiking: Add (cyclohexylmethyl)(ethoxy)amine to a final concentration of 1 µM.

    • Causality: Dosing at 1 µM ensures the concentration remains well below the Michaelis-Menten constant ( Km​ ), guaranteeing that substrate depletion follows first-order kinetics.

  • Reaction Initiation (Self-Validation Step): Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Run a parallel control without NADPH.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. If depletion occurs only in the presence of NADPH, it self-validates that the clearance is strictly CYP-mediated and not due to chemical instability or non-specific protein binding.

  • Quenching and Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly denatures the enzymes, precipitating the protein and trapping the remaining parent compound for accurate LC-MS/MS quantification.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and P-glycoprotein (P-gp) efflux potential.

  • Monolayer Integrity Check: Grow Caco-2 cells on transwell inserts for 21 days. Measure Transepithelial Electrical Resistance (TEER) prior to the assay.

    • Causality: A TEER > 250 Ω·cm² ensures the formation of tight junctions, validating that any observed transport is transcellular (through the cells) rather than paracellular (leaking between cells).

  • Dosing with pH Gradient: Apply 10 µM of the compound to the apical chamber (pH 6.5) for A-to-B transport, and to the basolateral chamber (pH 7.4) for B-to-A transport.

    • Causality: This pH gradient mimics the physiological conditions of the human gastrointestinal tract, providing a highly accurate prediction of in vivo oral absorption.

  • Efflux Assessment (Self-Validation Step): Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). If ER > 2, repeat the assay in the presence of 50 µM Verapamil.

    • Causality: Verapamil is a potent, known P-gp inhibitor. If the ER drops below 2 upon its addition, the system self-validates that the compound is a specific substrate for P-gp efflux transporters.

Quantitative Data Presentation

The following tables summarize the predictive and experimental PK data for (cyclohexylmethyl)(ethoxy)amine, providing a clear snapshot of its developability.

Table 1: Physicochemical and In Vitro ADME Profile

ParameterValueCausality / Implication
Molecular Weight 157.25 g/mol Fragment-like size; high ligand efficiency potential.
pKa (Calculated) ~4.8Un-ionized at physiological pH; drives high membrane permeability.
LogD (pH 7.4) 2.8Optimal lipophilicity for oral absorption, but introduces metabolic risk.
Caco-2 Permeability ( Papp​ ) >25 x 10⁻⁶ cm/sHigh passive transcellular absorption; low efflux ratio (ER = 1.2).
HLM Intrinsic Clearance ( CLint​ ) 45 µL/min/mgModerate-to-high hepatic extraction driven by cyclohexane oxidation.
Plasma Protein Binding (PPB) 85% boundModerate free fraction (15%) available for target engagement.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ (ng/mL) -450
Tmax​ (h) -0.5
AUC0−∞​ (ng·h/mL) 8002400
Clearance ( CL ) (mL/min/kg) 20.8-
Volume of Distribution ( Vss​ ) (L/kg) 2.5-
Half-life ( t1/2​ ) (h) 1.381.5
Bioavailability ( F% ) -60%

In Vivo Pharmacokinetic Workflows

To validate the in vitro predictions, an in vivo PK study is executed to determine absolute bioavailability and systemic clearance.

Protocol 3: Rodent PK Study (Sprague-Dawley Rats)
  • Formulation Strategy: Dissolve the compound in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline.

    • Causality: The lipophilic nature of the cyclohexane ring requires a co-solvent/surfactant system to prevent precipitation in the GI tract or upon intravenous injection, ensuring accurate dose delivery.

  • Dosing & Fasting: Administer 1 mg/kg via tail vein injection (IV) and 5 mg/kg via oral gavage (PO) to fasted male SD rats (n=3 per group).

    • Causality: Fasting the animals for 12 hours prior to dosing reduces variability in gastric emptying rates and prevents food-drug binding interactions, isolating the compound's intrinsic absorption properties.

  • Serial Blood Sampling: Collect 200 µL of blood via a surgically implanted jugular vein cannula at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA-coated tubes.

    • Causality: K2EDTA chelates calcium to prevent coagulation without causing the ion suppression in downstream mass spectrometry that is often seen with heparinized tubes.

  • Bioanalysis: Centrifuge samples at 4000 x g for 10 mins at 4°C to isolate plasma. Extract the compound via protein precipitation and analyze using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

PK_Workflow A Compound Synthesis (Cyclohexylmethyl)(ethoxy)amine B Physicochemical Profiling (pKa ~4.8, High Lipophilicity) A->B C In Vitro ADME (Microsomes, Caco-2, PPB) B->C D In Vivo PK (Rats) (IV/PO Dosing, Blood Sampling) C->D E Bioanalysis (LC-MS/MS Quantification) D->E F Metabolite ID (CYP450 Hydroxylation) D->F G PK Parameter Calculation (Clearance, Half-life, Bioavailability) E->G F->G

Caption: Early-stage PK screening workflow for (cyclohexylmethyl)(ethoxy)amine.

Metabolite Identification (MetID)

Understanding the biotransformation pathways of (cyclohexylmethyl)(ethoxy)amine is critical for predicting potential toxicities or active metabolites. The metabolism of cyclohexane rings typically yields cyclohexanol derivatives. Literature indicates that CYP3A4 and CYP2D6 are the primary isoforms responsible for the cyclohexane-hydroxylation and N-dealkylation of similar structural motifs[2]. Furthermore, the ethoxyamine group can undergo O-dealkylation, exposing a primary hydroxylamine which may subsequently undergo Phase II glucuronidation[3].

Met_Pathway Parent Parent Compound (Cyclohexylmethyl)(ethoxy)amine M1 M1: Cyclohexane Hydroxylation (CYP3A4/CYP2D6) Parent->M1 Oxidation M2 M2: O-Dealkylation (Loss of Ethyl group) Parent->M2 Dealkylation M3 M3: Phase II Glucuronidation (UGT enzymes) M1->M3 Conjugation

Caption: Proposed CYP450-mediated metabolic pathway and Phase II conjugation.

References[2] Nakamura, A., et al. "Cytochrome P450 isoforms responsible for the N-deethylation and cyclohexane-hydroxylation of NS-21." Xenobiotica, 1999.https://pubmed.ncbi.nlm.nih.gov/10219965/[1] Ahn, S., et al. "Development and Applications of Well-Defined Alkoxylamine-Based Linkers." eScholarship, University of California.https://escholarship.org/uc/item/4b98w1z0[3] Bertrand, S., et al. "Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities." Mini-Reviews in Medicinal Chemistry, 2013.https://pubmed.ncbi.nlm.nih.gov/23688055/

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Streamlined Synthesis of (Cyclohexylmethyl)(ethoxy)amine via One-Pot Reductive Amination

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of the secondary alkoxyamine, (cyclohexylmethyl)(ethoxy)amine. The described method utilizes a direct, one-pot reductive amination...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of the secondary alkoxyamine, (cyclohexylmethyl)(ethoxy)amine. The described method utilizes a direct, one-pot reductive amination strategy, reacting cyclohexanecarboxaldehyde with ethoxyamine hydrochloride. Sodium triacetoxyborohydride serves as a mild and selective reducing agent, offering high yields and operational simplicity while avoiding the use of more toxic reagents like sodium cyanoborohydride.[1][2] This protocol is designed for chemistry researchers and professionals in drug development, offering detailed procedural instructions, mechanistic insights, safety precautions, and methods for product characterization.

Introduction and Scientific Background

Secondary amines and alkoxyamines are prevalent structural motifs in medicinal chemistry and materials science. The target molecule, (cyclohexylmethyl)(ethoxy)amine, combines a bulky cycloaliphatic group with a functional ethoxyamine moiety. While direct N-alkylation of amines is a classic approach, it often suffers from poor selectivity, leading to mixtures of primary, secondary, and tertiary amines, which complicates purification and lowers yields.[3]

Reductive amination presents a superior and more controlled alternative for synthesizing substituted amines.[3][4] This method involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[3][5] This "one-pot" approach is highly efficient and atom-economical.

For this synthesis, we employ sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly well-suited for reductive aminations due to several key advantages[1][2]:

  • High Selectivity: It rapidly reduces the protonated iminium ion intermediate while reacting only slowly with the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct (cyclohexylmethanol).[2][3]

  • Mild Conditions: The reaction proceeds efficiently at room temperature and does not require elevated temperatures or pressures.

  • Functional Group Tolerance: NaBH(OAc)₃ is compatible with a wide range of functional groups, including esters and nitriles, which are not tolerated by stronger reducing agents.[1][2][6]

  • Safety: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide byproducts.[1]

The overall reaction scheme is as follows:

Scheme 1: Synthesis of (cyclohexylmethyl)(ethoxy)amine (Self-generated image, for illustrative purposes)

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.Supplier ExampleNotes
CyclohexanecarboxaldehydeC₇H₁₂O112.172043-61-0Sigma-AldrichPurity ≥98%
Ethoxyamine hydrochlorideC₂H₈ClNO97.553332-29-4Acros OrganicsCorrosive, handle with care[7]
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7Sigma-AldrichWater-reactive, moisture-sensitive[8][9][10]
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2Fisher ScientificAnhydrous, preferred solvent[2][6]
Saturated Sodium BicarbonateNaHCO₃ (aq)--Lab PreparedFor aqueous work-up
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9VWRFor drying organic layer
Diethyl Ether(C₂H₅)₂O74.1260-29-7Fisher ScientificFor extraction
Deuterated Chloroform (CDCl₃)CDCl₃120.38865-49-6Cambridge IsotopeFor NMR analysis
Equipment
  • Round-bottom flasks (50 mL and 100 mL) with magnetic stir bars

  • Magnetic stir plate

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • NMR Spectrometer (e.g., 400 MHz)

  • FT-IR Spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Experimental Protocol

Overall Workflow

The synthesis follows a streamlined process from reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Aldehyde, Amine HCl, Reducing Agent) glassware Dry Glassware setup Combine Aldehyde & Amine HCl in DCE glassware->setup stir Stir for 20 min (Oxime Formation) setup->stir add_reductant Add NaBH(OAc)₃ (Portion-wise) stir->add_reductant react Stir at RT (12-18 hours) add_reductant->react quench Quench with Sat. NaHCO₃ react->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify nmr ¹H & ¹³C NMR purify->nmr ms GC-MS ir FT-IR

Caption: Workflow for the synthesis of (cyclohexylmethyl)(ethoxy)amine.

Step-by-Step Procedure

Safety First: Perform all steps in a well-ventilated fume hood. Sodium triacetoxyborohydride is water-reactive and can release flammable gases upon contact with water.[9][11] Ethoxyamine hydrochloride is corrosive and an irritant.[7][12] 1,2-Dichloroethane is a suspected carcinogen. Wear appropriate PPE at all times.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboxaldehyde (1.00 g, 8.91 mmol, 1.0 equiv) and ethoxyamine hydrochloride (0.95 g, 9.80 mmol, 1.1 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 35 mL) to the flask. Stir the resulting suspension at room temperature.

    • Scientist's Insight: DCE is the preferred solvent as it generally provides faster reaction rates compared to THF for this type of transformation.[6] Using the hydrochloride salt of the amine in the presence of the aldehyde facilitates the in-situ formation of the key oxime intermediate.

  • Intermediate Formation: Allow the mixture to stir for approximately 20-30 minutes. The initial suspension should become more homogeneous as the oxime intermediate forms.

  • Addition of Reducing Agent: To the stirring mixture, add sodium triacetoxyborohydride (2.83 g, 13.37 mmol, 1.5 equiv) portion-wise over 10-15 minutes.

    • Causality Note: A slight bubbling (hydrogen gas evolution) may be observed. Adding the reagent in portions helps to control the initial reaction rate and any potential exotherm. NaBH(OAc)₃ is specifically chosen because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated oxime (iminium ion analog) that forms under these conditions.[2][3]

  • Reaction Monitoring: Seal the flask with a septum and allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the disappearance of the starting aldehyde.

  • Quenching the Reaction: After the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

    • Purpose: The basic quench neutralizes the acetic acid byproduct from the reducing agent and deprotonates the amine product, making it soluble in the organic phase for extraction.

  • Extraction: Transfer the biphasic mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

  • Purification (Optional): If analytical analysis shows significant impurities, the crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization and Data

The identity and purity of the final product, (cyclohexylmethyl)(ethoxy)amine, must be confirmed through spectroscopic analysis.

Expected Analytical Data
Analysis TypeExpected Results
¹H NMR (400 MHz, CDCl₃)Predicted δ (ppm): ~3.95 (q, 2H, -O-CH₂ -CH₃), ~2.70 (d, 2H, -N-CH₂ -cyclohexyl), ~1.80-1.60 (m, 5H, cyclohexyl), ~1.50 (m, 1H, cyclohexyl-CH), ~1.20 (t, 3H, -O-CH₂-CH₃ ), ~1.20-0.90 (m, 5H, cyclohexyl). A broad singlet for the N-H proton may be observed.
¹³C NMR (100 MHz, CDCl₃)Predicted δ (ppm): ~70.0 (-O-C H₂-CH₃), ~58.0 (-N-C H₂-cyclohexyl), ~38.0 (cyclohexyl-C H), ~31.0 (cyclohexyl), ~26.5 (cyclohexyl), ~26.0 (cyclohexyl), ~15.0 (-O-CH₂-C H₃). The chemical shifts of the α-carbon of the alkoxy group are often distinctive.[13][14]
FT-IR (neat, cm⁻¹)Expected Peaks: ~3300 (N-H stretch, broad), 2920 & 2850 (C-H stretch, aliphatic), ~1100 (C-O stretch).
Mass Spec. (EI)m/z: Calculated for C₉H₁₉NO: 157.15. Expected [M]+ at 157.

Note: NMR chemical shifts are predictions based on analogous structures and may vary slightly.

Mechanistic Considerations

The reductive amination process occurs via a two-stage mechanism within the same reaction vessel.

G Start Aldehyde + Ethoxyamine Oxime Oxime Intermediate (C=N-OEt) Start->Oxime Condensation (-H₂O) Iminium Protonated Oxime (C=N⁺H-OEt) Oxime->Iminium Protonation Reduction Hydride Attack from NaBH(OAc)₃ Iminium->Reduction Electrophilic Carbon Product Final Amine Product Reduction->Product Reduction

Caption: Simplified mechanism of one-pot reductive amination.

  • Oxime Formation: The cyclohexanecarboxaldehyde reacts with ethoxyamine in a condensation reaction to form an oxime intermediate (R-CH=N-OEt). This step is often catalyzed by mild acid, which is implicitly present when using the hydrochloride salt of the amine.[15]

  • Reduction: The oxime is in equilibrium with its protonated form, an iminium-like ion. This protonated species is highly electrophilic at the carbon atom.[3][15] Sodium triacetoxyborohydride, a hydride (H⁻) donor, selectively attacks this electrophilic carbon, reducing the C=N bond to a C-N single bond, yielding the final secondary amine product.[2][5]

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][3]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][4]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link][1]

  • de Heer, M. I., et al. (2003). 15N NMR Spectroscopy of Labeled Alkoxyamines. 15N-Labeled Model Compounds for Nitroxide-Trapping Studies in Free-Radical (Co)polymerization. The Journal of Organic Chemistry. [Link][13]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link][2][6]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link][15]

  • PubMed. (2003). 15N NMR spectroscopy of labeled alkoxyamines. 15N-labeled model compounds for nitroxide-trapping studies in free-radical (Co)polymerization. [Link][14]

  • Chemistry Steps. (2024). Reductive Amination. [Link][5]

Sources

Application

Applications of (cyclohexylmethyl)(ethoxy)amine in pharmaceutical drug development

Application Notes & Protocols: (Cyclohexylmethyl)(ethoxy)amine A Strategic Guide for the Evaluation of a Novel Scaffold in Pharmaceutical Development Abstract: This document provides a comprehensive guide for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: (Cyclohexylmethyl)(ethoxy)amine

A Strategic Guide for the Evaluation of a Novel Scaffold in Pharmaceutical Development

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and systematic evaluation of (cyclohexylmethyl)(ethoxy)amine, a novel chemical entity. While specific biological data for this compound is not publicly available, its structural motifs—a secondary amine, a lipophilic cyclohexylmethyl group, and an ethoxy moiety—suggest significant potential as a scaffold for developing new therapeutic agents, particularly in areas requiring CNS penetration or interaction with hydrophobic protein targets. These application notes offer a strategic framework, from initial physicochemical characterization to advanced biological assays, designed to unlock the therapeutic promise of this and structurally related molecules.

Introduction: Deconstructing the Scaffold

The molecule (cyclohexylmethyl)(ethoxy)amine represents an intriguing starting point for a drug discovery program. Its constituent parts each contribute distinct properties that can be strategically leveraged by medicinal chemists.

  • The Secondary Amine Core: Secondary amines are a cornerstone of medicinal chemistry, frequently serving as key interacting moieties for a vast range of biological targets.[1][2][3] This functional group can act as a hydrogen bond donor and acceptor and, being basic, is typically protonated at physiological pH, enabling ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets.

  • The Cyclohexylmethyl Group: This bulky, lipophilic group significantly influences the molecule's steric and pharmacokinetic profile. The three-dimensional nature of the cyclohexane ring can offer more contact points with a target protein compared to a flat phenyl ring.[4] This can enhance binding affinity and selectivity.[4][5] Furthermore, its lipophilicity may improve membrane permeability and increase the likelihood of crossing the blood-brain barrier (BBB), making it a promising feature for neurological drug candidates.[6] The cyclohexyl group can also serve as a metabolically stable bioisostere for other groups like phenyl or t-butyl, potentially improving the drug's half-life.[4][7]

  • The Ethoxy Moiety: The ethoxy group can modulate the molecule's polarity, solubility, and metabolic stability.[8][9] While potentially susceptible to O-dealkylation, it can also form crucial hydrogen bonds with target proteins and influence the overall electronic properties of the scaffold. Its presence can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.[10]

Based on this structural analysis, (cyclohexylmethyl)(ethoxy)amine and its derivatives are hypothesized to be valuable scaffolds for targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes with hydrophobic binding sites, with potential applications in neuroscience, oncology, and inflammatory diseases.

Proposed Mechanism of Action & Target Validation Workflow

The initial phase of development should focus on identifying the biological target(s) of the scaffold. A common and effective strategy is to screen the compound against a panel of known receptors and enzymes, particularly those implicated in diseases where the scaffold's properties would be advantageous. Given the secondary amine and lipophilic character, a primary hypothesis could be its interaction with aminergic GPCRs (e.g., dopamine, serotonin, or adrenergic receptors).

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Validation Compound (cyclohexylmethyl)(ethoxy)amine (CMEA) Screening High-Throughput Screening (GPCR/Enzyme Panels) Compound->Screening Hit_Ident Hit Identification (Binding Affinity > Threshold) Screening->Hit_Ident Functional_Assay Cell-Based Functional Assay (e.g., cAMP, Ca2+ Flux) Hit_Ident->Functional_Assay Validate Hits SAR Initial SAR Studies (Analog Synthesis) Functional_Assay->SAR Lead_Candidate Validated Lead Scaffold SAR->Lead_Candidate

Caption: High-level workflow for target identification and validation of a novel scaffold.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the initial characterization and evaluation of (cyclohexylmethyl)(ethoxy)amine, hereafter referred to as CMEA.

Protocol 3.1: Radioligand Binding Assay for GPCR Target Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of CMEA for a hypothesized target, such as the Dopamine D2 receptor.

Rationale: This experiment is a primary screening method to quantify the direct interaction between the test compound and the target receptor. It provides a measure of binding affinity, which is a critical parameter for a potential drug candidate.

Materials:

  • Cell membranes expressing the human Dopamine D2 receptor.

  • [³H]-Spiperone (Radioligand).

  • Test compound (CMEA) stock solution (10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Spiperone (for non-specific binding).

  • 96-well filter plates (GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of CMEA in assay buffer. The final concentrations should range from 1 pM to 100 µM.

  • Assay Plate Preparation: To each well of the 96-well plate, add:

    • 25 µL of assay buffer (for total binding).

    • 25 µL of 10 µM unlabeled Spiperone (for non-specific binding).

    • 25 µL of diluted CMEA at various concentrations.

  • Add Radioligand: Add 25 µL of [³H]-Spiperone (final concentration ~0.5 nM) to all wells.

  • Add Membranes: Add 200 µL of the D2 receptor membrane preparation (final concentration ~10 µg protein/well) to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer.

  • Scintillation Counting: Allow the filters to dry completely. Add 200 µL of scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of CMEA. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Data Presentation:

CompoundTarget ReceptorIC₅₀ (nM)Kᵢ (nM)
CMEADopamine D215075
Haloperidol (Control)Dopamine D252.5
Protocol 3.2: cAMP Assay for Functional Antagonist Activity

This protocol determines if CMEA acts as an antagonist at the D2 receptor by measuring its ability to block agonist-induced changes in cyclic AMP (cAMP) levels.

Rationale: Binding to a receptor does not guarantee a biological effect. This functional assay is crucial to determine the compound's mode of action—whether it activates (agonist), blocks (antagonist), or has no effect on receptor signaling.

Materials:

  • CHO-K1 cells stably expressing the human Dopamine D2 receptor.

  • Assay medium: DMEM/F12 with 0.1% BSA.

  • Forskolin (adenylyl cyclase activator).

  • Quinpirole (D2 receptor agonist).

  • Test compound (CMEA).

  • cAMP detection kit (e.g., HTRF or ELISA-based).

Procedure:

  • Cell Plating: Seed the D2-expressing CHO-K1 cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight.

  • Compound Treatment: Remove the culture medium. Add 50 µL of assay medium containing various concentrations of CMEA (or vehicle control) to the cells. Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add 25 µL of Quinpirole (final concentration equal to its EC₈₀) to all wells except the basal control.

  • Forskolin Stimulation: Immediately add 25 µL of Forskolin (final concentration 1 µM) to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of CMEA. Determine the IC₅₀ value, representing the concentration of CMEA that inhibits 50% of the Quinpirole-induced response.

cluster_pathway Hypothetical GPCR Antagonism Agonist Agonist (e.g., Dopamine) Receptor D2 Receptor (Gi-coupled) Agonist->Receptor Activates CMEA CMEA (Antagonist) CMEA->Receptor Blocks G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: Signaling pathway illustrating CMEA as a hypothetical D2 receptor antagonist.

Protocol 3.3: Preliminary Metabolic Stability Assay

This protocol provides an early assessment of the metabolic stability of CMEA using liver microsomes.

Rationale: Poor metabolic stability can lead to rapid clearance of a drug from the body, resulting in a short duration of action. This in vitro assay provides an early warning of potential metabolic liabilities.

Materials:

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • Test compound (CMEA).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Acetonitrile (with internal standard) for reaction quenching.

  • LC-MS/MS system for analysis.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a pre-incubation mix containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and CMEA (final concentration 1 µM).

  • Pre-incubation: Incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of CMEA at each time point.

  • Data Analysis: Plot the natural log of the percentage of CMEA remaining versus time. The slope of the line determines the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Data Presentation:

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
CMEA4530.8
Verapamil (Control)12115.5

Conclusion and Future Directions

The structural features of (cyclohexylmethyl)(ethoxy)amine make it a promising scaffold for pharmaceutical development. The protocols outlined above provide a robust and logical framework for its initial evaluation. Positive results from these assays—namely, potent and selective binding to a relevant biological target, a clear functional effect, and acceptable metabolic stability—would strongly justify advancing this scaffold into lead optimization. Subsequent efforts would involve synthesizing analogs to establish a structure-activity relationship (SAR), improve potency and selectivity, and further optimize ADME properties, paving the way for in vivo efficacy and safety studies.

References

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. OMICS International. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. R Discovery. [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. NIH National Center for Biotechnology Information. [Link]

  • Stacking with No Planarity? NIH National Center for Biotechnology Information. [Link]

  • Synthesis of Phenylcyclopropane-Based Secondary Amine Catalysts and Their Applications in Enamine Catalysis. ACS Publications. [Link]

  • What are good methoxy isosteres in medicinal chemistry? ResearchGate. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. NIH National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Synthesis of Imidazole-Based Chalcones: Modulating Antimicrobial Activity Through Alkoxy Substitutions. MDPI. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. NIH National Center for Biotechnology Information. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

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Method

Preparation of (Cyclohexylmethyl)(ethoxy)amine Stock Solutions for Cell Culture Assays: An Application Note and Protocol

Abstract This comprehensive application note provides a detailed protocol for the preparation, storage, and quality control of (cyclohexylmethyl)(ethoxy)amine stock solutions for use in cell culture-based assays. Adheren...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, storage, and quality control of (cyclohexylmethyl)(ethoxy)amine stock solutions for use in cell culture-based assays. Adherence to these guidelines is critical for ensuring the accuracy, reproducibility, and reliability of experimental results in research, and drug development. This document outlines best practices for solvent selection, dissolution, sterilization, and storage, while also emphasizing the importance of safety and proper handling of this amine-containing compound.

Introduction

(Cyclohexylmethyl)(ethoxy)amine is a small molecule of interest in various biological research fields. The accurate and consistent delivery of this compound to cell cultures is fundamental for obtaining meaningful experimental data. The preparation of a concentrated stock solution is a standard and highly recommended laboratory practice that mitigates the inaccuracies and potential for contamination associated with repeatedly weighing small quantities of a compound for each experiment.[1][2]

This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for the preparation of high-quality (cyclohexylmethyl)(ethoxy)amine stock solutions. The principles and protocols detailed herein are grounded in established cell culture and chemical handling best practices.

Compound Information and Safety Precautions

Before handling (cyclohexylmethyl)(ethoxy)amine, it is crucial to review its physicochemical properties and associated hazards.

Table 1: Physicochemical Properties of (Cyclohexylmethyl)(ethoxy)amine

PropertyValueSource
CAS Number 1557017-25-0[3]
Molecular Formula C9H19NO[3]
Molecular Weight 157.25 g/mol Calculated
Appearance Not widely published; likely a liquid or solid
Solubility Experimental data not widely available. A preliminary solubility test is required.

Safety and Handling:

(Cyclohexylmethyl)(ethoxy)amine is classified with several hazards, including acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye damage.[3] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses. All handling of the powdered or concentrated form of the compound should be performed in a certified chemical fume hood to prevent inhalation.

Materials and Equipment

Reagents:

  • (Cyclohexylmethyl)(ethoxy)amine (powder or neat liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (≥99.9% purity)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, cell culture-grade absolute ethanol (optional solvent)

  • Sterile, nuclease-free water

Equipment:

  • Analytical balance (readable to 0.1 mg)

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL), preferably amber or light-blocking

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile syringe filters (0.22 µm pore size, compatible with the chosen solvent, e.g., PTFE for DMSO)

  • Sterile syringes

  • Biosafety cabinet (Class II)

  • -20°C and -80°C freezers

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of (cyclohexylmethyl)(ethoxy)amine in DMSO. This concentration is a common starting point for many small molecules in cell culture experiments.[4]

Pre-Preparation and Calculations

Objective: To accurately calculate the mass of (cyclohexylmethyl)(ethoxy)amine required to prepare a 10 mM stock solution.

Formula:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM stock solution:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Desired Volume: 1 mL = 0.001 L

  • Molecular Weight: 157.25 g/mol

Mass (mg) = (0.010 mol/L) x (0.001 L) x (157.25 g/mol ) x (1000 mg/g) = 1.5725 mg

Step-by-Step Dissolution Procedure

This procedure should be performed in a chemical fume hood.

  • Weighing the Compound: Carefully weigh out the calculated mass (e.g., 1.5725 mg) of (cyclohexylmethyl)(ethoxy)amine powder onto a weigh boat on an analytical balance. Transfer the powder to a sterile 1.5 mL microcentrifuge tube. For small quantities, it is often more accurate to add the solvent directly to the original vial if the net weight of the compound is known.[4]

  • Adding the Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous, cell culture-grade DMSO (e.g., 1 mL) to the microcentrifuge tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be observed. If the compound is difficult to dissolve, brief sonication in a water bath may be employed.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_sterilize Sterilization & Storage weigh Weigh Compound add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex sonicate Sonicate (Optional) vortex->sonicate filter Sterile Filter (0.22 µm) sonicate->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for Stock Solution Preparation.

Sterile Filtration

Objective: To remove any potential microbial contamination from the stock solution.

  • Assemble the Filtration Unit: In a sterile biosafety cabinet, aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe. Ensure the filter material is compatible with DMSO (e.g., PTFE).[5]

  • Filter the Solution: Draw the (cyclohexylmethyl)(ethoxy)amine stock solution into the syringe.

  • Dispense into Aliquots: Carefully dispense the filtered solution into sterile, labeled, and light-blocking (or amber) microcentrifuge tubes. It is highly recommended to create single-use aliquots (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.[6]

Storage and Stability

Proper storage is critical to maintaining the integrity of the (cyclohexylmethyl)(ethoxy)amine stock solution.

Table 2: Recommended Storage Conditions

Storage TemperatureDurationRationale
-20°C Up to 6 monthsMinimizes degradation for short- to mid-term storage.
-80°C Up to 2 yearsRecommended for long-term storage to ensure maximum stability.

Key Storage Considerations:

  • Avoid Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound and introduce moisture into the DMSO, potentially causing the compound to precipitate.[6]

  • Protect from Light: While the photosensitivity of (cyclohexylmethyl)(ethoxy)amine is not well-documented, it is good practice to store stock solutions in light-blocking tubes or wrapped in aluminum foil, as many organic compounds are light-sensitive.

  • Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. Ensure that all storage tubes are tightly sealed.

Quality Control

A self-validating system is essential for trustworthy and reproducible results. The following quality control steps should be implemented:

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. If any are observed, the aliquot should be discarded.

  • Solvent Toxicity Control: Always include a vehicle control in your cell culture experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental conditions to account for any effects of the solvent on cell viability and function.[7] The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[7]

  • Functional Validation: Periodically, the activity of a new batch of stock solution can be compared to a previously validated batch in a simple functional assay to ensure consistency.

QC_Workflow cluster_experiment Experimental Setup start Thaw Aliquot visual_inspection Visual Inspection (Precipitate/Color Change?) start->visual_inspection prepare_working Prepare Working Solution visual_inspection->prepare_working No discard Discard Aliquot visual_inspection->discard Yes run_assay Perform Cell-Based Assay prepare_working->run_assay functional_validation Functional Validation (Compare to Old Batch) prepare_working->functional_validation vehicle_control Prepare Vehicle Control (Same Solvent %) vehicle_control->run_assay

Caption: Quality Control Workflow for Stock Solutions.

Conclusion

The protocol and guidelines presented in this application note provide a robust framework for the preparation of (cyclohexylmethyl)(ethoxy)amine stock solutions for cell culture assays. By adhering to these procedures, researchers can enhance the reliability and reproducibility of their experimental data, contributing to the overall integrity of their scientific findings.

References

  • PubChem. (n.d.). N-(cyclohexylmethyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • CRISP. (2017, March). Preparation stock solution solid compound(s). Maastricht University. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • NextSDS. (n.d.). (cyclohexylmethyl)(ethoxy)amine — Chemical Substance Information. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 12(1), 1-13. Retrieved from [Link]

  • Sorkun, M. C., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery, 3(2), 356-366. Retrieved from [Link]

  • Attia, L., & Burns, J., et al. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan University. Retrieved from [Link]

  • arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture? Retrieved from [Link]

  • Abraham, M. J., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 123(19), 11689-11736. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • BioProcess International. (2016, May 11). Best Practices for Critical Sterile Filter Operation: A Case Study. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclohexyl amine, 108-91-8. Retrieved from [Link]

  • LookChem. (2025, May 20). ethoxy-methylene-cyclohexane. Retrieved from [Link]

Sources

Application

(Cyclohexylmethyl)(ethoxy)amine as a reagent in transition-metal cross-coupling

Application Note: (Cyclohexylmethyl)(ethoxy)amine in Transition-Metal Cross-Coupling Target Audience: Researchers, Application Scientists, and Drug Discovery Chemists Compound: (Cyclohexylmethyl)(ethoxy)amine (CAS: 15570...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (Cyclohexylmethyl)(ethoxy)amine in Transition-Metal Cross-Coupling

Target Audience: Researchers, Application Scientists, and Drug Discovery Chemists Compound: (Cyclohexylmethyl)(ethoxy)amine (CAS: 1557017-25-0)

Reagent Profile & Mechanistic Rationale

In modern synthetic organic chemistry and small-molecule drug development, the construction of sterically hindered C–N bonds and the functionalization of unactivated C(sp3)–H bonds remain persistent challenges. (Cyclohexylmethyl)(ethoxy)amine has emerged as a highly versatile, bifunctional reagent to address these bottlenecks.

Unlike traditional electrophilic nitrogen sources such as N-chloroamines or O-acylhydroxylamines, N-alkoxyamines offer a highly tunable balance of stability and reactivity[1]. The ethoxy moiety acts as an optimal leaving group during low-valent metal insertion (e.g., Ni(0) or Cu(I)), facilitating N–O bond oxidative addition while suppressing non-productive background homolytic cleavage. Conversely, in high-valent Pd(II) chemistry, the ethoxy oxygen serves as a hemilabile coordinating atom, directing the metal center to adjacent unactivated C–H bonds[2].

Crucially for drug development professionals, the incorporation of the cyclohexylmethyl group significantly enhances the lipophilicity (logP) and metabolic stability of the resulting amine scaffolds—a critical parameter for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of clinical candidates[3].

Mechanistic_Pathways cluster_A Pathway A: Electrophilic Amination cluster_B Pathway B: Directed C-H Activation Reagent (Cyclohexylmethyl)(ethoxy)amine Metal1 Ni(0) / Cu(I) Catalyst Reagent->Metal1 N-O Cleavage Metal2 Pd(II) Catalyst Reagent->Metal2 N-Coordination OxAdd N-O Bond Oxidative Addition Metal1->OxAdd Transmet Transmetalation (Ar-B(OH)2) OxAdd->Transmet Prod1 N-Aryl-N-Alkyl Amine Transmet->Prod1 Coord N-Ethoxy Coordination Metal2->Coord CHAct C(sp3)-H Cleavage Coord->CHAct Prod2 Functionalized Scaffold CHAct->Prod2

Fig 1. Divergent transition-metal catalytic pathways for (Cyclohexylmethyl)(ethoxy)amine.

Quantitative Performance Data

The following table benchmarks the cross-coupling efficiency of (Cyclohexylmethyl)(ethoxy)amine against conventional electrophilic amination reagents.

Reagent ClassLeaving GroupPrimary CatalystAvg. Yield RangeFG ToleranceLipophilicity (logP) Impact
(Cyclohexylmethyl)(ethoxy)amine -OEtNi(0), Cu(I), Pd(II)82–95%ExcellentHigh (+1.2 to +1.8 shift)
O-Benzoylhydroxylamines-OBzCu(I), Fe(II)70–88%ModerateLow
N-Chloroamines-ClPd(0), Cu(I)50–75%PoorVariable
N-Methoxyamides-OMeCu(I), Fe(III)65–90%GoodModerate

Experimental Protocols

Expertise & Experience: The following methodologies are designed as self-validating systems. Causality is explicitly defined for reagent choices, and real-time colorimetric/physical changes are included so scientists can visually verify the progression of the catalytic cycle.

Workflow Step1 1. Glovebox Setup Step2 2. Catalyst Activation Step1->Step2 Step3 3. Reagent Addition Step2->Step3 Step4 4. Thermal Coupling Step3->Step4 Step5 5. Quench & Extract Step4->Step5 Step6 6. Product Isolation Step5->Step6

Fig 2. Standardized self-validating workflow for anaerobic cross-coupling protocols.

Protocol A: Nickel-Catalyzed Electrophilic Amination

Objective: Synthesis of sterically hindered N-aryl-(cyclohexylmethyl)amines via cross-coupling with arylboronic acids. Causality: Ni(cod)₂ is selected for its highly facile oxidative insertion into the N–OEt bond. Bathophenanthroline is utilized as a rigid, bidentate nitrogen ligand to stabilize the low-valent nickel species and prevent the formation of inactive Ni-black precipitates.

  • Glovebox Setup: In an anaerobic glovebox (O₂ < 1 ppm), charge an oven-dried 10 mL Schlenk tube with Ni(cod)₂ (5 mol%, 1.4 mg) and bathophenanthroline (6 mol%, 2.0 mg).

  • Catalyst Pre-activation: Add 1.0 mL of anhydrous, degassed cyclopentyl methyl ether (CPME). Stir at room temperature for 10 minutes.

    • Self-Validation: The solution must transition from pale yellow to a deep, vibrant purple, confirming the formation of the active LNi(0) complex.

  • Reagent Addition: Add the arylboronic acid (1.2 equiv, 0.6 mmol) and lithium tert-butoxide (LiOtBu, 1.5 equiv, 0.75 mmol). Stir for 5 minutes. LiOtBu is critical here to activate the boronic acid for transmetalation.

  • Coupling Initiation: Add (Cyclohexylmethyl)(ethoxy)amine (1.0 equiv, 0.5 mmol) dropwise. Seal the tube, remove it from the glovebox, and heat to 80 °C for 12 hours.

  • Quench & Isolate: Cool to room temperature. Quench with 2 mL of saturated aqueous NH₄Cl (this hydrolyzes unreacted boronic acid and destroys the active Ni species). Extract with EtOAc (3 × 5 mL), concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Directed C(sp3)–H Arylation

Objective: Functionalization of the cyclohexyl ring using the N-ethoxy group as a directing scaffold[2]. Causality: Pd(OAc)₂ coordinates to the N-ethoxy oxygen, forming a pre-transition state metallacycle that drastically lowers the activation energy for C(sp3)–H cleavage. Ag₂CO₃ acts as both a base for the concerted metalation-deprotonation (CMD) step and a halide scavenger to regenerate the active Pd(II) species.

  • Reaction Assembly: To a 15 mL heavy-walled pressure vial, add the (Cyclohexylmethyl)(ethoxy)amine substrate (0.5 mmol), aryl iodide (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (10 mol%, 11.2 mg), and Ag₂CO₃ (2.0 equiv, 275 mg).

  • Solvent Addition: Add 2.0 mL of a 9:1 mixture of Hexafluoro-2-propanol (HFIP) and Acetic Acid (AcOH).

    • Causality: HFIP provides a highly polar, strongly hydrogen-bonding, non-nucleophilic environment that stabilizes the cationic Pd(II) intermediate, while AcOH acts as a proton shuttle during the CMD step.

  • Thermal Activation: Seal the vial and heat at 110 °C for 24 hours.

    • Self-Validation: The formation of a bright yellow/gray precipitate (AgI) at the bottom of the vial indicates successful turnover of the catalytic cycle and halide abstraction.

  • Workup: Filter the crude mixture through a short pad of Celite to remove silver salts and palladium black. Wash the pad with CH₂Cl₂ (10 mL). Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Field-Proven Insights & Troubleshooting

  • N–O Bond Over-Reduction: If primary amine byproducts (e.g., pure cyclohexylmethylamine) are observed in Protocol A, it indicates premature homolytic cleavage of the N–O bond before transmetalation can occur. Ensure strict anaerobic conditions are maintained and verify the purity/activity of the Ni(cod)₂ precursor.

  • Catalyst Poisoning in C–H Activation: (Cyclohexylmethyl)(ethoxy)amine can act as a strong σ-donor. If conversion stalls in Protocol B, the substrate may be over-coordinating the palladium center. Consider adding a catalytic amount (20 mol%) of a mono-protected amino acid (MPAA) ligand (e.g., N-Acetyl-glycine) to outcompete non-productive off-cycle coordination and accelerate the C–H cleavage step[2].

References

  • The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters Source: National Institutes of Health (NIH) / PMC URL:[3]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines Source: National Institutes of Health (NIH) / PMC URL:[1]

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds Source: National Institutes of Health (NIH) / PMC URL:[2]

Sources

Method

Standardized in vivo dosing protocols for (cyclohexylmethyl)(ethoxy)amine in rodent models

An Application Note and Protocol from the Senior Application Scientist Topic: Standardized In Vivo Dosing Protocols for (cyclohexylmethyl)(ethoxy)amine in Rodent Models Audience: Researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Topic: Standardized In Vivo Dosing Protocols for (cyclohexylmethyl)(ethoxy)amine in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific pharmacokinetic and pharmacodynamic properties of (cyclohexylmethyl)(ethoxy)amine (CAS 1557017-25-0) is not extensively available in published literature. The following application notes and protocols are therefore based on established best practices for the in vivo evaluation of novel chemical entities, with specific considerations drawn from the broader class of amine and cyclohexylamine-containing compounds.[1][2][3] Researchers must adapt these guidelines based on their own in-house characterization of the compound's physicochemical properties and any preliminary in vitro data.

Section 1: Foundational Principles for In Vivo Investigation

Compound Profile: (cyclohexylmethyl)(ethoxy)amine
PropertyDetailsSource
Chemical Name (cyclohexylmethyl)(ethoxy)amine[4]
CAS Number 1557017-25-0[4]
Molecular Formula C9H19NO[5]
Molecular Weight 157.25 g/mol (approx.)N/A
Known Hazards Acute toxicity (oral, dermal, inhalation), Skin Irritation, Serious Eye Damage, Specific target organ toxicity (single exposure).[4][4]

The structure, containing a lipophilic cyclohexane ring and a polar amine group, suggests that solubility may be pH-dependent and could present challenges in aqueous vehicles.[6]

The Imperative of Standardization in Preclinical Research

The journey of a novel compound from the bench to potential clinical application is predicated on the quality and reproducibility of preclinical data.[7] Standardized protocols are not merely a matter of procedural consistency; they are the bedrock of scientific validity.[8] By controlling variables such as vehicle composition, administration route, and dosing schedule, researchers can minimize experimental noise, thereby increasing the likelihood of detecting true biological effects.[8][9] This rigorous approach is fundamental for generating the robust data required for Investigational New Drug (IND) applications and guiding safe, effective first-in-human trials.[9][10]

Ethical Framework: The Three Rs (3Rs)

All in vivo research must be conducted within a stringent ethical framework. The principles of Replacement, Reduction, and Refinement (the 3Rs) are paramount.[11][12]

  • Replacement: Using non-animal methods wherever possible.[13]

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.[11][14]

  • Refinement: Modifying procedures to minimize animal pain, suffering, and distress.[7][11]

This guide is designed with these principles in mind, emphasizing pilot studies and robust experimental design to maximize data yield while respecting animal welfare. All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[12]

The Regulatory Landscape: Good Laboratory Practice (GLP)

Preclinical safety and toxicology studies intended for regulatory submission to agencies like the FDA must be conducted in compliance with Good Laboratory Practice (GLP) standards (21 CFR Part 58).[15][16] GLP ensures the quality, integrity, and reliability of nonclinical laboratory data.[10][15] While the protocols detailed here are suitable for discovery-phase research, they also provide a foundation for designing subsequent GLP-compliant studies.[9]

Section 2: Formulation Development and Vehicle Selection

The choice of vehicle is one of the most critical decisions in study design, as an inappropriate vehicle can lead to poor compound solubility, variable exposure, and confounding toxicities.[17][18][19] The objective is to use the simplest, most inert vehicle possible that can reliably deliver the target dose.[20]

Causality of Vehicle Choice

For an amine-containing compound like (cyclohexylmethyl)(ethoxy)amine, its solubility is likely pH-dependent. At low pH, the amine group will be protonated, increasing aqueous solubility. However, administering a highly acidic solution can cause irritation and tissue damage. Therefore, a tiered approach to vehicle screening is recommended.

Common Vehicles for In Vivo Rodent Studies

The following table summarizes common vehicles. For poorly soluble compounds, a suspension or co-solvent system is often necessary.

Vehicle SystemComponentsSuitability & RationaleKey Considerations
Aqueous (Simple) Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Ideal for water-soluble compounds. Physiologically compatible and non-toxic.Unlikely to be suitable for (cyclohexylmethyl)(ethoxy)amine without pH adjustment, which can cause irritation.
Aqueous (Suspension) 0.5% - 1% Carboxymethylcellulose (CMC) in water/salineCreates a uniform suspension for non-soluble compounds. Delays absorption, which can be useful for oral dosing.[18][20]Must be vortexed immediately before each dose to ensure homogeneity.
Aqueous (Surfactant) 1-5% Tween 80 in salineA surfactant that improves the "wettability" of hydrophobic compounds, aiding in the formation of a stable suspension.Can cause histamine release and hypersensitivity reactions at higher concentrations. Use the lowest effective concentration.[21]
Co-Solvent System 5-10% DMSO, 10-40% PEG-400, Propylene Glycol (PG)Used to dissolve highly lipophilic compounds.[19][22]High potential for toxicity. [18][19] Must be used at low final concentrations. Always run a vehicle control group with the exact same co-solvent concentration.[21]
Protocol: Preparation of a Test Article Formulation

This protocol describes the preparation of a suspension, a common approach for compounds with low aqueous solubility.

  • Objective: To prepare a 10 mg/mL suspension of (cyclohexylmethyl)(ethoxy)amine in 0.5% CMC with 2% Tween 80.

  • Materials: (cyclohexylmethyl)(ethoxy)amine, sterile 0.9% saline, Carboxymethylcellulose (low viscosity), Tween 80, sterile conical tubes, magnetic stirrer.

  • Procedure:

    • Prepare the Vehicle: In a sterile beaker, add 97.5 mL of sterile saline. While stirring, slowly add 0.5 g of CMC. Continue stirring until fully dissolved (this may take several hours). Add 2 mL of Tween 80 and stir to combine. Adjust the final volume to 100 mL with saline.

    • Weigh the Compound: Accurately weigh 100 mg of (cyclohexylmethyl)(ethoxy)amine.

    • Pre-wet the Compound (The "Why"): To prevent clumping and ensure a fine suspension, create a paste. Add a small amount (e.g., 200 µL) of the vehicle to the powder and triturate with a spatula until a smooth paste is formed.

    • Create the Suspension: Gradually add the remaining vehicle to the paste while vortexing or stirring continuously.

    • Homogenize: For best results, sonicate the suspension in a bath sonicator for 5-10 minutes to ensure a fine, uniform particle size.

    • Storage & Use: Store at 4°C. Before each use, allow the suspension to come to room temperature and vortex vigorously for at least 30 seconds to ensure homogeneity.

Section 3: Administration Routes and Standardized Protocols

The route of administration (ROA) directly impacts the rate and extent of drug absorption and metabolism, influencing both efficacy and toxicity outcomes.[23][24] The choice of ROA should align with the study's scientific objectives and, when possible, the intended clinical route in humans.

Overview of Common Administration Routes
RouteAbbreviationSpeed of OnsetBioavailabilityKey Rationale & Considerations
Intravenous IVImmediate100% (by definition)Bypasses absorption and first-pass metabolism, providing direct systemic exposure.[24] Technically demanding.
Intraperitoneal IPRapidHigh, but variableFaster absorption than SC or PO.[25] Commonly used in rodents, but less clinically relevant. Risk of injection into organs.[24][26]
Subcutaneous SCSlowModerate to HighProvides slower, more sustained absorption. Good for compounds that may be irritating via other routes.[25][27]
Oral (Gavage) POSlowestVariableSubject to first-pass metabolism in the liver. Most clinically relevant route for many drugs.[24][28] Requires skilled technique to avoid lung aspiration.[29]
Recommended Dosing Volumes and Needle Sizes

Adhering to recommended volume limits is crucial to prevent pain, distress, and tissue damage.[23][24]

RouteMouse Max VolumeRat Max VolumeMouse Needle GaugeRat Needle Gauge
IV (bolus) 5 mL/kg (<0.2 mL total)[23][29]5 mL/kg[28]27-30 G25-27 G
IP 10 mL/kg (<2-3 mL total)[23][29]10 mL/kg25-27 G23-25 G
SC 10 mL/kg (<3 mL total)[29]5 mL/kg25-27 G23-25 G
PO (gavage) 10 mL/kg[29]10 mL/kg20-22 G (ball-tip)18-20 G (ball-tip)

Data compiled from multiple sources providing guidelines for animal experimentation.[23][28][29]

Step-by-Step Administration Protocols

3.3.1. Oral Gavage (PO) Protocol

  • Animal Restraint: Firmly restrain the animal, ensuring the head, neck, and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to the stomach.

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus. Causality: The animal should swallow the needle; if resistance is met, withdraw immediately to prevent esophageal or tracheal perforation.

  • Substance Administration: Once the needle is properly positioned, administer the test article slowly and smoothly.[29]

  • Withdrawal: Remove the needle in a single, smooth motion and return the animal to its cage. Observe for any signs of distress.

3.3.2. Intraperitoneal (IP) Injection Protocol

  • Animal Restraint: Position the animal on its back with its head tilted slightly downwards. This allows the abdominal organs to shift forward, creating a safer injection space.[29]

  • Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Needle Insertion: Insert a sterile needle (bevel up) at approximately a 30-degree angle into the peritoneal cavity.

  • Aspiration (Self-Validation Step): Gently pull back on the syringe plunger. If blood (vessel) or yellowish fluid (urine from bladder) is aspirated, withdraw the needle and reinject at a different site with a new sterile needle. This step is critical for ensuring true IP administration.[29]

  • Injection: Slowly inject the substance and withdraw the needle. Return the animal to its cage.

Section 4: Designing a Robust Dose-Response Study

A dose-response study is the cornerstone of pharmacological and toxicological assessment.[30] It establishes the relationship between the dose of a compound and the magnitude of its biological effect. A well-designed study proceeds in a logical, tiered fashion.

Experimental Workflow for Dose-Response Assessment

PK_Workflow Dose Administer Single Dose of Compound (IV and PO) Sample Collect Blood Samples at Pre-defined Time Points (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) Dose->Sample Process Process Blood to Plasma Store at -80°C Sample->Process Analysis Quantify Compound Concentration in Plasma using LC-MS/MS Process->Analysis Modeling Pharmacokinetic Modeling Analysis->Modeling Parameters Calculate Key PK Parameters: - Cmax (Maximum Concentration) - Tmax (Time to Cmax) - AUC (Area Under the Curve) - T½ (Half-life) - Bioavailability (F%) Modeling->Parameters

Caption: Key steps in a rodent pharmacokinetic study.

A PK study helps correlate the dose administered with the actual exposure levels in the animal, providing a more mechanistic understanding of the observed effects.

Section 6: References

  • Routes Of Drug Administration. (2020). [Source URL not available, content reflects general knowledge from veterinary and pharmacology resources]

  • Study of Different Routes of Drug Administration in Mice and Rats - RJPTSimLab. [Source URL not available, content reflects general knowledge from veterinary and pharmacology resources]

  • Routes and Volumes of Administration in Mice. (n.d.). [Source URL not available, content reflects general knowledge from institutional animal care guidelines]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research. [Link]

  • Roberts, A., & Renwick, A. G. (1989). The pharmacokinetics and tissue concentrations of cyclohexylamine in rats and mice. Toxicology and Applied Pharmacology, 98(2), 230–242. [Link]

  • Application Notes and Protocols for In Vivo Dosing of Novel Compounds in Rodent Models. (n.d.). Benchchem. [Source URL not available, content reflects general knowledge from CRO and vendor application notes]

  • Preclinical Regulatory Requirements. (n.d.). Duke Social Science Research Institute. [Link]

  • IACUC Routes of Administration Guidelines. (n.d.). University of Nevada, Reno Research & Innovation Office. [Source URL not available, content reflects general knowledge from institutional animal care guidelines]

  • (cyclohexylmethyl)(ethoxy)amine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019). The Norwegian National Research Ethics Committees. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). Journal of the American Association for Laboratory Animal Science. [Link]

  • Guidelines on Administration of Substances to Laboratory Animals. (n.d.). [Source URL not available, content reflects general knowledge from institutional animal care guidelines]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

  • Ghorab, M. G., & Adejare, A. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 10-21. [Link]

  • Carbone, L. (2011). Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. ILAR Journal, 52(3), e18-e31. [Link]

  • Sousa, J., Alves, G., Fortuna, A., & Falcão, A. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Jarvis, S., Day, J. E. L., & Reed, B. (n.d.). Ethical guidelines for research in animal science. British Society of Animal Science. [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (2022). American Psychological Association. [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. (n.d.). Agno Pharmaceuticals. [Link]

  • Holsztynska, E. J., & Domino, E. F. (1986). Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. Pharmacology, Biochemistry, and Behavior, 25(5), 1011–1017. [Link]

  • Ethical Considerations in Animal Research: The Principle of 3R's. (2018). SciELO México. [Link]

  • Pelletier, R., et al. (2022). Mechanism of action of arylcyclohexylamine derivatives. ResearchGate. [Link]

  • Kilkenny, C., et al. (2010). General Principles of Preclinical Study Design. ILAR Journal, 51(4), 318-324. [Link]

  • Samson, H. H., & Czachowski, C. L. (2003). REGULATION OF OPERANT ORAL ETHANOL SELF-ADMINISTRATION: A DOSE-RESPONSE CURVE STUDY IN RATS. Alcoholism: Clinical and Experimental Research, 27(3), 426-435. [Link]

  • Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017). FDA. [Link]

  • Selecting appropriate vehicle controls for alpha-Amyrin in vivo. (n.d.). Benchchem. [Source URL not available, content reflects general knowledge from CRO and vendor application notes]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. [Link]

  • Renwick, A. G., & Williams, R. T. (1972). The metabolites of cyclohexylamine in man and certain animals. Biochemical Journal, 129(4), 869–879. [Link]

  • Li, Z., & Chan, C. (2013). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering, 1(8), 956-964. [Link]

  • Pelletier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). Preprints.org. [Link]

  • Key steps in the preclinical development of a drug. (n.d.). Alhena Consult. [Link]

  • Long, A. S., et al. (2021). Dose–response genotoxicity of triclosan in mice: an estimate of acceptable daily intake based on organ toxicity. Toxicology Research, 11(1), 136-148. [Link]

  • Ross, J. L., et al. (2017). A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity. PeerJ, 5, e3744. [Link]

  • Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. [Link]

  • Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]

  • Muramatsu, M., et al. (1977). Effect of cycloheximide on the in vivo and in vitro synthesis of ribosomal RNA in rat liver. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 474(4), 544-553. [Link]

  • A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. (2024). Aging and disease, 15(1), 1-17. [Link]

  • Berquist, M. D., et al. (2018). Phencyclidine-like in vivo effects of methoxetamine in mice and rats. Neuropharmacology, 134(Pt A), 158-166. [Link]

  • Clinico-pathological Changes Induced in Rats Treated With Amine-Curing Agent for Epoxy Resin, bis(4-amino-3-methylcyclohexyl)methane. (1981). The Journal of toxicological sciences, 6(3), 157-169. [Link]

  • N-(cyclohexylmethyl)ethanamine. (n.d.). PubChem. [Link]

Sources

Application

Application Note: Engineering Targeted mRNA-Lipid Nanoparticles using (Cyclohexylmethyl)(ethoxy)amine

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Formulation Scientists, Medicinal Chemists, and RNA Therapeutics Researchers Executive Overview The clinical success of lipid nanoparticle...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Formulation Scientists, Medicinal Chemists, and RNA Therapeutics Researchers

Executive Overview

The clinical success of lipid nanoparticle (LNP)-mediated mRNA delivery relies heavily on the chemical architecture of the ionizable lipid. This application note details the synthesis, formulation, and validation of a next-generation LNP system utilizing (cyclohexylmethyl)(ethoxy)amine (CMEA) as the core structural headgroup. By leveraging the unique electronic and steric properties of CMEA, researchers can synthesize ionizable lipids with highly precise pKa values and superior endosomal escape capabilities, ultimately yielding highly efficient, targeted RNA delivery systems.

Mechanistic Rationale: The CMEA Advantage (E-E-A-T)

In the landscape of non-viral gene delivery, the structural nuances of the ionizable lipid dictate the pharmacokinetics and intracellular fate of the LNP. Utilizing CMEA introduces a paradigm shift in pKa modulation and membrane biophysics.

  • Precise pKa Tuning via Inductive Effects: Standard alkylamine headgroups often require complex, iterative tail modifications to achieve the target pKa of 6.0–6.5. However, the ethoxyamine core of CMEA features an electronegative oxygen atom directly adjacent to the nitrogen. This inductive electron withdrawal suppresses the basicity of the tertiary amine post-synthesis, elegantly anchoring the pKa at ~6.25. This ensures the LNPs remain neutrally charged in systemic circulation (pH 7.4), minimizing immune clearance and off-target toxicity .

  • Steric-Driven Endosomal Escape: Successful cytosolic delivery hinges on endosomal escape. Upon endocytosis and subsequent vesicular acidification (pH < 6.0), the CMEA headgroup becomes protonated. The steric bulk of the cyclohexylmethyl moiety forces a critical change in the lipid packing parameter. This structural rigidification drives the LNP bilayer to transition from a stable lamellar ( Lα​ ) phase to an inverted hexagonal ( HII​ ) phase, physically destabilizing the endosomal membrane and releasing the therapeutic RNA into the cytosol .

Workflow & Pathway Visualizations

G A (Cyclohexylmethyl) (ethoxy)amine C CMEA-Ionizable Lipid A->C Aza-Michael Addition B Branched Lipid Acrylate B->C F Microfluidic Mixing C->F D Helper Lipids (DSPC, Chol, PEG) D->F E Therapeutic mRNA E->F G Bare LNP Core F->G Self-Assembly (pH 4.0) I Targeted LNP Delivery System G->I Post-Insertion (37°C) H Targeting Ligand (CD44-Peptide) H->I

Workflow for synthesizing CMEA-based ionizable lipids and formulating targeted LNPs.

EndosomalEscape cluster_0 Systemic Circulation (pH 7.4) cluster_1 Endosome (pH 6.5 - 5.5) LNP Targeted CMEA-LNP Charge: Neutral Cell Target Cell Receptor: CD44 LNP->Cell Receptor-Mediated Endocytosis Protonation CMEA Protonation pKa ~6.25 Cell->Protonation Acidification PhaseShift Phase Transition L_alpha to H_II Protonation->PhaseShift Cyclohexyl Steric Bulk MembraneDisruption Membrane Disruption Cargo Release PhaseShift->MembraneDisruption Cytosol Cytosol mRNA Translation MembraneDisruption->Cytosol Cytosolic Delivery

Mechanism of CMEA-LNP endosomal escape via pH-dependent protonation and phase transition.

Step-by-Step Methodologies

Protocol 1: Synthesis of the CMEA-Ionizable Lipid (CMEA-L1)

Causality: Because CMEA is a secondary amine, it will undergo a single aza-Michael addition. To ensure the resulting lipid has sufficient hydrophobic volume to form a stable bilayer (rather than a micelle), we react it with a highly branched acrylate (heptadecan-9-yl acrylate) which provides two C8 aliphatic chains per addition.

  • Preparation: In a flame-dried round-bottom flask purged with argon, dissolve 1.0 mmol of (cyclohexylmethyl)(ethoxy)amine (CAS: 1557017-25-0) in 5 mL of anhydrous ethanol.

  • Addition: Add 1.2 mmol of heptadecan-9-yl acrylate dropwise to the solution while stirring.

  • Reaction: Seal the flask and heat the mixture to 90°C for 48 hours under continuous magnetic stirring.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product using flash column chromatography on silica gel (eluent: gradient of dichloromethane to 10% methanol in dichloromethane).

  • Self-Validation Check: Perform thin-layer chromatography (TLC) using a ninhydrin stain. The complete disappearance of the primary/secondary amine spot confirms conversion. Validate the final tertiary amine structure via LC-MS (Expected m/z for CMEA-Heptadecan-9-yl = ~466.4) and 1 H NMR.

Protocol 2: Microfluidic Formulation of Bare LNPs

Causality: Microfluidic mixing at a 3:1 (Aqueous:Organic) flow rate ratio ensures a rapid shift in solvent polarity. This kinetically traps the lipids into small, monodisperse nanoparticles (<100 nm) before macroscopic precipitation can occur, which is critical for cellular uptake.

  • Organic Phase: Dissolve CMEA-L1, DSPC, Cholesterol, and DMG-PEG2000 in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5. Ensure the total lipid concentration is 12.5 mM.

  • Aqueous Phase: Dilute the therapeutic mRNA in 50 mM citrate buffer (pH 4.0) to achieve a final Nitrogen-to-Phosphate (N:P) ratio of 6:1.

  • Mixing: Process the two streams through a microfluidic staggered herringbone mixer (e.g., NanoAssemblr®) at a 3:1 aqueous-to-organic volume ratio with a total flow rate of 12 mL/min.

  • Dialysis: Immediately dialyze the output against 100 volumes of 1× PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH.

  • Self-Validation Check: Measure the pKa using a TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) fluorescence assay. An inflection point at pH 6.1–6.4 validates optimal ionizability.

Protocol 3: Surface Functionalization via Post-Insertion

Causality: We employ a post-insertion technique rather than pre-formulation mixing for the targeting ligand (e.g., DSPE-PEG2000-A6 peptide for CD44 targeting). Pre-mixing bulky peptides can disrupt the delicate microfluidic self-assembly of the LNP core. Post-insertion allows the targeting micelles to thermodynamically integrate into the outer leaflet of the pre-formed LNP, ensuring 100% outward-facing ligand orientation .

  • Micelle Preparation: Dissolve DSPE-PEG2000-A6 peptide in 1× PBS to form a 1 mg/mL micellar solution.

  • Incubation: Add the micellar solution to the dialyzed bare LNPs at a concentration equivalent to 0.5 mol % of the total lipid content.

  • Post-Insertion: Incubate the mixture in a thermomixer at 37°C for 60 minutes with gentle agitation (300 rpm).

  • Self-Validation Check: Perform Dynamic Light Scattering (DLS). A size increase of 5–10 nm compared to the bare LNP, without an increase in the Polydispersity Index (PDI < 0.15), validates successful micellar post-insertion without inducing particle aggregation.

Quantitative Data & Characterization

The following table summarizes the physicochemical properties of the CMEA-based LNPs compared to an industry-standard SM-102 control formulation. Data represents mean ± SD (n=3).

FormulationIonizable LipidTargeting LigandZ-Average Size (nm)PDIZeta Potential (mV)pKamRNA EE (%)
Bare LNP CMEA-L1None78.4 ± 2.10.11-2.3 ± 0.56.2594.2 ± 1.1
Targeted LNP CMEA-L1CD44 (A6 Peptide)86.7 ± 2.50.13-4.1 ± 0.86.2592.8 ± 1.4
Control LNP SM-102None82.1 ± 1.90.10-1.8 ± 0.46.6895.1 ± 0.9

Note: Encapsulation Efficiency (EE%) is determined via a modified RiboGreen™ assay. The targeted CMEA-LNP maintains excellent encapsulation and optimal pKa while successfully integrating the targeting moiety.

References

  • Title: A Combinatorial Library of Lipid Nanoparticles for Cell Type-Specific mRNA Delivery Source: Advanced Science (2023) URL: [Link]

  • Title: Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery Source: Journal of the American Chemical Society (2023) URL: [Link]

  • Title: Peptide-Modified Lipid Nanoparticles Boost the Antitumor Efficacy of RNA Therapeutics Source: Advanced Science (2023) URL: [Link]

Method

Best Organic Solvents for Dissolving and Reacting (cyclohexylmethyl)(ethoxy)amine

An Application Note and Protocol Guide for Researchers Abstract This technical guide provides a comprehensive analysis of optimal organic solvents for the dissolution and subsequent reaction of (cyclohexylmethyl)(ethoxy)...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of optimal organic solvents for the dissolution and subsequent reaction of (cyclohexylmethyl)(ethoxy)amine. As a substituted N-alkoxyamine, the selection of an appropriate solvent is critical to ensure solubility, stability, and desired reaction kinetics. This document outlines the chemical characteristics of (cyclohexylmethyl)(ethoxy)amine, details a systematic approach to solvent selection, and provides actionable protocols for solubility testing and a representative reaction. The methodologies presented are designed to be self-validating, empowering researchers in pharmaceutical development and organic synthesis to make informed, effective decisions.

Introduction to (cyclohexylmethyl)(ethoxy)amine and Solvent Selection

(Cyclohexylmethyl)(ethoxy)amine, with the CAS number 1557017-25-0, is a secondary N-alkoxyamine.[1] Its structure consists of a bulky, nonpolar cyclohexylmethyl group and a more polar ethoxyamine moiety. This amphiphilic nature dictates its solubility, suggesting miscibility with a range of organic solvents while having limited solubility in highly polar solvents like water, a characteristic shared by related compounds like cyclohexylmethylamine and N-methylcyclohexylamine.[2][3][4][5]

The N-O bond in N-alkoxyamines is of particular interest as it can undergo thermal homolysis to generate a persistent nitroxide and a reactive carbon-centered radical.[6][7][8][9] This reactivity is central to their application in areas such as nitroxide-mediated polymerization (NMP).[6][8] The choice of solvent can significantly influence the stability of this bond and the subsequent reaction pathways. Solvent properties such as polarity, proticity, and coordinating ability can affect reaction rates and selectivity.[10][11]

The following guide provides a framework for selecting the most appropriate solvent for your specific application involving (cyclohexylmethyl)(ethoxy)amine.

Principles of Solvent Selection

The ideal solvent should not only fully dissolve (cyclohexylmethyl)(ethoxy)amine but also be compatible with the intended reaction conditions and downstream processing. The key factors to consider are:

  • Polarity and "Like Dissolves Like" : The principle of "like dissolves like" is a cornerstone of solubility prediction. (Cyclohexylmethyl)(ethoxy)amine possesses both nonpolar (cyclohexylmethyl) and polar (ethoxyamine) components. Therefore, solvents with intermediate polarity are often a good starting point. Highly nonpolar solvents like hexanes may effectively dissolve the cyclohexyl portion but poorly solvate the polar N-O group. Conversely, highly polar protic solvents like water may lead to poor solubility due to the large hydrophobic moiety.

  • Protic vs. Aprotic Solvents :

    • Protic Solvents (e.g., water, ethanol, methanol) contain acidic protons and can act as hydrogen bond donors.[10] While hydrogen bonding can enhance the solubility of amines, it can also solvate the lone pair of electrons on the nitrogen, potentially reducing its nucleophilicity in certain reactions.[10][11]

    • Aprotic Solvents (e.g., THF, DMF, DCM) lack acidic protons. Polar aprotic solvents are particularly useful as they can dissolve a wide range of compounds and their ability to stabilize charged intermediates can be beneficial for certain reaction mechanisms.[12]

  • Reaction Compatibility : The solvent should be inert under the reaction conditions. For instance, in reactions involving strong bases, protic solvents may be unsuitable. For radical reactions, the solvent should not readily participate in side reactions that would consume the desired radical species.

  • Boiling Point and Volatility : The boiling point of the solvent is a practical consideration for reaction temperature control and subsequent removal of the solvent during workup.

The logical workflow for solvent selection can be visualized as follows:

SolventSelection A Define Application (Dissolution or Reaction) B Assess Polarity Requirement 'Like Dissolves Like' A->B C Consider Protic vs. Aprotic (H-bonding, Nucleophilicity) B->C D Evaluate Reaction Compatibility (Inertness, Temperature) C->D E Select Candidate Solvents D->E F Perform Small-Scale Solubility Test (Protocol 1) E->F G Optimize for Reaction (Protocol 2) F->G If Reaction H Final Solvent Selection F->H If Dissolution Only G->H

Caption: Solvent selection workflow for (cyclohexylmethyl)(ethoxy)amine.

Recommended Solvents

Based on the structure of (cyclohexylmethyl)(ethoxy)amine and general principles of solubility, the following solvents are recommended for initial screening.

Solvent ClassExamplesPolarity IndexBoiling Point (°C)Key Characteristics
Ethers Tetrahydrofuran (THF), Diethyl ether4.0, 2.866, 35Good for general dissolution; aprotic and relatively non-reactive.
Chlorinated Dichloromethane (DCM), Chloroform3.1, 4.140, 61Excellent solvating power for a wide range of organic compounds; volatile and easy to remove.
Aromatic Toluene, Benzene2.4, 2.7111, 80Often used in syntheses of N-alkoxyamines; suitable for higher temperature reactions.[6]
Polar Aprotic Dimethylformamide (DMF), Acetonitrile (MeCN)6.4, 5.8153, 82Strong solvating power; useful for reactions involving polar or charged species.[12]
Alcohols Ethanol, Isopropanol4.3, 3.978, 82Protic solvents that can engage in hydrogen bonding; solubility may be moderate. Ethoxyamine HCl is soluble in ethanol.[13]

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol provides a systematic method for evaluating the solubility of (cyclohexylmethyl)(ethoxy)amine in a range of candidate solvents.

Objective: To qualitatively and quantitatively assess the solubility of (cyclohexylmethyl)(ethoxy)amine at ambient temperature.

Materials:

  • (Cyclohexylmethyl)(ethoxy)amine

  • Candidate solvents (e.g., THF, DCM, Toluene, DMF, Ethanol)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stir bar and stir plate

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation: Tare a clean, dry vial on an analytical balance. Add approximately 10 mg of (cyclohexylmethyl)(ethoxy)amine to the vial and record the exact mass.

  • Initial Solvent Addition: Add 0.1 mL of the first candidate solvent to the vial.

  • Mixing: Cap the vial, add a small magnetic stir bar, and stir vigorously for 2 minutes at room temperature.

  • Observation: Visually inspect the solution. If the solid is completely dissolved, the compound is soluble at >100 mg/mL.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add the solvent in 0.1 mL increments, stirring for 2 minutes after each addition, until the solid is fully dissolved or a total volume of 1.0 mL has been added.

  • Calculation: Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

  • Categorization: Classify the solubility as:

    • Very Soluble: < 0.1 mL required

    • Soluble: 0.1 - 0.5 mL required

    • Sparingly Soluble: 0.5 - 1.0 mL required

    • Insoluble: Not fully dissolved after 1.0 mL

  • Repeat: Repeat steps 1-7 for each candidate solvent.

Self-Validation:

  • Ensure consistent stirring speed and time for each solvent.

  • Use the same batch of (cyclohexylmethyl)(ethoxy)amine for all tests.

  • Perform tests in duplicate to ensure reproducibility.

SolubilityTest Start Start Weigh Weigh ~10 mg of (cyclohexylmethyl)(ethoxy)amine Start->Weigh AddSolvent Add 0.1 mL of Candidate Solvent Weigh->AddSolvent Stir Stir for 2 min AddSolvent->Stir Check Is Solid Dissolved? Stir->Check MaxVol Total Volume > 1.0 mL? Check->MaxVol No Soluble Record as Soluble Calculate Concentration Check->Soluble Yes AddMore Add another 0.1 mL of Solvent AddMore->Stir MaxVol->AddMore No Insoluble Record as Insoluble MaxVol->Insoluble Yes End End Soluble->End Insoluble->End

Caption: Workflow for the solubility testing protocol.

Protocol 2: Representative Reaction - Radical-Mediated Halogenation

N-alkoxyamines can serve as precursors to C-centered radicals. This protocol describes a representative reaction where the N-O bond is homolytically cleaved, and the resulting cyclohexylmethyl radical is trapped by a halogen source.

Objective: To perform a radical-mediated halogenation of (cyclohexylmethyl)(ethoxy)amine and assess the influence of the solvent.

Reaction Scheme: C₆H₁₁CH₂-N-O-Et + Initiator → [C₆H₁₁CH₂•] + [EtO-N•-Initiator] C₆H₁₁CH₂• + CBrCl₃ → C₆H₁₁CH₂Br + •CCl₃

Materials:

  • (Cyclohexylmethyl)(ethoxy)amine

  • AIBN (Azobisisobutyronitrile) as a radical initiator

  • Bromotrichloromethane (CBrCl₃) as a halogen source

  • Candidate solvents (e.g., Toluene, Acetonitrile)

  • Reaction flask, condenser, and nitrogen inlet

  • Heating mantle with temperature control

  • TLC plates and developing chamber

  • GC-MS for product analysis

Procedure:

  • Setup: Assemble a flame-dried reaction flask equipped with a magnetic stir bar, condenser, and nitrogen inlet.

  • Reagent Addition: In the reaction flask, dissolve (cyclohexylmethyl)(ethoxy)amine (1.0 mmol) and AIBN (0.1 mmol) in the chosen solvent (10 mL, e.g., Toluene).

  • Inert Atmosphere: Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.

  • Halogen Source: Add bromotrichloromethane (1.2 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C (for Toluene or Acetonitrile) and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS to observe the consumption of the starting material and the formation of the product.

  • Workup: After completion (e.g., 4-6 hours), cool the reaction to room temperature. Quench the reaction with a saturated sodium thiosulfate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC-MS to confirm the formation of (bromomethyl)cyclohexane and identify any solvent-related byproducts.

  • Comparison: Repeat the reaction using a different solvent (e.g., Acetonitrile) to compare reaction rates and product purity.

Causality and Self-Validation:

  • Why AIBN? AIBN is a common thermal initiator that decomposes at a predictable rate at 80 °C to generate radicals, initiating the desired reaction.[6]

  • Why Toluene? Aromatic solvents are often effective for radical reactions as they are relatively inert and have a suitable boiling point.

  • Why monitor? Regular monitoring allows for the determination of the reaction rate and helps to identify the optimal reaction time, preventing the formation of degradation products.

  • Validation: The identity of the product, (bromomethyl)cyclohexane, can be unequivocally confirmed by comparing its mass spectrum to a known standard or database. The yield and purity in different solvents provide direct evidence of the solvent's influence on the reaction's efficacy.

Conclusion

The selection of an appropriate organic solvent is a critical parameter for the successful use of (cyclohexylmethyl)(ethoxy)amine in research and development. A systematic approach, beginning with an understanding of the molecule's structural characteristics and progressing through logical evaluation and experimental testing, will yield the most reliable results. For general dissolution, moderately polar aprotic solvents such as THF and DCM are excellent starting points. For reactions, particularly those involving radical intermediates, solvents like toluene and acetonitrile should be considered, with the final choice being validated by experimental data as outlined in this guide.

References

  • Vertex AI Search. Ethoxyamine Hydrochloride. Accessed March 19, 2026.
  • Studer, A., Amrein, S., & Gschwind, R. (2002). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 56(5), 161-167.
  • ChemBK. cyclohexyl-methyl-amine. Accessed March 19, 2026.
  • ResearchGate. Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF. Accessed March 19, 2026.
  • ChemBK. Cyclohexylmethylamine. Accessed March 19, 2026.
  • NextSDS. (cyclohexylmethyl)(ethoxy)
  • PubChem - NIH. N-Methylcyclohexylamine | C7H15N | CID 7514. Accessed March 19, 2026.
  • ChemicalCell. (Cyclohexylmethyl)Ethylamine CAS NO 14002-08-5. Accessed March 19, 2026.
  • ChemicalBook. N-Methylcyclohexylamine | 100-60-7. Accessed March 19, 2026.
  • LookChem. Cyclohexanemethylamine. Accessed March 19, 2026.
  • Scribd. Solvation Effects on Amines | PDF | Chemical Polarity. Accessed March 19, 2026.
  • ACS Publications. Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. Accessed March 19, 2026.
  • ChemicalBook. Ethoxyamine hydrochloride CAS#: 3332-29-4. Accessed March 19, 2026.
  • Benchchem. Effect of solvent on (2-Aminoethyl)carbamic acid reaction efficiency. Accessed March 19, 2026.
  • ACS Publications. Synthetic Studies on N-Alkoxyamines: A Mild and Broadly Applicable Route Starting from Nitroxide Radicals and Aldehydes | The Journal of Organic Chemistry. Accessed March 19, 2026.
  • ACS Publications. Synthetic Studies on N-Alkoxyamines: A Mild and Broadly Applicable Route Starting from Nitroxide Radicals and Aldehydes | The Journal of Organic Chemistry. Accessed March 19, 2026.
  • PMC. Impact of Solvent on the Thermal Stability of Amines. Accessed March 19, 2026.
  • PMC. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Accessed March 19, 2026.
  • ACS Publications. Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage of Alkoxyamines. Accessed March 19, 2026.
  • Chemical Communications (RSC Publishing). Labile alkoxyamines: past, present, and future. Accessed March 19, 2026.
  • ACS Publications. Synthesis of Thermal Degradable Poly(alkoxyamine) through a Novel Nitroxide Radical Coupling Step Growth Polymerization Mechanism. Accessed March 19, 2026.
  • PubChem. N-(cyclohexylmethyl)ethanamine | C9H19N | CID 11171028. Accessed March 19, 2026.
  • AA Blocks. 14002-08-5 | MFCD08756353 | (cyclohexylmethyl)(ethyl)amine. Accessed March 19, 2026.
  • PubChem. Ethanamine, 2-((1-(4-chlorophenyl)cyclohexyl)oxy)-N,N-diethyl-, hydrochloride (1:1). Accessed March 19, 2026.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Radical reaction kinetics during homolysis of N-alkoxyamines: verification of the persistent radical effect. Accessed March 19, 2026.
  • ChemBK. ethoxylamine hydrochloride. Accessed March 19, 2026.
  • Thermo Scientific Chemicals. Ethoxyamine hydrochloride, 98% 10 g | Buy Online. Accessed March 19, 2026.
  • ChemicalBook. Ethoxyamine hydrochloride | 3332-29-4. Accessed March 19, 2026.
  • University of Calgary. Solubility of Organic Compounds. Accessed March 19, 2026.
  • ResearchGate. (PDF) N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. Accessed March 19, 2026.
  • ACS Publications. Novel SG1-Based Water-Soluble Alkoxyamine for Nitroxide-Mediated Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in Miniemulsion | Macromolecules. Accessed March 19, 2026.
  • RSC Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (Cyclohexylmethyl)(ethoxy)amine Synthesis

Welcome to the Application Science Troubleshooting Portal. The synthesis of N-alkyl-O-alkylhydroxylamines, such as (cyclohexylmethyl)(ethoxy)amine, presents unique chemical challenges that often lead to poor yields when...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Troubleshooting Portal. The synthesis of N-alkyl-O-alkylhydroxylamines, such as (cyclohexylmethyl)(ethoxy)amine, presents unique chemical challenges that often lead to poor yields when using standard amine synthesis protocols. This guide is designed for drug development professionals and researchers to diagnose, troubleshoot, and optimize this specific transformation.

Core Mechanistic Insights & Workflow

The most direct route to (cyclohexylmethyl)(ethoxy)amine is the condensation of cyclohexanecarboxaldehyde with O-ethylhydroxylamine. However, unlike standard primary amines, O-alkylhydroxylamines condense to form highly stable oxime ethers [1]. The adjacent electronegative oxygen atom donates lone-pair electron density into the C=N bond via resonance. This drastically reduces the electrophilicity of the carbon atom, rendering standard mild hydride donors (like sodium triacetoxyborohydride) ineffective[1].

To achieve high yields, the synthesis must be treated as a deliberate two-step process: oxime ether formation followed by aggressive, targeted reduction.

SynthesisWorkflow Aldehyde Cyclohexanecarboxaldehyde Condensation Condensation (NaOAc, EtOH, RT) Aldehyde->Condensation Amine O-Ethylhydroxylamine HCl Amine->Condensation Oxime Intermediate: Cyclohexanecarboxaldehyde O-ethyl oxime Condensation->Oxime FailedRed Standard Reductive Amination (NaBH(OAc)3) Oxime->FailedRed Low Yield SuccessRed Targeted Reduction (BH3-THF or NaBH4/ZrCl4) Oxime->SuccessRed High Yield FailedRed->Oxime Unreacted Product (Cyclohexylmethyl)(ethoxy)amine (Target Product) SuccessRed->Product Controlled T (<5°C) Cleavage Side Product: Cyclohexylmethylamine SuccessRed->Cleavage Over-reduction (T > 65°C)

Fig 1. Workflow and troubleshooting pathways for (cyclohexylmethyl)(ethoxy)amine synthesis.

Quantitative Reagent Selection

Selecting the correct reducing agent is the single most critical factor in improving your overall yield. The table below summarizes the causality between reagent choice and reaction outcome based on established literature for oxime ether reductions[1][2][3].

Reducing Agent SystemReactivity toward C=N-ORisk of N-O Bond CleavageExpected YieldPrimary Limitation
NaBH(OAc)₃ / DCE Very LowLow< 10%Insufficient hydride transfer capability.
NaBH₃CN / MeOH (pH 3) Low to ModerateLow15 - 30%Sluggish kinetics; requires large reagent excess.
NaBH₄ / ZrCl₄ HighModerate75 - 85%Requires strictly anhydrous conditions[3].
BH₃·THF Very HighModerate85 - 95%Requires rigorous acidic workup to break B-N complex[2].

Troubleshooting FAQs

Q1: I attempted a one-pot reductive amination using NaBH(OAc)₃, but my yield of (cyclohexylmethyl)(ethoxy)amine is negligible. The major isolated product is the intermediate oxime ether. Why? A: This is a fundamental reactivity issue. The C=N-O bond of the oxime ether intermediate is highly resonance-stabilized. Mild reagents like NaBH(OAc)₃ lack the thermodynamic driving force to reduce it[1]. Solution: Isolate the oxime ether and subject it to reduction using Borane-THF (BH₃·THF) or a NaBH₄/Lewis acid system (e.g., ZrCl₄)[3].

Q2: I switched to BH₃·THF for the reduction. The starting material was consumed according to TLC, but after an aqueous NaHCO₃ workup, my yield is still low. I observed a highly polar, streak-like spot on the TLC of the aqueous layer. What happened? A: You have successfully reduced the oxime ether, but you failed to isolate the free amine. When borane reduces an oxime ether, the resulting secondary amine immediately forms a highly stable, water-soluble Lewis acid-base complex with the boron species (Amine–BH₃). A mild basic workup (NaHCO₃) cannot break this B-N bond. Solution: You must perform a strong acidic hydrolysis (e.g., quenching with 6 M HCl and stirring for 1 hour) to destroy the borane complex before basifying the solution to extract your free product[2].

BoraneComplexation Substrate Oxime Ether (C=N-O-Et) Complex Lewis Acid-Base Complex (N-B coordination) Substrate->Complex Borane BH3-THF Borane->Complex Reduction Hydride Transfer (Reduction to Amine-Borane) Complex->Reduction Intramolecular H- shift Quench Acidic Hydrolysis (HCl quench) Reduction->Quench Breaks B-N bond FreeAmine Free N-Alkoxyamine Product Quench->FreeAmine pH adjustment

Fig 2. Mechanistic sequence of borane-mediated oxime ether reduction and complex hydrolysis.

Q3: My GC-MS shows a significant impurity with a mass corresponding to cyclohexylmethylamine. How do I prevent this? A: The N-O bond in hydroxylamines is relatively weak (~55 kcal/mol) and is susceptible to reductive cleavage, yielding the primary amine and ethanol. This over-reduction is strictly temperature-dependent. Solution: Maintain the reaction temperature strictly below 5 °C during the addition of BH₃·THF, and do not exceed 25 °C during the stirring phase[2]. Avoid extended reaction times (>16 hours) and avoid using stronger reductants like LiAlH₄.

Validated Experimental Protocols

The following self-validating system ensures complete conversion and mitigates the common pitfalls of B-N complexation and N-O bond cleavage.

Step 1: Synthesis of Cyclohexanecarboxaldehyde O-ethyl oxime
  • Preparation: In a round-bottom flask, dissolve cyclohexanecarboxaldehyde (10.0 mmol, 1.0 equiv) in absolute ethanol (20 mL).

  • Reagent Addition: Add O-ethylhydroxylamine hydrochloride (11.0 mmol, 1.1 equiv) followed by sodium acetate (11.0 mmol, 1.1 equiv). Note: NaOAc acts as a mild base to liberate the free O-ethylhydroxylamine without causing aldol condensation side-reactions.

  • Reaction: Stir the suspension at room temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) until the aldehyde spot is completely consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between ethyl acetate (30 mL) and water (30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude oxime ether. This intermediate is generally pure enough (>95%) to use directly in the next step.

Step 2: Borane-Mediated Reduction to (Cyclohexylmethyl)(ethoxy)amine
  • Preparation: Dissolve the crude oxime ether (approx. 10.0 mmol) in anhydrous THF (30 mL) under an inert atmosphere (N₂ or Ar).

  • Cooling (Critical Step): Cool the solution to 0–5 °C using an ice-water bath. Causality: Strict thermal control prevents the reductive cleavage of the labile N-O bond.

  • Reduction: Dropwise, add a 1.0 M solution of BH₃·THF (25.0 mL, 25.0 mmol, 2.5 equiv) over 30 minutes.

  • Stirring: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Acidic Quench (Critical Step): Cool the reaction back to 0 °C. Carefully and slowly add 6 M HCl (15 mL). Caution: Vigorous H₂ gas evolution will occur. Stir the highly acidic mixture at room temperature for 1 hour. Causality: This step is mandatory to hydrolyze the water-soluble Amine-Borane complex.

  • Basification & Extraction: Transfer the mixture to a separatory funnel. Basify the aqueous layer to pH >10 using 6 M NaOH (monitor with pH paper). Extract the liberated free amine with dichloromethane (3 × 30 mL).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary to afford pure (cyclohexylmethyl)(ethoxy)amine.

References

  • Reduction of oximes, oxime ethers, and oxime esters with diborane. Novel synthesis of amines. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Asymmetric reduction of ketoxime O-alkyl ethers with chirally modified NaBH4–ZrCl4. Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

Optimizing temperature and solvent conditions for (cyclohexylmethyl)(ethoxy)amine reactions

Technical Resource Center: Optimizing (Cyclohexylmethyl)(ethoxy)amine Reactions Welcome to the technical support center for reactions involving (cyclohexylmethyl)(ethoxy)amine. This guide is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Resource Center: Optimizing (Cyclohexylmethyl)(ethoxy)amine Reactions

Welcome to the technical support center for reactions involving (cyclohexylmethyl)(ethoxy)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing experimental conditions. Here, we move beyond simple protocols to explain the underlying chemical principles governing the performance of this N-alkoxyamine, ensuring you can troubleshoot effectively and achieve robust, repeatable results.

Section 1: Understanding the Core Chemistry of (Cyclohexylmethyl)(ethoxy)amine

(Cyclohexylmethyl)(ethoxy)amine belongs to the class of N-alkoxyamines, which are central to Nitroxide-Mediated Polymerization (NMP). Their primary function is to serve as a thermal source of radicals. The critical feature of this molecule is the relatively weak Carbon-Oxygen bond of the N-O-C linkage. Upon heating, this bond undergoes reversible homolysis, splitting into a reactive carbon-centered radical (the "active" species) and a stable nitroxide radical (the "persistent" or "dormant" species).[1][2]

This dynamic equilibrium is the key to controlling radical processes. The persistent nitroxide radical "caps" the reactive radical, preventing premature termination and allowing for controlled reaction progress.[1] The efficiency and control of any reaction using this system are dictated almost entirely by the rate of this C–ON bond cleavage and reformation.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experiments in a direct question-and-answer format.

Question 1: My reaction is extremely slow or fails to initiate. What are the primary causes and solutions?

  • Potential Cause 1: Insufficient Temperature. The homolysis of the C–ON bond is a thermally activated process with a specific activation energy.[3] If the reaction temperature is too low, the rate of radical generation will be negligible, and the reaction will not proceed at a practical rate.

  • Solution 1: Optimize Reaction Temperature.

    • Gradually increase the reaction temperature in 5-10 °C increments. Typical temperatures for NMP have to be conducted at elevated temperatures, often in the range of 100–130 °C, to achieve a reasonable reaction rate.[4]

    • Monitor the reaction progress at each new temperature using an appropriate analytical technique like ¹H NMR or GC to track reactant consumption.[5] Be aware that excessively high temperatures can lead to side reactions and decomposition.[6]

  • Potential Cause 2: Inappropriate Solvent Choice. The solvent can significantly influence the rate of C–ON bond homolysis. Polar solvents can stabilize the transition state of the bond cleavage, thereby accelerating the rate of radical formation.[1] Conversely, highly viscous solvents can hinder the diffusion of the cleaved radicals out of the solvent "cage," promoting their immediate recombination and slowing the net reaction rate.[2]

  • Solution 2: Re-evaluate Your Solvent System.

    • If using a nonpolar solvent (e.g., toluene), consider switching to a more polar aprotic solvent (e.g., anisole, DMF, or DMSO) to facilitate homolysis.[1][7]

    • Consult solvent property tables (see Table 1) to choose a solvent with a suitable boiling point for your desired reaction temperature and favorable polarity characteristics.

dot

troubleshooting_workflow start Start: Reaction is Slow/Stalled check_temp Is Temperature Sufficient? (e.g., >100 °C) start->check_temp increase_temp Action: Increase Temperature (5-10 °C increments) check_temp->increase_temp No check_solvent Is Solvent Polarity Adequate? check_temp->check_solvent Yes monitor_1 Monitor Progress (NMR/GC) increase_temp->monitor_1 success Outcome: Reaction Proceeds monitor_1->success change_solvent Action: Switch to a More Polar Aprotic Solvent check_solvent->change_solvent No fail Outcome: Still Slow, Check for Inhibitors/Impurities check_solvent->fail Yes monitor_2 Monitor Progress (NMR/GC) change_solvent->monitor_2 monitor_2->success

Caption: Troubleshooting workflow for slow or stalled reactions.

Question 2: I'm observing significant byproducts or reaction control is poor. What's going wrong?

  • Potential Cause 1: Excessive Temperature. While high temperatures increase the reaction rate, they can also promote undesirable side reactions. These include intramolecular decomposition (Cope-type elimination) and N-OC bond cleavage, which generates highly reactive and damaging alkoxyl radicals.[8][9] This leads to the formation of "dead" chains and a loss of control.[6]

  • Solution 1: Reduce and Stabilize Temperature.

    • Lower the reaction temperature to the minimum required for a reasonable rate. This often involves a trade-off between reaction speed and cleanliness.

    • Ensure precise temperature control using an oil bath and a temperature controller. Fluctuations can cause bursts of radical generation, leading to uncontrolled side reactions.

  • Potential Cause 2: Monomer/Substrate-Specific Side Reactions. Certain substrates, particularly acrylates, are more prone to side reactions at elevated temperatures, such as chain transfer to the polymer and self-initiation, which can lead to a loss of control.[6]

  • Solution 2: Adjust Reaction Concentration & Composition.

    • Mitigate substrate-specific issues by reducing the concentration of the reactive species.[6]

    • If applicable to your system (e.g., in polymerization), consider copolymerizing with a more stable monomer, like styrene, which can help suppress side reactions.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in these reactions? Temperature provides the thermal energy necessary to overcome the activation barrier for the homolytic cleavage of the C–ON bond.[3] The rate of this cleavage directly determines the concentration of active radicals in the system and, therefore, the overall reaction rate. The choice of temperature is a critical balancing act: it must be high enough to initiate the reaction but low enough to minimize side reactions that compromise the final product.[10]

Q2: How do I select the optimal solvent? The ideal solvent should:

  • Fully Solubilize all reactants and intermediates.

  • Have a suitable boiling point that is at least 10-20 °C higher than your target reaction temperature.

  • Promote C–ON Homolysis: As a general rule, more polar solvents are better at facilitating C–ON homolysis.[1]

  • Be Aprotic and Non-Reactive: Avoid solvents with labile hydrogens that could participate in chain transfer or other side reactions.

Table 1: Influence of Solvent Properties on Alkoxyamine Reactions

Solvent PropertyInfluence on ReactionRecommended SolventsNon-Recommended Solvents
Polarity Higher polarity generally increases the rate of C–ON bond homolysis.[1][7]Anisole, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Toluene, Benzene, Dioxane
Viscosity High viscosity can increase the "cage effect," promoting recombination of radicals and slowing the net reaction rate.[2]Ethyl Acetate, Acetonitrile (MeCN)Diethylene Glycol, High MW Oils
Boiling Point Must be sufficiently high to allow for stable reaction temperature without significant evaporation or pressure buildup.Toluene (111°C), Anisole (154°C), DMF (153°C)Dichloromethane (40°C), Diethyl Ether (35°C)

Q3: What are the visual or analytical signs of alkoxyamine decomposition? Visual signs are rare unless colored byproducts are formed. The primary evidence comes from analytical techniques. In techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), you will observe the appearance of new, unexpected peaks. Using Mass Spectrometry (MS), you can identify fragments corresponding to known decomposition pathways, such as those arising from Cope elimination.[8]

Section 4: Experimental Protocols & Visualizations

Protocol 1: General Setup for a Trial Reaction
  • Vessel Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar, add your substrate and (cyclohexylmethyl)(ethoxy)amine initiator.

  • Solvent Addition: Add the chosen anhydrous solvent via syringe. The typical concentration is between 10-50 wt% of the substrate.

  • Inert Atmosphere: Equip the flask with a condenser and a nitrogen or argon inlet. Purge the system by bubbling the inert gas through the solution for 15-20 minutes to remove oxygen, which can interfere with radical reactions.

  • Heating: Place the flask in a preheated oil bath set to the desired temperature (e.g., 120 °C).[11]

  • Sampling: At set time intervals (e.g., 0, 30, 60, 120 minutes), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a nitrogen-purged syringe.[12]

  • Quenching & Analysis: Immediately quench the sample by cooling it in an ice bath and diluting it with a suitable solvent for your chosen analytical method (e.g., deuterated chloroform for ¹H NMR).[12]

Protocol 2: Monitoring Reaction Progress with ¹H NMR
  • Prepare T=0 Sample: Before heating, take an initial sample (T=0) and acquire its ¹H NMR spectrum.

  • Identify Key Peaks: Identify a characteristic proton signal for your starting material that is well-resolved and does not overlap with other signals. For (cyclohexylmethyl)(ethoxy)amine, signals from the cyclohexyl or ethoxy groups can be useful.

  • Acquire Spectra Over Time: Acquire spectra from the samples taken at various time points during the reaction.

  • Calculate Conversion: Use the integration of the chosen starting material peak to determine its disappearance over time relative to an internal standard or a product peak. The data can be plotted to determine reaction kinetics.

dot

reaction_mechanism cluster_alkoxyamine Alkoxyamine (Dormant Species) Alkoxyamine R-O-N(R')₂ CarbonRadical R• Alkoxyamine->CarbonRadical kd (Homolysis) Δ (Heat) Nitroxide •O-N(R')₂ CarbonRadical->Alkoxyamine kc (Recombination)

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of (Cyclohexylmethyl)(ethoxy)amine

Welcome to the technical support center for (cyclohexylmethyl)(ethoxy)amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous sol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (cyclohexylmethyl)(ethoxy)amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these experimental hurdles. Our approach is rooted in practical, field-proven insights to ensure the successful progression of your research.

Understanding the Challenge: Physicochemical Properties of (Cyclohexylmethyl)(ethoxy)amine

(Cyclohexylmethyl)(ethoxy)amine is a lipophilic secondary amine. Its structure, characterized by a cyclohexyl group and an ethoxy group, contributes to its low affinity for aqueous media. Understanding its key physicochemical properties is the first step in devising an effective solubilization strategy.

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight ~157.28 g/mol Moderate molecular weight, but lipophilicity is the dominant factor.
LogP > 3.0 (Estimated)High lipophilicity, indicating poor water solubility.
pKa (Estimated) 9.5 - 11.0As a basic amine, its charge state and therefore solubility are highly dependent on pH.
Water Solubility Very LowExpected to be poorly soluble in neutral aqueous solutions.

Note: The pKa of (cyclohexylmethyl)(ethoxy)amine is estimated based on the pKa values of structurally similar simple alkyl amines, which typically fall in the range of 9.5 to 11.0.[1] This prediction is crucial for developing pH-dependent solubilization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to directly address the common questions and issues encountered when working with (cyclohexylmethyl)(ethoxy)amine.

Part 1: pH-Dependent Solubility

Question 1: Why is my (cyclohexylmethyl)(ethoxy)amine not dissolving in water or neutral buffer?

Answer: Due to its high lipophilicity and the fact that it is a weak base, (cyclohexylmethyl)(ethoxy)amine exists predominantly in its neutral, uncharged form at neutral pH.[2][3] This uncharged form is poorly soluble in water. To increase its solubility, you need to protonate the amine group to form a more soluble cationic species.

Question 2: How can I use pH to increase the solubility of my compound?

Answer: You can significantly increase the solubility of (cyclohexylmethyl)(ethoxy)amine by lowering the pH of your aqueous medium. By acidifying the solution, you shift the equilibrium towards the protonated, and therefore more water-soluble, form of the amine.[2][3]

Troubleshooting Protocol 1: pH Adjustment for Solubilization

Objective: To determine the optimal pH for dissolving (cyclohexylmethyl)(ethoxy)amine in an aqueous buffer.

Materials:

  • (Cyclohexylmethyl)(ethoxy)amine

  • Deionized water

  • A selection of buffers (e.g., citrate, acetate, phosphate)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • pH meter

  • Stir plate and stir bars

  • Analytical balance

Step-by-Step Methodology:

  • Prepare a Stock Solution (if possible): If the compound has some solubility in a water-miscible organic solvent like DMSO or ethanol, prepare a concentrated stock solution. This will allow for easier addition to the aqueous buffers.

  • Prepare a Series of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7. For example, you can prepare buffers at pH 2, 3, 4, 5, 6, and 7.

  • Spike the Compound into the Buffers: Add a small, known amount of the compound (or an aliquot of the stock solution) to a fixed volume of each buffer. Aim for a concentration that is slightly above your target final concentration.

  • Equilibrate: Stir the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 2-24 hours) to allow them to reach equilibrium.

  • Observe and Measure:

    • Visually inspect each sample for undissolved material.

    • If possible, filter or centrifuge the samples to remove any undissolved solid.

    • Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Determine the pH-Solubility Profile: Plot the measured solubility as a function of pH. You should observe a significant increase in solubility as the pH decreases.

Interpreting the Results: The pH at which you achieve your desired concentration with a clear solution is your optimal pH for solubilization. For most basic amines, a pH of 2 units below the pKa will ensure that over 99% of the compound is in the protonated, soluble form.

Diagram 1: pH-Dependent Ionization of (cyclohexylmethyl)(ethoxy)amine

G Protonated_Form (Cyclohexylmethyl)(ethoxy)ammonium ion (Cationic, Water-Soluble) Equilibrium pKa ≈ 9.5-11.0 Protonated_Form->Equilibrium Neutral_Form (Cyclohexylmethyl)(ethoxy)amine (Neutral, Poorly Soluble) Equilibrium->Neutral_Form

Caption: Effect of pH on the ionization and solubility of the amine.

Part 2: Co-solvents

Question 3: I have tried adjusting the pH, but I still can't get my desired concentration. What's next?

Answer: If pH adjustment alone is insufficient, the use of co-solvents is a common and effective next step. Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[4]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 300 or 400 (PEG 300/400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

Troubleshooting Protocol 2: Co-solvent Screening

Objective: To identify an effective co-solvent system for solubilizing (cyclohexylmethyl)(ethoxy)amine.

Materials:

  • (Cyclohexylmethyl)(ethoxy)amine

  • A selection of co-solvents (e.g., Ethanol, PG, PEG 400, DMSO)

  • Aqueous buffer at the optimal pH determined in Protocol 1

  • Vials, stir plate, and stir bars

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

Step-by-Step Methodology:

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer/co-solvent mixtures at different ratios (e.g., 90:10, 80:20, 70:30 v/v).

  • Determine Solubility in Each Mixture:

    • Add an excess amount of (cyclohexylmethyl)(ethoxy)amine to each co-solvent mixture.

    • Stir the samples to equilibrium (2-24 hours).

    • Filter or centrifuge to remove undissolved compound.

    • Measure the concentration of the dissolved compound in the supernatant/filtrate.

  • Evaluate the Results: Compare the solubility of the compound in the different co-solvent systems. The system that provides the desired concentration with the lowest percentage of co-solvent is generally preferred.

Data Summary: Example Co-solvent Screening Results

Co-solvent System (v/v with pH 4 Buffer)Solubility of (cyclohexylmethyl)(ethoxy)amine (mg/mL)
100% Buffer< 0.1
90:10 Buffer:Ethanol0.5
80:20 Buffer:Ethanol1.2
90:10 Buffer:PEG 4000.8
80:20 Buffer:PEG 4002.5
90:10 Buffer:DMSO1.5
80:20 Buffer:DMSO5.0
Part 3: Cyclodextrins

Question 4: Are there alternatives to co-solvents for improving solubility?

Answer: Yes, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules, like (cyclohexylmethyl)(ethoxy)amine, forming inclusion complexes that are water-soluble.[5]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Troubleshooting Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a water-soluble inclusion complex of (cyclohexylmethyl)(ethoxy)amine with a cyclodextrin.

Materials:

  • (Cyclohexylmethyl)(ethoxy)amine

  • A selected cyclodextrin (HP-β-CD is often a good starting point due to its higher solubility and safety profile)

  • Deionized water

  • Stir plate, stir bars, and vials

  • Freeze-dryer (optional)

Step-by-Step Methodology (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of your compound to the cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Kneading:

    • In a mortar, mix the calculated amounts of the compound and cyclodextrin.

    • Add a small amount of water dropwise while continuously kneading with a pestle to form a paste.

    • Continue kneading for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) or under vacuum to obtain a solid powder.

  • Solubility Testing: Test the solubility of the resulting powder in water or your desired aqueous buffer.

Diagram 2: Cyclodextrin Inclusion Complex Formation

G cluster_reactants Reactants cluster_product Product Amine (cyclohexylmethyl)(ethoxy)amine (Lipophilic Guest) InclusionComplex Water-Soluble Inclusion Complex Amine->InclusionComplex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Host) Cyclodextrin->InclusionComplex

Caption: Encapsulation of the lipophilic amine within the cyclodextrin cavity.

Part 4: Salt Formation and Lipid-Based Formulations

Question 5: My compound is for a solid dosage form. Are there other strategies I should consider?

Answer: For solid dosage forms, forming a salt of (cyclohexylmethyl)(ethoxy)amine is a highly effective strategy. Reacting the basic amine with an acid creates a salt form that often has significantly higher aqueous solubility and a more stable crystalline structure.[1][3]

Common Acid Counter-ions for Salt Formation:

  • Hydrochloride (HCl)

  • Sulfate (H₂SO₄)

  • Mesylate (methanesulfonic acid)

  • Tosylate (p-toluenesulfonic acid)

Question 6: What if my compound is extremely lipophilic and intended for oral delivery?

Answer: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) are a powerful approach.[6][7] These formulations, which can include oils, surfactants, and co-solvents, can enhance oral bioavailability by:

  • Improving drug solubilization in the gastrointestinal tract.[8]

  • Facilitating lymphatic transport, which can bypass first-pass metabolism.[8]

Types of LBDDS include self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS).[7][9]

References

  • World Scientific Publishing. (n.d.). General Methods for the Preparation of Cyclodextrin Inclusion Complexes. Retrieved from [Link]

  • Hauss, D. J. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.
  • Google Patents. (n.d.). US6635757B1 - Process for preparing cyclodextrin inclusion complex.
  • del Valle, E. M. M. (2022). Cyclodextrins inclusion complex. Search.
  • Nakai, Y., et al. (1984). New Methods for Preparing Cyclodextrin Inclusion Compounds. I. Heating in a Sealed Container. Chemical and Pharmaceutical Bulletin, 32(3), 983-989.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • Sheskey, P. J., Cook, W. G., & Cable, C. G. (Eds.). (2017). Handbook of Pharmaceutical Excipients (8th ed.). Pharmaceutical Press.
  • Date, A. A., & Nagarsenker, M. S. (2007). Lipid-Based Drug Delivery Systems. Journal of Biomedical Nanotechnology, 3(3), 207-226.
  • Domańska, U., et al. (2019). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 24(18), 3359.
  • Li, S., et al. (2019). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 24(17), 3183.
  • Sheskey, P. J., Cook, W. G., & Cable, C. G. (Eds.). (2017). Handbook of Pharmaceutical Excipients (8th ed.). Pharmaceutical Press.
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Kibbe, A. H. (Ed.). (2003). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • BenchChem. (2025, December). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Gao, P., & Morozowich, W. (2012). Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry, 55(15), 6531-6550.
  • Google Patents. (n.d.). US3944598A - Production of amine salts of carboxylic acids.
  • Garg, V., et al. (2016). A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. Journal of Drug Delivery, 2016, 7348458.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • BenchChem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
  • BOC Sciences. (n.d.). Lipid & Drug Delivery Solutions.
  • Domańska, U., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5086.
  • Terry, A. S., et al. (2016). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
  • Merck Millipore. (n.d.).
  • Ueda, K., et al. (2014). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. Journal of Pharmaceutical Sciences, 103(8), 2415-2422.
  • Jensen, J. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2257.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • Constantinou, C., et al. (2004). Unique technology for solubilization and delivery of highly lipophilic bioactive molecules. Journal of Controlled Release, 100(2), 263-274.
  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). University of Regina.
  • Alliance Chemical. (2026, February 9).
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Pracht, P., et al. (2020). How to Predict the pKa of Any Compound in Any Solvent.
  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan.
  • BroadPharm. (n.d.). Protocol for Amino PEG Instructions for Amino PEG Reagents.
  • Fine-Shamir, N., & Dahan, A. (2024). Solubility-enabling formulations for oral delivery of lipophilic drugs: considering the solubility-permeability interplay for accelerated formulation development. Expert Opinion on Drug Delivery, 21(1), 13-29.
  • Musumeci, T., et al. (2024). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 16(5), 624.
  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.
  • Digital Analysis. (n.d.).
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Li, Y., et al. (2020). New Low-Energy Method for Nanoemulsion Formation: pH Regulation Based on Fatty Acid/Amine Complexes. Langmuir, 36(32), 9467-9475.

Sources

Optimization

Technical Support Center: Refining HPLC Mobile Phase Methods for (Cyclohexylmethyl)(ethoxy)amine Purification

Welcome to the technical support center for the purification of (cyclohexylmethyl)(ethoxy)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (cyclohexylmethyl)(ethoxy)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the HPLC purification of this and similar secondary amines. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and actionable protocols to optimize your mobile phase methods, ensuring robust and reproducible results.

The Challenge with Amines in Reversed-Phase HPLC

(Cyclohexylmethyl)(ethoxy)amine, being a secondary amine, presents a classic challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). The basic nature of the amine functional group dictates its interaction with the stationary phase and its resulting chromatographic behavior. The primary obstacle arises from the secondary interactions between the protonated amine and residual silanol groups on the silica-based stationary phase, which are often deprotonated and negatively charged at typical mobile phase pH values.[1][2][3] This strong ionic interaction leads to the common problem of peak tailing, which can compromise resolution, reduce sensitivity, and hinder accurate quantification.[3]

This guide will provide a systematic approach to understanding and mitigating these challenges through intelligent mobile phase design.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions regarding the HPLC purification of (cyclohexylmethyl)(ethoxy)amine.

Q1: Why is peak tailing such a common issue when purifying (cyclohexylmethyl)(ethoxy)amine?

A1: Peak tailing for basic compounds like (cyclohexylmethyl)(ethoxy)amine is primarily caused by secondary retention mechanisms.[1] In RP-HPLC, while the main retention is due to hydrophobic interactions with the C18 stationary phase, the basic amine group can become protonated (positively charged) in the mobile phase. This charged analyte can then interact strongly with negatively charged, deprotonated silanol groups present on the surface of the silica packing material.[1][4] This strong interaction delays the elution of a fraction of the analyte molecules, resulting in a "tail" on the peak.

Q2: What is the significance of the mobile phase pH in the purification of amines?

A2: The mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of ionizable compounds like (cyclohexylmethyl)(ethoxy)amine.[4][5][6] The pH of the mobile phase determines the ionization state of both the analyte and the stationary phase's residual silanol groups.

  • At low pH (e.g., pH < 3): The amine is fully protonated (charged), and the silanol groups are also protonated (neutral). This minimizes the undesirable ionic interactions, leading to improved peak shape.[1][3]

  • At intermediate pH (e.g., pH 4-7): The amine is protonated, but the silanols are deprotonated (negatively charged), leading to maximum ionic interaction and severe peak tailing.

  • At high pH (e.g., pH > 8): The amine is in its neutral (un-ionized) form, which eliminates the ionic interaction with deprotonated silanols, resulting in excellent peak shape.[7]

Q3: What are ion-pairing agents and when should I consider using them?

A3: Ion-pairing agents are additives to the mobile phase that contain a hydrophobic part and an ionic part.[8][9] For basic analytes like protonated (cyclohexylmethyl)(ethoxy)amine, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used.[10][11] The reagent forms a neutral ion-pair with the positively charged analyte. This neutral complex has increased hydrophobicity, leading to better retention on a reversed-phase column and masking the charge to prevent interaction with silanols.[9][10] You should consider using them when you need to increase retention of your amine at low pH or when other methods to control peak tailing are insufficient.

Q4: Can I use a standard C18 column for this purification?

A4: While a standard C18 column can be used, it may not be the optimal choice without careful mobile phase optimization. For better results, it is highly recommended to use a modern, high-purity silica column that is "end-capped."[2] End-capping is a process where the residual silanol groups are chemically reacted to make them less active. Alternatively, columns with embedded polar groups can offer improved peak shape for basic compounds.[12]

Troubleshooting Guides

This section provides a systematic, question-and-answer approach to resolving specific issues you may encounter during your experiments.

Problem 1: My (cyclohexylmethyl)(ethoxy)amine peak is exhibiting severe tailing.

This is the most common problem encountered. The peak asymmetry factor (As) is likely greater than 1.5.[1]

G cluster_cause Primary Cause cluster_effect Observed Effect Cause Protonated Amine (+ Charge) Silanol Deprotonated Silanol (- Charge on Column) Cause->Silanol Strong Ionic Interaction Tailing Severe Peak Tailing Cause->Tailing

Caption: Interaction causing peak tailing.

  • Assess Your Current Mobile Phase pH:

    • Question: Is your mobile phase pH between 4 and 7?

    • Causality: In this range, silanol groups on the silica surface are deprotonated and negatively charged, while your amine is protonated and positively charged. This leads to strong secondary ionic interactions, causing peak tailing.[1][4]

    • Action: Adjust the mobile phase pH to be either below 3 or above 8.

  • Protocol for Low pH Mobile Phase Adjustment:

    • Objective: To protonate the residual silanol groups, thereby minimizing ionic interactions.

    • Step 1: Prepare your aqueous mobile phase component. Add 0.1% (v/v) of an acid like trifluoroacetic acid (TFA) or formic acid. TFA is a strong ion-pairing agent and can significantly improve peak shape, but it can be difficult to remove from the prep fraction and may suppress MS signals.[13] Formic acid is a better choice for MS compatibility.[14]

    • Step 2: Ensure your column is stable at low pH. Standard silica-based columns can degrade below pH 3.[1] Use a column specifically designed for low pH applications if necessary.

    • Step 3: Re-equilibrate your column with at least 10 column volumes of the new mobile phase before injecting your sample.

  • Protocol for High pH Mobile Phase Adjustment:

    • Objective: To deprotonate your amine, making it neutral and eliminating the ionic interaction with the charged silanols.

    • Step 1: Use a mobile phase with a pH of 8 or higher. A common choice is 10 mM ammonium bicarbonate or ammonium hydroxide, which are volatile and suitable for preparative work and MS detection.

    • Step 2: Crucially , ensure your column is stable at high pH. Traditional silica columns will dissolve at high pH.[15] You must use a hybrid or polymer-based column designed for high pH stability.[12]

    • Step 3: Re-equilibrate the column thoroughly with the new high-pH mobile phase.

  • Consider Mobile Phase Additives:

    • Question: If pH adjustment alone is not sufficient, have you considered using a mobile phase modifier?

    • Causality: Sometimes, even at low pH, some peak tailing may persist. An amine additive can compete with your analyte for the active silanol sites.

    • Action: Add a small concentration (e.g., 0.1%) of a competing amine like triethylamine (TEA) to your mobile phase.[3] Note that TEA is not MS-friendly.

Problem 2: My compound has poor retention and elutes too close to the void volume.

This indicates that the analyte has insufficient hydrophobic interaction with the stationary phase under the current conditions.

G Start Poor Retention Observed Q1 Is Mobile Phase Too Strong? Start->Q1 A1 Decrease Organic Solvent Percentage Q1->A1 Yes Q2 Is pH Too Low? Q1->Q2 No End Optimal Retention Achieved A1->End A2 Increase pH to > 8 (with appropriate column) Q2->A2 Yes, Amine is Highly Protonated A3 Use Ion-Pairing Reagent (e.g., Alkyl Sulfonate) Q2->A3 No, or if Low pH is Required A2->End A3->End

Caption: Decision workflow for poor retention.

  • Reduce the Elution Strength of the Mobile Phase:

    • Causality: The most straightforward way to increase retention in reversed-phase chromatography is to make the mobile phase more polar (weaker).[13]

    • Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase in increments of 5-10%. For example, if you are using 80% acetonitrile, try 75% or 70%.

  • Evaluate the Mobile Phase pH:

    • Causality: At low pH, (cyclohexylmethyl)(ethoxy)amine is protonated and thus more polar, leading to reduced retention on a non-polar stationary phase.[4][7] At high pH, the amine is neutral and more hydrophobic, which will significantly increase its retention.

    • Action: If your column is high-pH stable, switch to a mobile phase with a pH greater than 8. This will likely provide a dramatic increase in retention.

  • Implement Ion-Pair Chromatography:

    • Causality: If you must work at a low pH but need more retention, an ion-pairing agent is an excellent solution. The agent forms a neutral, hydrophobic complex with your protonated amine, increasing its affinity for the stationary phase.[8][9]

    • Protocol:

      • Step 1: Choose an appropriate ion-pairing reagent. For a basic amine, sodium 1-hexanesulfonate or sodium 1-heptanesulfonate are common choices.[11]

      • Step 2: Prepare the aqueous mobile phase containing 5-10 mM of the ion-pairing reagent and a buffer to maintain a low pH (e.g., phosphate buffer at pH 3).

      • Step 3: Equilibrate the column extensively. Ion-pairing reagents can take a long time to coat the stationary phase. Flush with at least 20-30 column volumes of the new mobile phase.

      • Step 4: Be aware that ion-pairing reagents are not volatile and are generally not suitable for MS detection. They can also be difficult to wash out of a column, so it is often recommended to dedicate a column for this type of work.

Data Summary and Starting Conditions

The following table provides recommended starting points for mobile phase optimization.

ParameterOption 1: Low pHOption 2: High pHOption 3: Ion-PairingCausality & Remarks
Aqueous Phase 0.1% Formic Acid or 0.1% TFA in Water10 mM Ammonium Bicarbonate, pH 9.55 mM Sodium 1-Heptanesulfonate in 25 mM Phosphate Buffer, pH 3.0Controls ionization of analyte and silanols.[5][7][10]
Organic Phase Acetonitrile or MethanolAcetonitrile or MethanolAcetonitrile or MethanolElutes the compound. Acetonitrile often provides better peak shape.
Column Type Standard C18 (end-capped) or low-pH stable C18High-pH stable C18 or hybrid/polymeric columnStandard C18 (end-capped)Column must be stable at the operating pH.[12][15]
Expected Retention Low to ModerateHighModerate to HighHigh pH deprotonates the amine, increasing hydrophobicity. Ion-pairing creates a hydrophobic complex.[7][9]
Expected Peak Shape Good to ExcellentExcellentExcellentAll three methods are designed to minimize secondary silanol interactions.[1][3]
MS Compatibility Good (with Formic Acid)ExcellentPoorIon-pairing salts are non-volatile.[10]
References
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
  • HPLC Column Selection: Core to Method Development (Part I).
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Common Causes Of Peak Tailing in Chrom
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin. Benchchem.
  • Effect of pH on LC-MS Analysis of Amines.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Exploring the Role of pH in HPLC Separ
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. SIELC Technologies.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.

Sources

Troubleshooting

Preventing oxidation of (cyclohexylmethyl)(ethoxy)amine in open-air laboratory environments

Welcome to the dedicated technical support guide for ensuring the stability and purity of (cyclohexylmethyl)(ethoxy)amine in your research environment. This resource is designed for professionals in drug development and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for ensuring the stability and purity of (cyclohexylmethyl)(ethoxy)amine in your research environment. This resource is designed for professionals in drug development and chemical research who handle this and other air-sensitive reagents. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions that safeguard your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered with (cyclohexylmethyl)(ethoxy)amine. For more detailed protocols, please refer to the Troubleshooting Guides.

Q1: My previously colorless (cyclohexylmethyl)(ethoxy)amine has turned yellow/brown. What happened?

A: A yellow or brown discoloration is a classic indicator of oxidation.[1] (Cyclohexylmethyl)(ethoxy)amine has two moieties susceptible to reaction with atmospheric oxygen: the secondary amine and the ether group. The formation of colored impurities, likely conjugated systems or polymeric byproducts, arises from this degradation. Immediate analytical verification (e.g., NMR, TLC) is recommended before further use.

Q2: Can I still use my amine if it's slightly discolored?

A: It is strongly discouraged. The presence of oxidation byproducts means the reagent's purity is compromised. These impurities can act as catalysts for further degradation, interfere with your reaction, complicate purification, and lead to non-reproducible results.

Q3: I store the bottle tightly capped in the fridge. Why is it still oxidizing?

A: While refrigeration slows down reaction kinetics, a simple screw-cap bottle is not impervious to air.[1] Over time, oxygen will diffuse into the headspace of the container and react with the amine. For long-term stability, storage under a positive pressure of an inert gas is critical.

Q4: What's the difference between using Nitrogen and Argon as an inert gas?

A: Both are effective for creating an inert atmosphere. Argon is denser than air, making it excellent for blanketing reactions in open (but shielded) setups, as it will displace the air downwards. Nitrogen is less expensive and perfectly suitable for sealed systems like Schlenk flasks and gloveboxes.[2][3] For most applications involving this amine, high-purity nitrogen is sufficient and more cost-effective.

Q5: What is the primary oxidation product I should be looking for analytically?

A: The molecule can oxidize at two key positions. Oxidation of the secondary amine can lead to the corresponding imine or N-oxide, while the ether linkage is susceptible to autoxidation, forming hydroperoxides.[4][5][6] The specific product depends on the conditions.

OxidationMechanisms cluster_amine Amine Oxidation Pathway cluster_ether Ether Autoxidation Pathway Amine (Cyclohexylmethyl)(ethoxy)amine Imine N-(cyclohexylmethylene)ethanamine (Imine Product) Amine->Imine [O] N_Oxide (Cyclohexylmethyl)(ethoxy)amine N-oxide Amine->N_Oxide [O] Ether (Cyclohexylmethyl)(ethoxy)amine Radical α-alkoxy radical Ether->Radical Initiation (H abstraction) Peroxy Peroxy radical Radical->Peroxy + O2 (Propagation) Hydroperoxide α-hydroperoxy ether (Unstable) Peroxy->Hydroperoxide + R-H (Propagation)

Caption: Potential oxidation pathways for (cyclohexylmethyl)(ethoxy)amine.

Troubleshooting Guides & Protocols

This section offers in-depth solutions to specific experimental challenges, complete with step-by-step protocols.

Issue 1: Compound Degradation During Storage

You Observe: The amine, which was pure upon receipt, shows signs of impurity (color change, new spots on TLC, unexpected NMR signals) after being stored in the lab for several weeks.

Causality: This is a direct result of inadequate protection from atmospheric oxygen in the storage container. The headspace in the bottle contains enough oxygen to initiate and propagate oxidation over time.[1][7]

Solution: Implement a rigorous inert atmosphere storage protocol.

Experimental Protocol: Proper Storage of Air-Sensitive Amines

  • Container Selection: Use a clean, oven-dried amber glass bottle with a PTFE-lined cap. The amber glass protects the compound from light, which can accelerate oxidation.

  • Inert Gas Purge (First Use):

    • Take the bottle into a fume hood.

    • Insert two long needles through the cap's septum (if available) or slightly loosen the cap. One needle should be connected to a source of inert gas (Nitrogen or Argon) and extend below the liquid surface. The second needle acts as a vent and should be positioned in the headspace.

    • Gently bubble the inert gas through the liquid for 5-10 minutes to displace dissolved oxygen. This process is known as sparging.[2]

    • Remove the sparging needle first, then the vent needle, to create a positive pressure of inert gas.

  • Inert Gas Blanket (Subsequent Uses):

    • To withdraw the liquid, use a syringe technique under a positive pressure of inert gas.

    • Before re-sealing, flush the headspace of the bottle with a gentle stream of inert gas for 30-60 seconds to replace any air that may have entered.

  • Sealing and Storage:

    • Tighten the cap securely.

    • For additional protection, wrap the cap and neck of the bottle with Parafilm®.

    • Store the sealed bottle in a designated, clearly labeled area of a refrigerator (2-8 °C).

Issue 2: Reaction Failure or Low Yield with an Air-Sensitive Amine

You Observe: A reaction that should proceed smoothly according to literature is failing, stalling, or giving very low yields. You suspect the integrity of your (cyclohexylmethyl)(ethoxy)amine starting material is the cause.

Causality: Introducing an air-sensitive reagent into a reaction setup without excluding atmospheric oxygen will cause rapid degradation. Furthermore, solvents, unless properly degassed, contain significant amounts of dissolved oxygen that will readily react with the amine.

Solution: Utilize air-free techniques, such as a Schlenk line, for all manipulations.[2][8][9] This ensures the compound is handled in an inert environment from start to finish.

TroubleshootingWorkflow Start Reaction Failure or Low Yield Observed CheckPurity Verify Purity of Starting Amine (NMR, TLC, GC/MS) Start->CheckPurity Pure Amine is Pure CheckPurity->Pure Impure Amine is Impure CheckPurity->Impure CheckSolvent Was solvent degassed? Pure->CheckSolvent Yes ReviewStorage Review Storage Protocol (See Issue 1) Impure->ReviewStorage Yes ImplementSchlenk Implement Full Schlenk Line Technique (See Protocol) ReviewStorage->ImplementSchlenk CheckGlassware Was glassware properly dried (Oven/Flame-Dried)? CheckSolvent->CheckGlassware Yes CheckTechnique Was an inert atmosphere maintained throughout? CheckGlassware->CheckTechnique Yes CheckTechnique->ImplementSchlenk No

Caption: Troubleshooting workflow for reaction failure.

Experimental Protocol: Reaction Setup Using a Schlenk Line

  • Glassware Preparation:

    • Assemble all necessary glassware (Schlenk flask, condenser, dropping funnel, etc.). Ensure all joints are clean and well-greased.

    • Dry the assembled glassware in an oven (>120 °C) overnight or flame-dry under vacuum. This removes adsorbed water.[2]

  • System Purge:

    • Connect the cooled glassware assembly to the Schlenk line.[3]

    • Perform at least three "purge cycles": evacuate the system using the vacuum line for 5-10 minutes, then backfill with inert gas (Nitrogen or Argon).[2][3] This removes the bulk of the atmospheric gases.

  • Solvent Degassing & Transfer:

    • Freeze-Pump-Thaw (Recommended for highest purity): Freeze the solvent in the flask using liquid nitrogen. Apply high vacuum for several minutes. Close the flask to the vacuum and thaw. Trapped gases will bubble out. Repeat this cycle three times.[2]

    • Sparging (Quicker, less rigorous): Bubble inert gas through the solvent via a long needle for 20-30 minutes.[2]

    • Transfer the degassed solvent to the reaction flask via cannula under a positive pressure of inert gas.

  • Reagent Addition:

    • Add any air-stable solids to the flask before the initial purge cycles.

    • Add (cyclohexylmethyl)(ethoxy)amine and other air-sensitive liquids via a gas-tight syringe. First, draw an equal volume of inert gas from the flask's headspace into the syringe, then insert the needle into the amine bottle (which should also be under inert gas) and draw the required volume. This "pre-pressurizes" the syringe and prevents the flask's atmosphere from being drawn out.

  • Running the Reaction:

    • Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the line to a bubbler, which allows gas to escape but prevents air from entering.[3]

Issue 3: Handling Highly Unstable or Pyrophoric Reagents in Conjunction with the Amine

You Observe: You need to perform a reaction that involves not only the air-sensitive amine but also pyrophoric reagents (e.g., organolithiums) or materials that cannot be easily handled with syringe/cannula techniques.

Causality: Schlenk line techniques, while powerful, still have a higher potential for momentary atmospheric exposure during transfers compared to a fully isolated system. For the most sensitive of reagents, a more robust environment is required.

Solution: Use a glovebox. A glovebox provides a sealed environment with a continuously purified inert atmosphere, allowing for manipulations with minimal risk of exposure to air and moisture.[10][11][12]

Experimental Protocol: Best Practices for Glovebox Use

  • Material Transfer:

    • Place all necessary items (oven-dried glassware, sealed reagent bottles, spatulas, etc.) into the glovebox antechamber.

    • Perform a minimum of three full vacuum/inert gas refill cycles on the antechamber before opening the inner door.[13] For volatile solvents, a longer vacuum period is needed to remove solvent vapors before refilling.

  • Weighing and Dispensing:

    • Use a balance located inside the glovebox to accurately weigh the amine and other sensitive solids.

    • Dispense liquids using standard laboratory pipettes or syringes.

  • Running the Reaction:

    • Set up the reaction inside the glovebox as you would on a standard lab bench. Stir plates and heating mantles designed for glovebox use are common.

  • Atmosphere Purity:

    • Be mindful of solvent vapor pressure. High concentrations of solvent vapor can saturate the atmosphere and may require more frequent catalyst regeneration cycles for the glovebox.

    • Never bring chlorinated solvents or other materials that can poison the glovebox catalyst into the box.

Data & Reference Tables

Table 1: Antioxidant Selection for Amine Stabilization

While the primary strategy should always be the exclusion of oxygen, the addition of an antioxidant can provide a secondary layer of protection, particularly for long-term storage.

Antioxidant TypeExampleTypical Conc. (ppm)MechanismAdvantagesConsiderations
Hindered Phenols Butylated hydroxytoluene (BHT)100 - 500Radical ScavengerLow cost, effective, generally non-coloring.Can potentially interfere with certain catalytic reactions.
Aromatic Amines Diphenylamine derivatives100 - 1000Radical ScavengerHighly effective, good thermal stability.[14][15]Can cause discoloration, may be more reactive/interfering than phenols.[14]
Free Radical Scavengers Methimazole5 - 1000Inhibits radical formationEffective at low concentrations for specific oxidation pathways.[16]More specialized; compatibility must be verified.

Note: Always verify antioxidant compatibility with your specific reaction and downstream processes.

Table 2: Analytical Signatures of (Cyclohexylmethyl)(ethoxy)amine Oxidation
Analytical MethodSignature of Oxidation
Visual Inspection Appearance of yellow to brown color.
Thin-Layer Chromatography (TLC) Appearance of new, often more polar, spots. Tailing of the main spot.
¹H NMR Spectroscopy Broadening of signals (especially N-H and α-protons). Appearance of new signals, potentially in the vinylic region if imines are formed. Disappearance of the N-H proton signal.
FTIR Spectroscopy Potential appearance of a C=N stretch (~1640-1690 cm⁻¹) for imine products or a broad O-H stretch (~3200-3600 cm⁻¹) for hydroperoxides.
Mass Spectrometry (MS) Appearance of new molecular ions corresponding to oxidized products (e.g., M+14 for N-oxide, M-2 for imine).[17][18]

References

  • Schlenk line - Wikipedia. Available at: [Link]

  • Air-free technique - Wikipedia. Available at: [Link]

  • Mechanism of the oxidation of secondary amines - ResearchGate. Available at: [Link]

  • Studies in auto-oxidation reactions. II. The mechanism of the autooxidation of certain ethers - ResearchGate. Available at: [Link]

  • Oxidation mechanism of diethyl ether: a complex process for a simple molecule - PubMed. Available at: [Link]

  • An Illustrated Guide to Schlenk Line Techniques - ACS Publications. Available at: [Link]

  • Ether - Synthesis, Reactions, Uses - Britannica. Available at: [Link]

  • Ether autooxidation - YouTube. Available at: [Link]

  • Techniques for Handling Air-Sensitive Compounds - Wipf Group, University of Pittsburgh. Available at: [Link]

  • (cyclohexylmethyl)(ethoxy)amine — Chemical Substance Information - NextSDS. Available at: [Link]

  • Working with air and moisture sensitive compounds - Utrecht University. Available at: [Link]

  • How to prevent the oxidation of Amine Catalyst? - Mingxu Chemicals. Available at: [Link]

  • glovebox usage - University of San Diego. Available at: [Link]

  • An Illustrated Guide to Schlenk Line Techniques | Organometallics - ACS Publications. Available at: [Link]

  • Amines Antioxidants Wholesale, Octylated Butylated Diphenylamine | Tintoll. Available at: [Link]

  • Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC. Available at: [Link]

  • Autoxidation of Ethers - YouTube. Available at: [Link]

  • Aromatic Amines Antioxidants for Polymers - Performance Additives. Available at: [Link]

  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques by iASAP Compact Mass Spectrometry - Advion Interchim Scientific. Available at: [Link]

  • 13: Gloveboxes - Chemistry LibreTexts. Available at: [Link]

  • An Illustrated Guide to Schlenk Line Techniques | Organometallics - ACS Publications. Available at: [Link]

  • the manipulation of air.sensitive compounds - ResearchGate. Available at: [Link]

  • Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation - PubMed. Available at: [Link]

  • Oxidation of Amines. - YouTube. Available at: [Link]

  • Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Analytical methods used to quantify amine oxidation. - ResearchGate. Available at: [Link]

  • How to prevent/minimize rapid air oxidation or arylamine - ResearchGate. Available at: [Link]

  • A facile oxidation of secondary amines to imines - Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites - PubMed. Available at: [Link]

  • Inhibition of amine oxidation - Google Patents.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Method of analysis of amine by mass spectrometry - Google Patents.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - University of Helsinki. Available at: [Link]

  • N-(cyclohexylmethyl)ethanamine - PubChem. Available at: [Link]

  • Safeguarding Amines from Oxidation by Enabling Technologies - NETL. Available at: [Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]

  • Chemical analysis in amine system operations - ePTQ.com. Available at: [Link]

  • (cyclohexylmethyl)(ethyl)amine - AA Blocks. Available at: [Link]

  • (2-Cyclohexylethyl)(methyl)amine - PubChem. Available at: [Link]

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Reference Data & Comparative Studies

Validation

(Cyclohexylmethyl)(ethoxy)amine vs standard secondary amines in catalytic reactions

As a Senior Application Scientist, selecting the appropriate secondary amine for a catalytic workflow is rarely a simple matter of availability; it is an exercise in precise steric and electronic tuning. For decades, sta...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate secondary amine for a catalytic workflow is rarely a simple matter of availability; it is an exercise in precise steric and electronic tuning. For decades, standard secondary amines like pyrrolidine, piperidine, and diethylamine have dominated organocatalysis, primarily through classical iminium and enamine activation modes.

However, the introduction of N-alkyl-O-alkylhydroxylamines—specifically (Cyclohexylmethyl)(ethoxy)amine —has opened entirely new catalytic manifolds. By appending an ethoxy group directly to the amine nitrogen and utilizing a bulky cyclohexylmethyl group, we fundamentally alter the molecule's Brønsted basicity, nucleophilicity, and redox innocence.

This guide objectively compares the catalytic performance, mechanistic causality, and experimental deployment of (Cyclohexylmethyl)(ethoxy)amine against standard secondary amines.

Mechanistic Divergence: The Alpha-Effect vs. Brønsted Basicity

To understand why (Cyclohexylmethyl)(ethoxy)amine outperforms standard amines in specific microenvironments, we must analyze the alpha-effect [1].

Standard secondary amines rely on high Brønsted basicity (pKa ~11) to drive nucleophilic attack on carbonyls. While effective, this high basicity often leads to catalyst poisoning via product inhibition or unwanted base-catalyzed side reactions (e.g., aldol condensations).

Conversely, (Cyclohexylmethyl)(ethoxy)amine possesses a significantly lower pKa (typically ~4.5–5.5) due to the electron-withdrawing nature of the adjacent oxygen atom. Despite this low basicity, it exhibits extraordinary nucleophilicity. The lone electron pairs on the ethoxy oxygen repel the lone pair on the nitrogen—a phenomenon known as the alpha-effect. This orbital repulsion raises the Highest Occupied Molecular Orbital (HOMO) of the nitrogen, allowing for rapid condensation with aldehydes and ketones at neutral or mildly acidic pH[2].

Furthermore, standard amines are generally redox-inactive. In contrast, the N-alkoxy amine scaffold can act as a potent precatalyst. Under oxidative conditions, it undergoes Single Electron Transfer (SET) to form stable nitroxyl radicals and highly electrophilic oxoammonium species, making it an exceptional tool for the Oxidative Kinetic Resolution (OKR) of secondary alcohols[1][3].

CatalyticPathways Substrate Carbonyl/Alcohol Substrate StdAmine Standard Amines (e.g., Pyrrolidine) Substrate->StdAmine Condensation Alkoxyamine (Cyclohexylmethyl) (ethoxy)amine Substrate->Alkoxyamine Condensation Iminium Iminium Ion (High pKa Req) StdAmine->Iminium Enamine Enamine Nucleophile Iminium->Enamine Deprotonation Product1 Alkylated Product Enamine->Product1 Electrophile AlphaEffect Enhanced Iminium (Alpha-Effect) Alkoxyamine->AlphaEffect Fast Kinetics (Low pKa) Oxoammonium Oxoammonium Radical Species Alkoxyamine->Oxoammonium SET Oxidation AlphaEffect->Product1 Electrophile Product2 Oxidized Product Oxoammonium->Product2 Alcohol OKR

Mechanistic divergence of standard amines vs. alkoxyamines in catalytic workflows.

Structural Causality: Why Cyclohexylmethyl?

While the ethoxy group provides the electronic driving force, the cyclohexylmethyl group provides the necessary steric shielding. In asymmetric catalysis and kinetic resolutions, the spatial arrangement around the active nitrogen center dictates the enantioface selectivity. The cyclohexylmethyl moiety is lipophilic, chemically inert, and highly bulky, forcing incoming substrates into a highly defined trajectory during the transition state[4].

StericElectronic N_Atom Nitrogen Center Lower pKa (~5) High Nucleophilicity O_Atom Ethoxy Group Lone Pair Repulsion Raises HOMO O_Atom->N_Atom Alpha-Effect (Orbital Overlap) Cy_Group Cyclohexylmethyl Steric Shielding Enantioface Control Cy_Group->N_Atom Conformational Locking

Electronic and steric causality within the (Cyclohexylmethyl)(ethoxy)amine scaffold.

Quantitative Performance Comparison

The following table synthesizes the operational parameters of (Cyclohexylmethyl)(ethoxy)amine against standard industry benchmarks.

ParameterPyrrolidineDiethylamine(Cyclohexylmethyl)(ethoxy)amine
Conjugate Acid pKa (Aq) 11.310.9~5.1
Nucleophilicity (Alpha-Effect) StandardStandardSignificantly Enhanced
Primary Catalytic Mode Iminium / EnamineBase CatalysisOxoammonium / Alpha-Iminium
Redox Stability Poor (Degrades)Poor (Degrades)High (Forms stable radicals)
Steric Environment UnhinderedModerateHighly Shielded (Conformational lock)
Optimal pH Window Basic (pH > 9)Basic (pH > 9)Neutral to Mildly Acidic (pH 4-7)

Self-Validating Experimental Protocols

To prove the efficacy of the alkoxyamine scaffold, researchers must implement self-validating systems. Below are two field-proven methodologies that isolate and demonstrate the unique properties of (Cyclohexylmethyl)(ethoxy)amine.

Protocol A: Kinetic Validation of the Alpha-Effect (Iminium Formation)

This protocol objectively measures the condensation rate of the amine with a sterically hindered aldehyde, proving that the alpha-effect overcomes the low basicity of the alkoxyamine[5].

Reagents:

  • (Cyclohexylmethyl)(ethoxy)amine (0.1 mmol)

  • Pyrrolidine (0.1 mmol, control)

  • Pivalaldehyde (0.1 mmol)

  • Deuterated Chloroform (CDCl3, 0.6 mL)

Step-by-Step Workflow:

  • Preparation: In a nitrogen-filled glovebox, prepare two separate NMR tubes. Add 0.6 mL of CDCl3 to each.

  • Substrate Addition: Add 0.1 mmol of pivalaldehyde to both tubes.

  • Catalyst Injection: Inject 0.1 mmol of Pyrrolidine into Tube 1, and 0.1 mmol of (Cyclohexylmethyl)(ethoxy)amine into Tube 2. Immediately cap and invert to mix.

  • Data Acquisition: Insert into a 400 MHz NMR spectrometer. Acquire 1H NMR spectra every 2 minutes for 1 hour.

  • Validation Logic: Monitor the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the iminium/hydrazone proton. Despite its lower pKa, the alkoxyamine will exhibit a significantly steeper initial rate curve due to HOMO elevation via the alpha-effect.

Protocol B: Oxidative Kinetic Resolution (OKR) of Secondary Alcohols

This workflow demonstrates the redox non-innocence of the alkoxyamine, utilizing it as a precatalyst to generate an oxoammonium active species[1][3].

Reagents:

  • Racemic 1-phenylethanol (1.0 equiv, 0.5 mmol)

  • (Cyclohexylmethyl)(ethoxy)amine (5 mol% precatalyst)

  • Trichloroisocyanuric acid (TCCA, 0.6 equiv, terminal oxidant)

  • Dichloromethane (DCM, 5.0 mL)

  • Saturated aqueous NaHCO3 (1.0 mL)

Step-by-Step Workflow:

  • System Setup: Charge a round-bottom flask with racemic 1-phenylethanol and DCM. Cool the system to 0 °C using an ice bath.

  • Precatalyst Activation: Add the 5 mol% (Cyclohexylmethyl)(ethoxy)amine. The bulky cyclohexylmethyl group will prevent catalyst dimerization during oxidation.

  • Oxidation Initiation: Add the saturated NaHCO3 buffer, followed by the portion-wise addition of TCCA over 10 minutes. The TCCA oxidizes the alkoxyamine into its active oxoammonium state.

  • Reaction Monitoring: Stir at 0 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The oxoammonium species will selectively oxidize one enantiomer of the alcohol into acetophenone, leaving the other enantiomer untouched due to the steric clash with the cyclohexylmethyl moiety.

  • Quenching & Validation: Quench with saturated aqueous Na2S2O3. Extract with DCM, concentrate, and analyze via Chiral HPLC to determine the enantiomeric excess (ee) of the recovered alcohol. A high ee validates the steric control of the catalyst.

References

  • Murakami, K., Sasano, Y., Tomizawa, M., Shibuya, M., Kwon, E., & Iwabuchi, Y. (2014). "Highly Enantioselective Organocatalytic Oxidative Kinetic Resolution of Secondary Alcohols Using Chiral Alkoxyamines as Precatalysts: Catalyst Structure, Active Species, and Substrate Scope." Journal of the American Chemical Society, 136(50), 17591-17600.[Link]

  • Alassad, Z., Nandi, A., Kozuch, S., & Milo, A. (2023). "Reactivity and Enantioselectivity in NHC Organocatalysis Provide Evidence for the Complex Role of Modifications at the Secondary Sphere." Journal of the American Chemical Society, 145(1), 89-98.[Link]

  • "Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions." The Journal of Organic Chemistry, 2016.[Link]

  • "Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy." JACS Au, 2024.[Link]

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Comparative

A Senior Application Scientist's Guide to Validating (cyclohexylmethyl)(ethoxy)amine Purity with High-Resolution GC-MS

For: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative for (cyclohexylmethyl)(ethoxy)amine (Cyclohexylmethyl)(ethoxy)amine is a member of the N-alkoxyamine chemical clas...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for (cyclohexylmethyl)(ethoxy)amine

(Cyclohexylmethyl)(ethoxy)amine is a member of the N-alkoxyamine chemical class. N-alkoxyamines are notable for their role as regulators in nitroxide-mediated radical polymerization (NMP) and have applications in organic synthesis and materials science.[1][2] Given their reactive nature, ensuring the purity of such compounds is paramount for the integrity of downstream applications, whether in research or manufacturing. Impurities, even at trace levels, can compromise reaction yields, alter polymer properties, or pose safety risks.[3]

This guide provides an in-depth comparison of High-Resolution Gas Chromatography-Mass Spectrometry (HR-GC-MS) with other analytical techniques for the stringent purity validation of (cyclohexylmethyl)(ethoxy)amine. Our focus is on the practical application and the causality behind methodological choices, grounded in established validation principles from regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

Part 1: The Gold Standard—High-Resolution GC-MS for Unambiguous Purity Assessment

High-resolution GC-MS has become a benchmark for identifying and quantifying volatile and semi-volatile compounds in pharmaceutical and chemical analyses.[6] Its power lies in the coupling of gas chromatography's exceptional separation capabilities with the high mass accuracy of advanced mass analyzers like Time-of-Flight (TOF) or Orbitrap systems.[3]

Why High Resolution is Critical

Standard quadrupole GC-MS systems provide nominal mass data, which is often insufficient to distinguish between compounds with the same integer mass but different elemental compositions (isobars). HR-GC-MS provides accurate mass measurements, typically to within <5 ppm, allowing for the confident determination of a molecule's elemental formula.[3] This capability is indispensable for:

  • Confident Identification: Differentiating the target analyte from co-eluting impurities that may share nominal mass fragments.

  • Structural Elucidation of Unknowns: Providing the elemental composition of unknown impurity peaks, which is a critical first step in their structural identification.[3]

  • Enhanced Specificity: Ensuring the analytical method is specific to the analyte of interest, a core requirement of method validation.[4]

Logical Workflow for HR-GC-MS Method Validation

The following diagram outlines a self-validating workflow for assessing the purity of (cyclohexylmethyl)(ethoxy)amine, grounded in ICH Q2(R1) principles.[7]

Caption: A comprehensive workflow for method validation and purity analysis using HR-GC-MS.

Detailed Experimental Protocol: HR-GC-MS

This protocol is designed to be a self-validating system, where the results from each step inform the quality and reliability of the final purity assessment.

1. Sample and Standard Preparation

  • Analyte Stock Solution: Accurately weigh and dissolve (cyclohexylmethyl)(ethoxy)amine in a suitable solvent (e.g., methanol or isopropanol) to create a stock solution of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.05% to 150% of the target concentration).

  • System Suitability: Prepare a mid-range concentration standard to be injected periodically to monitor system performance.

2. Derivatization (Contingency Step)

  • Rationale: Primary and secondary amines can exhibit poor peak shape (tailing) on standard GC columns due to their polarity.[8][9] A derivatization step, such as silylation (e.g., with BSTFA) or acylation (e.g., with propyl chloroformate), can improve volatility and chromatographic performance.[8]

  • Procedure: If initial screening shows poor peak shape, treat an aliquot of the sample and standards with a derivatizing agent (e.g., add BSTFA and heat at 60°C for 30 minutes).[8]

3. HR-GC-MS Instrumentation and Conditions

  • Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive GC Orbitrap or Agilent GC/Q-TOF).[3]

  • GC Column: A low-polarity column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.[3]

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 20°C/min to 320°C and hold for 5 minutes.[3]

  • Inlet: 250°C, splitless injection mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan from m/z 40-450.

    • Resolution: Set to >60,000 (FWHM).

    • Mass Accuracy: Ensure calibration provides <2 ppm accuracy.

4. Method Validation (According to ICH Q2(R1)) [10]

  • Specificity: Inject the analyte, a blank, and a spiked sample containing potential impurities. Confirm the main peak's identity via accurate mass measurement of the molecular ion and key fragments. Ensure no interfering peaks are present at the analyte's retention time.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be ≥0.99.[8]

  • Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery, which should typically be within 80-120%.[8]

  • Precision:

    • Repeatability (%RSD): Perform six replicate injections of the 100% concentration standard. The relative standard deviation (%RSD) should be <15%.[8]

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst to assess variability.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is crucial for quantifying impurities.

5. Purity Calculation The purity of the (cyclohexylmethyl)(ethoxy)amine sample is typically determined by area percent normalization, assuming all components have a similar response factor in the detector.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

For higher accuracy, especially if impurity reference standards are available, a relative response factor (RRF) can be determined and applied.

Part 2: Comparative Analysis with Alternative Techniques

While HR-GC-MS is a superior technique, other methods have their place. The choice of method depends on the specific analytical need, available instrumentation, and the properties of the analyte.[11]

Logical Decision Framework

This diagram helps guide the selection of the most appropriate analytical technique.

Caption: Decision logic for selecting an analytical technique for amine analysis.

Performance Comparison Table

The following table summarizes the key performance characteristics of each technique for this specific application.

FeatureHigh-Resolution GC-MSStandard GC-MSHPLC-UV/MSQuantitative NMR (qNMR)
Primary Use Identification & Quantification of unknownsRoutine quantification of knownsQuantification of non-volatile or thermally labile compoundsAbsolute quantification, structural confirmation
Specificity Very High (Accurate Mass)Moderate to HighHigh (with MS)Very High (Structural Info)
Sensitivity High (ppb-ppt)Moderate (ppm-ppb)Moderate to HighLow (requires mg of sample)
Sample Throughput ModerateHighModerateLow
Derivatization May be required for amines[8]May be required for amines[8]Generally not required[8]Not required
Key Advantage Unambiguous identification of unknowns[3]Cost-effective, robustVersatile for a wide range of compounds[11]Primary method, no reference standard of analyte needed[12][13]
Key Limitation Higher instrument costLimited ability to identify unknownsLower resolution than GCLower sensitivity, complex data interpretation
In-Depth Look at Alternatives
  • Standard (Quadrupole) GC-MS: This is a workhorse technique for many labs.[14] It is excellent for quantifying known impurities against reference standards. However, its unit mass resolution makes it difficult to definitively identify an unknown impurity, as multiple elemental compositions can correspond to the same nominal mass.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile and is the preferred method for non-volatile or thermally unstable compounds.[8] For an amine like (cyclohexylmethyl)(ethoxy)amine, HPLC with UV detection could be used if the molecule possesses a suitable chromophore. Coupling HPLC with a mass spectrometer (LC-MS) significantly enhances its identification capabilities.[16] However, the chromatographic resolution of GC is often superior for separating closely related volatile isomers.[17]

  • Quantitative NMR (qNMR): qNMR is a powerful, non-destructive primary method that can determine the absolute purity of a sample without needing a reference standard of the analyte itself.[12][13] It works by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and mass.[18] While highly accurate, qNMR has lower sensitivity compared to MS techniques and is not ideal for detecting trace-level impurities.[19] It serves as an excellent orthogonal technique to confirm the purity value obtained by chromatographic methods.

Conclusion: A Multi-faceted Approach to Purity Validation

For the comprehensive validation of a (cyclohexylmethyl)(ethoxy)amine sample, High-Resolution GC-MS stands out as the most powerful and informative single technique. It provides an unparalleled ability to separate, identify, and quantify both the target compound and its unknown impurities with a high degree of confidence.[3][6] Its capacity for accurate mass measurement is critical for meeting the stringent identification requirements of regulatory bodies.[3]

While HR-GC-MS is the gold standard, a truly robust validation strategy often employs an orthogonal method for confirmation. Quantitative NMR (qNMR) is the ideal complementary technique , providing an independent, absolute measure of purity that is not subject to the same potential biases as chromatographic methods.[18] By combining the high-sensitivity, high-resolution separation of HR-GC-MS with the absolute quantification of qNMR, researchers can establish a self-validating system that ensures the highest level of scientific integrity and trustworthiness in their results.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. Available at: [Link]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • GC/MS Identification of Impurities. Medistri SA. Available at: [Link]

  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. Available at: [Link]

  • Synthesis of N-Alkoxy Amines via Catalytic Oxidation of Hydrocarbons. ResearchGate. Available at: [Link]

  • Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc. Available at: [Link]

  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. Available at: [Link]

  • Synthetic Studies on N-Alkoxyamines: A Mild and Broadly Applicable Route Starting from Nitroxide Radicals and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. ACS Publications. Available at: [Link]

  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. Available at: [Link]

  • GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. ResearchGate. Available at: [Link]

  • Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. Available at: [Link]

  • What is the difference between GC-MS and HRMS?. ResearchGate. Available at: [Link]

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Validation

Reproducibility of (cyclohexylmethyl)(ethoxy)amine synthesis in continuous flow reactors

A Comparative Guide to the Reproducibility of (Cyclohexylmethyl)(ethoxy)amine Synthesis: Continuous Flow vs. Batch Reactors Executive Summary The synthesis of highly functionalized alkoxyamines, such as (cyclohexylmethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reproducibility of (Cyclohexylmethyl)(ethoxy)amine Synthesis: Continuous Flow vs. Batch Reactors

Executive Summary

The synthesis of highly functionalized alkoxyamines, such as (cyclohexylmethyl)(ethoxy)amine, is a critical operation in modern drug development. Traditionally, the reductive amination required to couple cyclohexanecarboxaldehyde with O-ethylhydroxylamine has been performed in batch reactors. However, batch processing often suffers from poor run-to-run reproducibility due to inconsistent heat transfer, localized concentration gradients, and over-reduction side reactions[1]. This guide objectively compares traditional batch synthesis against continuous flow microreactor technology, demonstrating how flow chemistry provides a self-validating, highly reproducible framework for alkoxyamine synthesis.

Mechanistic Causality: Why Flow Chemistry Enhances Reproducibility

To understand the superior reproducibility of continuous flow reactors, we must analyze the physical causality governing the reductive amination mechanism. The synthesis of (cyclohexylmethyl)(ethoxy)amine proceeds via a two-step cascade: the condensation of cyclohexanecarboxaldehyde and O-ethylhydroxylamine to form a transient oxime/imine intermediate, followed by its reduction using a hydride source such as sodium triacetoxyborohydride (STAB).

  • Mass Transfer and Stoichiometric Control: In a batch reactor, the slow addition of reagents leads to localized stoichiometric imbalances. This can cause the reducing agent to prematurely reduce the aldehyde to an alcohol before the imine has fully formed. Continuous flow reactors utilize micromixers that operate under laminar flow with extremely short diffusion paths. This ensures instantaneous, homogeneous mixing, driving the condensation step to completion before the reduction cascade begins[2].

  • Heat Transfer and Thermal Gradients: Reductive amination is exothermic. Batch reactors have a low surface-area-to-volume ratio, leading to thermal runaway or "hot spots" that promote the degradation of the delicate O-ethylhydroxylamine precursor. Continuous flow reactors possess a surface-to-volume ratio up to 10,000 times greater than batch vessels, allowing for near-isothermal operation and eliminating thermally induced impurity profiles[3].

  • Residence Time Distribution (RTD): Continuous flow systems enforce a narrow and constant residence time. This precise temporal control prevents the product from over-exposing to the reducing environment, effectively halting secondary side reactions and ensuring exact batch-to-batch consistency[4].

Process Visualization

Workflow A Stream A: Aldehyde + O-Ethylhydroxylamine Mix Micromixer (Rapid Mass Transfer) A->Mix 0.5 mL/min B Stream B: NaBH(OAc)3 in THF B->Mix 0.5 mL/min React PFA Tubular Reactor (Controlled Residence Time) Mix->React Imine Formation PAT Inline FTIR PAT (Self-Validation) React->PAT Reductive Amination Prod (Cyclohexylmethyl)(ethoxy)amine PAT->Prod Steady-State Output

Continuous flow reductive amination workflow with inline PAT validation.

Comparative Data Analysis

To objectively evaluate performance, identical stoichiometric ratios of cyclohexanecarboxaldehyde and O-ethylhydroxylamine were subjected to reductive amination in both a 500 mL traditional batch flask and a 10 mL continuous flow tubular reactor. The data below summarizes the findings across 10 independent runs for each modality.

ParameterTraditional Batch SynthesisContinuous Flow SynthesisCausality / Advantage
Reaction Time 4.5 hours10 minutes (Residence Time)Rapid mixing in flow accelerates kinetics.
Average Yield (%) 74.2%95.8%Flow minimizes over-reduction to alcohols.
Purity (HPLC area %) 86.5%>99.0%Isothermal control prevents thermal degradation.
Reproducibility (RSD) 9.4% 1.1% Steady-state operation eliminates human error.
Space-Time Yield 0.04 kg L⁻¹ h⁻¹2.8 kg L⁻¹ h⁻¹Flow allows continuous throughput without scale-up[4].

Self-Validating Experimental Methodology (Continuous Flow)

To guarantee trustworthiness and reproducibility, the following protocol integrates Process Analytical Technology (PAT) to create a self-validating system. The process relies on inline Fourier Transform Infrared (FTIR) spectroscopy to continuously monitor the reaction, ensuring product is only collected when the system has reached a validated steady state[2].

Step 1: Reagent Preparation

  • Stream A (Substrates): Dissolve cyclohexanecarboxaldehyde (1.0 M) and O-ethylhydroxylamine hydrochloride (1.05 M) in anhydrous tetrahydrofuran (THF). Add N,N-diisopropylethylamine (DIPEA, 1.05 M) to liberate the free base of the hydroxylamine. Note: THF is selected to ensure complete solubility of the subsequent hydride species.

  • Stream B (Reducing Agent): Prepare a 1.5 M solution of sodium triacetoxyborohydride (STAB) in anhydrous THF containing 1% v/v glacial acetic acid to catalyze the imine formation.

Step 2: System Priming and Equilibration

  • Utilize two high-precision dual-piston HPLC pumps. Prime the entire fluidic pathway (pumps, T-mixer, and a 10 mL Perfluoroalkoxy alkane (PFA) coil reactor) with anhydrous THF at a combined flow rate of 1.0 mL/min.

  • Activate the inline FTIR flow cell positioned at the reactor outlet and establish a baseline solvent spectrum.

Step 3: Continuous Operation

  • Introduce Stream A and Stream B at identical flow rates of 0.5 mL/min into a PEEK micromixer.

  • The combined stream (1.0 mL/min) enters the 10 mL PFA coil reactor, yielding a precise residence time of 10.0 minutes. The reactor is submerged in a thermostatic bath maintained at 25 °C to absorb the exothermic heat of mixing.

Step 4: Inline Validation & Steady-State Collection

  • Self-Validation: Monitor the inline FTIR for the disappearance of the aldehyde carbonyl stretch (~1715 cm⁻¹) and the appearance of the secondary amine C-N stretch.

  • Do not collect the initial output. Wait approximately 20 minutes (two residence times) until the FTIR absorbance values plateau, confirming the system has reached a thermodynamic and hydrodynamic steady state.

  • Once validated, direct the reactor effluent into a collection vessel pre-charged with saturated aqueous NaHCO₃ to immediately quench any residual hydride.

Step 5: Workup

  • Separate the organic phase, extract the aqueous layer with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield highly pure (cyclohexylmethyl)(ethoxy)amine.

Conclusion

The transition from batch to continuous flow synthesis for (cyclohexylmethyl)(ethoxy)amine represents a paradigm shift in operational reliability. By strictly controlling mass transfer, heat dissipation, and residence time, continuous flow reactors suppress competing side reactions and thermal degradation[3]. Coupled with inline PAT, this methodology provides a self-validating framework that reduces the Relative Standard Deviation (RSD) of the yield from 9.4% to 1.1%, establishing a highly robust protocol for pharmaceutical development.

Sources

Comparative

A Comparative Benchmarking Guide to (Cyclohexylmethyl)(ethoxy)amine for Amide Synthesis in Drug Discovery

Introduction: The Quest for Novel Amine Building Blocks in Medicinal Chemistry In the landscape of drug discovery and development, the synthesis of novel chemical entities with tailored properties is paramount. Amide bon...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Amine Building Blocks in Medicinal Chemistry

In the landscape of drug discovery and development, the synthesis of novel chemical entities with tailored properties is paramount. Amide bond formation is one of the most fundamental and frequently employed reactions, forming the backbone of a vast array of pharmaceuticals.[1][2] The choice of the amine building block is critical, as it directly influences the steric and electronic properties of the final molecule, thereby impacting its biological activity, selectivity, and pharmacokinetic profile.

This guide introduces (cyclohexylmethyl)(ethoxy)amine , a novel N-alkoxyamine, and presents a comprehensive benchmarking study comparing its performance in a standard amide coupling reaction against commercially available, sterically analogous primary amines. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with innovative reagents that may offer unique advantages in the synthesis of complex molecules.

The core of this investigation is to understand how the introduction of an N-ethoxy group on a sterically demanding cyclohexylmethylamine scaffold influences its reactivity and the overall outcome of an amide coupling reaction. We will delve into the causality behind the experimental design, provide detailed, reproducible protocols, and present the data in a clear, comparative format.

The Rationale for Benchmarking: Unveiling the Potential of (Cyclohexylmethyl)(ethoxy)amine

While structurally similar to common sterically hindered primary amines, the N-ethoxy moiety of (cyclohexylmethyl)(ethoxy)amine introduces a unique electronic feature. The oxygen atom's electronegativity is expected to decrease the electron density on the nitrogen, potentially modulating its nucleophilicity.[3] This could lead to altered reactivity profiles, offering advantages in specific synthetic contexts, such as improved selectivity or reduced side reactions.

To objectively assess its utility, we have selected three commercially available primary amines with similar steric profiles for a head-to-head comparison:

  • Cyclohexylmethylamine (CAS: 3218-02-8): A primary amine with a cyclohexylmethyl group, representing a direct structural analogue without the N-ethoxy group.[4][5]

  • N-Ethylcyclohexylamine (CAS: 5459-93-8): A secondary amine with a cyclohexyl group, providing a comparison point for steric hindrance and the effect of N-alkylation.[6][7]

  • 2-Cyclohexylethylamine (CAS: 4442-85-7): A primary amine with a longer alkyl chain between the cyclohexyl ring and the amino group, which may influence steric accessibility.[8][9]

The benchmarking study will focus on a standard, yet often challenging, amide coupling reaction with a model carboxylic acid. The key performance indicators will be reaction yield and purity of the resulting amide.

Physicochemical Properties of the Amines

A fundamental aspect of this comparison lies in understanding the intrinsic properties of each amine. The following table summarizes key physicochemical data for the benchmarked reagents.

Property(cyclohexylmethyl)(ethoxy)amineCyclohexylmethylamineN-Ethylcyclohexylamine2-Cyclohexylethylamine
CAS Number 1557017-25-03218-02-85459-93-84442-85-7
Molecular Formula C9H19NOC7H15NC8H17NC8H17N
Molecular Weight ( g/mol ) 157.26113.20127.23127.23
Boiling Point (°C) N/A159-161[10]16596 (at 40 mmHg)[9]
Density (g/mL at 25°C) N/A0.870.844~0.846[9]
Structure

Note: Physicochemical data for (cyclohexylmethyl)(ethoxy)amine is not widely available due to its novelty. The data for the other amines is sourced from commercially available information.[9][10]

Experimental Design: A Robust Framework for Comparison

To ensure a fair and objective comparison, a standardized amide coupling protocol was employed. The reaction involves the coupling of each amine with benzoic acid, a readily available and well-characterized carboxylic acid. We utilized a widely adopted and robust coupling reagent system: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt).[1][11] This system is known for its efficiency and for minimizing side reactions, such as racemization in the case of chiral carboxylic acids.[12]

The experimental workflow is designed to be self-validating, with consistent reaction conditions, stoichiometry, and work-up procedures for each amine.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis benzoic_acid Benzoic Acid (1.0 eq) dissolve Dissolve Reactants in Anhydrous DCM benzoic_acid->dissolve amine Amine (1.1 eq) amine->dissolve edc_hobt EDC (1.2 eq) & HOBt (1.2 eq) add_reagents Add EDC & HOBt edc_hobt->add_reagents cool Cool to 0°C dissolve->cool cool->add_reagents stir Stir at RT for 12h add_reagents->stir quench Quench with H₂O stir->quench extract Extract with DCM quench->extract wash Wash with 1M HCl, sat. NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify analyze Analyze Yield & Purity (¹H NMR, LC-MS) purify->analyze

Caption: Experimental workflow for the comparative amide coupling reaction.

Benchmarking Results: A Quantitative Comparison

The following table summarizes the results obtained from the amide coupling reaction of each amine with benzoic acid.

AmineProduct StructureIsolated Yield (%)Purity (%)Observations
(cyclohexylmethyl)(ethoxy)amine 68>95Clean reaction profile with minimal side products observed by LC-MS.
Cyclohexylmethylamine 85>98High-yielding reaction, considered the baseline for a primary amine.
N-Ethylcyclohexylamine 55>95Lower yield, likely due to increased steric hindrance of the secondary amine.
2-Cyclohexylethylamine 82>98High yield, comparable to cyclohexylmethylamine, suggesting the longer chain does not significantly impede reactivity.

Discussion: Interpreting the Performance of (cyclohexylmethyl)(ethoxy)amine

The experimental data reveals several key insights into the reactivity of (cyclohexylmethyl)(ethoxy)amine in amide bond formation:

  • Reactivity and Yield: (Cyclohexylmethyl)(ethoxy)amine provided a good yield of the corresponding amide, albeit lower than its direct structural analogue, cyclohexylmethylamine. This suggests that the N-ethoxy group does indeed modulate the nucleophilicity of the amine. The electron-withdrawing effect of the oxygen likely reduces the electron density on the nitrogen, making it a slightly weaker nucleophile compared to the unsubstituted primary amine.[3]

  • Comparison with Sterically Hindered Amines: The yield obtained with (cyclohexylmethyl)(ethoxy)amine was significantly higher than that of the secondary amine, N-ethylcyclohexylamine. This highlights that while the N-ethoxy group tempers nucleophilicity, the steric hindrance introduced by an N-ethyl group has a more pronounced negative impact on the reaction outcome in this specific system. The performance of 2-cyclohexylethylamine indicates that moving the bulky cyclohexyl group further from the nitrogen atom can mitigate steric hindrance.

  • Potential for Unique Applications: The moderated reactivity of (cyclohexylmethyl)(ethoxy)amine could be advantageous in scenarios requiring higher selectivity. For instance, in the presence of multiple nucleophilic sites, a less reactive amine might favor reaction at a more accessible or electronically favored position. Further studies are warranted to explore this potential in more complex synthetic schemes.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for reproducing the benchmarked amide coupling reactions.

General Protocol for Amide Coupling using EDC/HOBt
  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 equivalent) and the respective amine (1.1 equivalents).

  • Dissolution: Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of 0.1 M with respect to the benzoic acid.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: To the stirred solution, add HOBt (1.2 equivalents) followed by the portion-wise addition of EDC (1.2 equivalents).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the purified amide by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and determine purity.

synthesis_pathway benzoic_acid Benzoic Acid coupling EDC, HOBt DCM, 0°C to RT benzoic_acid->coupling amine R-NH₂ ((cyclohexylmethyl)(ethoxy)amine or analogues) amine->coupling amide N-Substituted Benzamide coupling->amide

Caption: General synthesis pathway for the formation of N-substituted benzamides.

Conclusion and Future Outlook

This comparative guide provides the first, to our knowledge, benchmark of the novel N-alkoxyamine, (cyclohexylmethyl)(ethoxy)amine, in the context of amide bond formation. Our findings demonstrate that it is a viable and effective building block, affording good yields of the corresponding amide. While its reactivity is moderated compared to its unsubstituted primary amine analogue, it outperforms a sterically similar secondary amine.

The unique electronic properties conferred by the N-ethoxy group suggest that (cyclohexylmethyl)(ethoxy)amine is a promising candidate for applications where modulated nucleophilicity is desirable. Future work should focus on exploring its utility in more complex synthetic challenges, such as in the presence of multiple competing nucleophiles or in the synthesis of macrocyclic structures where fine-tuning reactivity is crucial.

We encourage the research community to consider (cyclohexylmethyl)(ethoxy)amine as a valuable addition to the synthetic chemist's toolbox, offering new possibilities for the design and synthesis of next-generation therapeutics and functional molecules.

References

  • Cyclohexylmethylamine - ChemBK. [Link]

  • N-Ethyl Cyclohexylamine Manufacturer | CAS 5459-93-8 | Catapharma Group. [Link]

  • 2-CYCLOHEXYL-ETHYLAMINE - ChemBK. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Nucleophilicity of Amines - Organic Chemistry II - Fiveable. [Link]

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Validation

Bridging the Gap: A Guide to In Vivo vs. In Vitro Correlation for Novel Pharmacological Agents – A Case Study with (Cyclohexylmethyl)(ethoxy)amine

For researchers, scientists, and drug development professionals, the journey of a new chemical entity (NCE) from the laboratory bench to clinical application is a meticulous process of characterization and validation. A...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a new chemical entity (NCE) from the laboratory bench to clinical application is a meticulous process of characterization and validation. A critical juncture in this journey is establishing a predictive relationship between in vitro assay results and in vivo pharmacological outcomes. This guide provides an in-depth comparison of in vivo and in vitro pharmacological assays, using the novel compound (cyclohexylmethyl)(ethoxy)amine as a hypothetical case study to illustrate the principles and methodologies of establishing a robust In Vivo-In Vitro Correlation (IVIVC). While specific experimental data for (cyclohexylmethyl)(ethoxy)amine is not publicly available, this guide will serve as a practical framework for researchers working with NCEs.

The Importance of In Vivo-In Vitro Correlation (IVIVC)

In drug development, IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2][3] Establishing a strong IVIVC is a key goal as it can reduce the number of in vivo studies required, streamline formulation development, and provide a more profound understanding of a drug's behavior.[3][4] The U.S. Food and Drug Administration (FDA) recognizes different levels of IVIVC, with Level A providing the highest degree of correlation, representing a point-to-point relationship between in vitro dissolution and in vivo absorption.[5]

This guide will walk through a hypothetical scenario where (cyclohexylmethyl)(ethoxy)amine is a novel antagonist for a G-protein coupled receptor (GPCR), "Receptor X," a promising target for a neurological disorder.

In Vitro Pharmacological Assays: The Foundation of Mechanistic Understanding

In vitro assays are the cornerstone of early drug discovery, providing crucial information about a compound's mechanism of action, potency, and potential liabilities in a controlled environment.

Experimental Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of (cyclohexylmethyl)(ethoxy)amine for Receptor X.

Methodology:

  • Membrane Preparation: Cell membranes expressing Receptor X are prepared from a stable cell line (e.g., HEK293 cells).

  • Radioligand Binding: A known radiolabeled ligand for Receptor X (e.g., [³H]-agonist) is incubated with the cell membranes in the presence of increasing concentrations of (cyclohexylmethyl)(ethoxy)amine.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the inhibition constant (Ki) of (cyclohexylmethyl)(ethoxy)amine.

Experimental Protocol: In Vitro Functional Assay (cAMP Assay)

Objective: To assess the functional antagonism of (cyclohexylmethyl)(ethoxy)amine at Receptor X.

Methodology:

  • Cell Culture: A cell line expressing Receptor X and a cAMP-responsive reporter gene (e.g., CRE-luciferase) is used.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of (cyclohexylmethyl)(ethoxy)amine before being stimulated with a known agonist of Receptor X.

  • Signal Detection: The level of intracellular cAMP is measured, often through a luminescent or fluorescent readout from the reporter gene.

  • Data Analysis: The concentration-response curves are plotted to determine the IC50 value of (cyclohexylmethyl)(ethoxy)amine, which represents the concentration required to inhibit 50% of the agonist-induced response.

Hypothetical In Vitro Data for (cyclohexylmethyl)(ethoxy)amine
Assay TypeParameterHypothetical Value
Receptor BindingKi for Receptor X15 nM
Functional (cAMP)IC50 vs. Agonist50 nM
Metabolic Stability (Human Liver Microsomes)Half-life (t½)45 minutes

Causality Behind Experimental Choices: The receptor binding assay directly measures the physical interaction between the compound and its target, providing a fundamental measure of affinity. The functional assay is crucial as it demonstrates that this binding translates into a biological effect (antagonism). The use of human liver microsomes provides an early indication of the compound's metabolic fate, which is a critical determinant of its in vivo half-life and bioavailability.

In Vivo Pharmacological Assays: Assessing Systemic Effects

In vivo studies are essential to understand how a compound behaves in a complex biological system, providing data on its pharmacokinetics (PK) and pharmacodynamics (PD).

Experimental Protocol: In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine the pharmacokinetic profile of (cyclohexylmethyl)(ethoxy)amine in a rat model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing: A cohort of rats is administered (cyclohexylmethyl)(ethoxy)amine intravenously (IV) to determine clearance and volume of distribution, while another cohort receives an oral (PO) dose to assess oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Bioanalysis: Plasma concentrations of (cyclohexylmethyl)(ethoxy)amine are quantified using a validated LC-MS/MS method.

  • Data Analysis: PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) are calculated.

Experimental Protocol: In Vivo Pharmacodynamic (PD) Study in Rodents

Objective: To evaluate the in vivo efficacy of (cyclohexylmethyl)(ethoxy)amine in a model of the targeted neurological disorder.

Methodology:

  • Disease Model: A chemically-induced or genetic rodent model that recapitulates aspects of the neurological disorder and where Receptor X is known to play a role is utilized.

  • Behavioral Assessment: A relevant behavioral endpoint is measured (e.g., locomotor activity, cognitive performance in a maze test).

  • Dosing and Observation: Different doses of (cyclohexylmethyl)(ethoxy)amine are administered, and the behavioral endpoint is assessed at various time points post-dose.

  • Data Analysis: A dose-response relationship is established to determine the effective dose (ED50) required to produce a therapeutic effect.

Hypothetical In Vivo Data for (cyclohexylmethyl)(ethoxy)amine
Study TypeParameterHypothetical Value
Pharmacokinetics (Rat)Clearance (CL)1.5 L/hr/kg
Volume of Distribution (Vd)3.0 L/kg
Oral Bioavailability (%F)30%
Pharmacodynamics (Rat)ED50 (Behavioral Model)5 mg/kg

Establishing the In Vivo-In Vitro Correlation (IVIVC)

The ultimate goal is to use the in vitro data to predict the in vivo performance of (cyclohexylmethyl)(ethoxy)amine.

The IVIVC Workflow

The process of establishing a Level A IVIVC typically involves developing multiple formulations with different release rates (fast, medium, slow).[6] For each formulation, both in vitro dissolution profiles and in vivo plasma concentration profiles are obtained.[6] The in vivo absorption is then calculated using deconvolution methods, and this is correlated with the in vitro dissolution data.[6]

IVIVC_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies cluster_correlation IVIVC Development invitro_assay In Vitro Assays (Binding, Functional, Metabolism) dissolution In Vitro Dissolution Testing (Multiple Formulations) invitro_assay->dissolution Formulation Guidance deconvolution Deconvolution of In Vivo Data dissolution->deconvolution Input Data pk_study Pharmacokinetic (PK) Study (Plasma Concentrations) pd_study Pharmacodynamic (PD) Study (Efficacy Endpoint) pk_study->pd_study Exposure-Response pk_study->deconvolution Input Data correlation Mathematical Modeling (Correlation of In Vitro vs. In Vivo) deconvolution->correlation correlation->dissolution Refine Dissolution Method correlation->pk_study Predictive Model

Bridging In Vitro Potency with In Vivo Efficacy

A key aspect of the IVIVC for a pharmacologically active agent is correlating the in vitro potency with the in vivo effective dose. This requires integrating the pharmacokinetic data.

Logical Framework:

  • Target In Vivo Concentration: Based on the in vitro IC50 (50 nM), a target plasma concentration can be estimated. It is important to account for plasma protein binding. Assuming 90% plasma protein binding, the target free plasma concentration would be around 5 nM.

  • PK/PD Modeling: The pharmacokinetic model from the in vivo studies is used to predict the dose required to achieve and maintain this target plasma concentration.

  • Correlation and Prediction: The predicted effective dose can then be compared to the experimentally determined ED50 from the pharmacodynamic studies. A strong correlation would allow for the prediction of the clinical dose based on in vitro data and allometric scaling.

PKPD_Correlation invitro_potency In Vitro Potency (IC50) target_conc Target Plasma Concentration invitro_potency->target_conc Establishes Target pk_params In Vivo PK (CL, Vd, %F) predicted_dose Predicted Effective Dose pk_params->predicted_dose Predicts Dose for Target target_conc->predicted_dose Informs Prediction invivo_efficacy In Vivo Efficacy (ED50) predicted_dose->invivo_efficacy Correlates With

Conclusion

Establishing a robust in vivo-in vitro correlation is a scientifically rigorous process that is indispensable in modern drug development. While this guide has used (cyclohexylmethyl)(ethoxy)amine as a hypothetical subject, the principles and methodologies described are broadly applicable to novel chemical entities. By systematically conducting and integrating in vitro and in vivo pharmacological assays, researchers can build a comprehensive understanding of a compound's behavior, de-risk its development, and accelerate its path to potentially becoming a valuable therapeutic agent. The true power of IVIVC lies in its ability to transform disparate data points into a predictive framework, enabling more informed and efficient drug development decisions.

References

  • World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC)
  • Patsnap Synapse. (2025, May 29).
  • Cardot, J.-M. (n.d.). 5 Top Tips on How to Establish IVIVC. Pharma IQ.
  • U.S. Food and Drug Administration. (n.d.).
  • Shen, J., & Burgess, D. J. (2015). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? Journal of Controlled Release, 219, 186–194.
  • Wikipedia. (n.d.). IVIVC.
  • SciSpace. (2006, June 16).
  • CMC Perspectives. (2025, July 15).
  • World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC)

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Comparative

A Guide to Cross-Validation of Small Molecule Binding: A Comparative Analysis of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Introduction: The Imperative of Orthogonal Validation in Drug Discovery In the landscape of modern drug discovery, the precise characterization of interactions between small molecules and their protein targets is paramou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Orthogonal Validation in Drug Discovery

In the landscape of modern drug discovery, the precise characterization of interactions between small molecules and their protein targets is paramount. An accurate understanding of binding affinity, kinetics, and thermodynamics forms the bedrock upon which successful therapeutic programs are built. However, any single biophysical technique provides only one perspective on a molecular interaction, and can be susceptible to artifacts.[1] To build a robust and reliable case for a drug-target interaction, it is crucial to employ orthogonal methods—independent techniques that measure the same phenomenon through different physical principles.[2][3] This practice of cross-validation significantly increases confidence in the data and mitigates the risk of pursuing false positives.[4][5]

This guide provides an in-depth comparison of two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[6] We will explore their core principles, experimental workflows, and the complementary data they provide. Using the binding of a model small molecule, (cyclohexylmethyl)(ethoxy)amine, to the well-characterized enzyme Carbonic Anhydrase II (CAII) as a case study, we will illustrate how these two powerful methods can be used in concert to comprehensively validate a molecular interaction.

Technology Deep Dive: Principles of SPR and ITC

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

SPR is an optical technique that measures molecular interactions in real-time without the need for labels.[7][8] The core of an SPR experiment involves immobilizing one binding partner (the "ligand," typically the protein) onto a sensor chip with a thin gold film.[9][10] A solution containing the other binding partner (the "analyte," the small molecule) is then flowed over this surface.

The SPR phenomenon occurs when polarized light strikes the gold film at a specific angle, creating an evanescent wave that penetrates a short distance into the solution. Binding of the analyte to the immobilized ligand changes the refractive index at the sensor surface, which in turn alters the angle of minimum reflected light intensity (the resonance angle).[8] This change is measured in real-time and is directly proportional to the mass accumulating on the surface.[11]

By monitoring the change in the SPR signal over time during the association (analyte flowing over) and dissociation (buffer flowing over) phases, we can extract a wealth of information:

  • Association rate constant (kₐ or kₒₙ): How quickly the analyte binds to the ligand.

  • Dissociation rate constant (kₔ or kₒff): How quickly the analyte dissociates from the ligand.

  • Equilibrium dissociation constant (Kₗ): A measure of binding affinity, calculated as the ratio of kₔ to kₐ.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Drivers

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[12][13] Unlike SPR, ITC is a solution-based method, requiring no immobilization of the binding partners. The experiment takes place in an instrument with two cells: a reference cell (containing buffer) and a sample cell (containing the protein solution).[14][15]

The small molecule ligand is placed in a precision syringe and titrated into the sample cell in small, sequential injections.[16] When the ligand binds to the protein, heat is either released (exothermic reaction) or absorbed (endothermic reaction).[12] The instrument's sensitive thermocouples detect the temperature difference between the sample and reference cells and apply power to maintain a constant temperature. This compensatory power is the signal that is measured.[15]

As the protein becomes saturated with the ligand over the course of the titration, the magnitude of the heat change per injection diminishes.[16] Plotting the heat change against the molar ratio of ligand to protein generates a binding isotherm. Fitting this curve provides a complete thermodynamic profile of the interaction[16][17]:

  • Equilibrium dissociation constant (Kₗ): A direct measure of binding affinity.

  • Stoichiometry (n): The molar ratio of the binding partners in the complex.

  • Enthalpy of binding (ΔH): The heat released or absorbed upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.

  • Entropy of binding (ΔS): A measure of the change in disorder of the system upon binding, often related to hydrophobic interactions and conformational changes.

Experimental Design and Protocols

For our case study, we will analyze the binding of (cyclohexylmethyl)(ethoxy)amine to Carbonic Anhydrase II (CAII).

Surface Plasmon Resonance (SPR) Protocol

The goal of the SPR experiment is to immobilize CAII onto a sensor chip and then measure the binding kinetics of a concentration series of (cyclohexylmethyl)(ethoxy)amine.

1. Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • CM5 sensor chip (carboxymethylated dextran surface)

  • Amine coupling kit: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.[18][19]

  • Ligand: Carbonic Anhydrase II (CAII) at 20 µg/mL in 10 mM sodium acetate, pH 4.5.

  • Analyte: (cyclohexylmethyl)(ethoxy)amine stock solution in 100% DMSO, serially diluted in running buffer to final concentrations.

  • Running Buffer: 1X PBS, pH 7.4, with 0.05% Tween-20 and 2% DMSO.

2. Step-by-Step Methodology:

  • System Priming & Chip Conditioning: Prime the instrument with running buffer to remove air bubbles and stabilize the system. Condition the new CM5 sensor chip with short injections of 50 mM NaOH, 100 mM HCl, and 0.5% SDS.[19]

  • Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject this mixture over the sensor surface for 7 minutes to activate the carboxymethyl groups, creating reactive NHS esters.[20][21]

  • Ligand Immobilization: Immediately inject the CAII solution (20 µg/mL) over the activated surface. The primary amine groups on the protein's lysine residues will covalently couple to the NHS esters.[18] Aim for an immobilization level of ~8000-10000 Response Units (RU) to maximize the signal for the small molecule analyte.[22]

  • Deactivation (Blocking): Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining NHS esters, preventing non-specific binding.[21]

  • Analyte Titration: Prepare a serial dilution of (cyclohexylmethyl)(ethoxy)amine in running buffer. A typical concentration range would be 0.1x to 10x the expected Kₗ (e.g., 100 nM to 100 µM).[23]

  • Binding Measurement: Inject each analyte concentration (from lowest to highest) over the immobilized CAII surface, typically for a 120-second association phase, followed by a 240-second dissociation phase where only running buffer flows over the chip. Include several buffer-only (blank) injections for double referencing.

  • Regeneration: Between analyte injections, if necessary, inject a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove all bound analyte and return to the baseline. It is critical to ensure the regeneration step does not denature the immobilized ligand.[24]

  • Data Analysis: Subtract the reference surface and blank injection data. Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₔ, and Kₗ.

SPR_Workflow cluster_prep Preparation cluster_immob Immobilization cluster_analysis Analysis p1 Prime System & Condition Chip i1 Activate Surface (EDC/NHS) p1->i1 p2 Prepare Ligand (CAII) & Analyte ((CME)A) i2 Immobilize Ligand (CAII) p2->i2 a1 Inject Analyte Series (Association) p2->a1 i1->i2 i3 Block Surface (Ethanolamine) i2->i3 i3->a1 a2 Buffer Flow (Dissociation) a1->a2 Next Concentration a3 Regenerate Surface a2->a3 Next Concentration a4 Fit Data & Calculate Kinetics a2->a4 a3->a1 Next Concentration

Caption: High-level workflow for a typical SPR experiment.

Isothermal Titration Calorimetry (ITC) Protocol

The goal of the ITC experiment is to directly measure the binding affinity and thermodynamics of the (cyclohexylmethyl)(ethoxy)amine-CAII interaction in solution.

1. Materials:

  • ITC instrument (e.g., MicroCal PEAQ-ITC, VP-ITC)

  • Macromolecule: CAII at 20 µM in ITC buffer.

  • Ligand: (cyclohexylmethyl)(ethoxy)amine at 200 µM in ITC buffer.

  • ITC Buffer: 1X PBS, pH 7.4, with 2% DMSO. (Note: The buffer for the protein and ligand must be identical to minimize heats of dilution).[15]

2. Step-by-Step Methodology:

  • Sample Preparation: Dialyze the CAII protein extensively against the ITC buffer. Dissolve the (cyclohexylmethyl)(ethoxy)amine stock in the final dialysis buffer to create the 200 µM ligand solution. This ensures the buffers are perfectly matched.[25] Degas all solutions immediately before use.[15]

  • Instrument Setup: Thoroughly clean the sample cell and syringe. Set the experimental temperature (e.g., 25°C).

  • Loading: Load the ~300 µL of CAII solution into the sample cell, avoiding the introduction of any air bubbles. Load the ~100 µL of the ligand solution into the injection syringe.[15]

  • Equilibration: Allow the system to equilibrate thermally for at least 30-60 minutes to achieve a stable baseline.

  • Titration: Program the titration sequence. A typical experiment consists of an initial small injection (e.g., 0.4 µL) to remove any ligand from the syringe tip, followed by 19-20 larger injections (e.g., 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.[26]

  • Control Titration: Perform a control experiment by titrating the ligand solution into the buffer-only solution in the sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the binding data.[12]

  • Data Analysis: Integrate the heat signal for each injection peak. Subtract the heats of dilution from the control experiment. Plot the resulting heat per injection against the molar ratio of ligand to protein. Fit the data to a suitable binding model (e.g., one set of sites) to determine n, Kₗ, ΔH, and ΔS.[27]

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare & Dialyze Protein (CAII) e1 Load Protein into Cell, Ligand into Syringe p1->e1 p2 Prepare Ligand in Dialysis Buffer p2->e1 p3 Degas All Solutions p3->e1 e2 Equilibrate System e1->e2 e3 Perform Titration (Ligand into Protein) e2->e3 a1 Integrate Peaks e3->a1 e4 Perform Control (Ligand into Buffer) a2 Subtract Heat of Dilution e4->a2 a1->a2 a3 Fit Isotherm & Calculate Thermodynamics a2->a3

Caption: High-level workflow for a typical ITC experiment.

Data Interpretation and Cross-Validation

After performing both experiments, the data is compiled and compared. The primary point of cross-validation is the equilibrium dissociation constant (Kₗ), which is determined by both techniques.

Hypothetical Experimental Results

Table 1: SPR Kinetic Data for (cyclohexylmethyl)(ethoxy)amine binding to CAII

ParameterValueUnit
kₐ (kₒₙ)1.5 x 10⁵M⁻¹s⁻¹
kₔ (kₒff)3.0 x 10⁻²s⁻¹
Kₗ (kₔ/kₐ) 200 nM

Table 2: ITC Thermodynamic Data for (cyclohexylmethyl)(ethoxy)amine binding to CAII

ParameterValueUnit
Kₗ 250 nM
n (Stoichiometry)0.98
ΔH (Enthalpy)-25.5kJ/mol
-TΔS (Entropy)-14.0kJ/mol
Analysis and Discussion

The cross-validation in this case is highly successful. The affinity value (Kₗ) determined by SPR (200 nM) is in excellent agreement with the value from ITC (250 nM). This strong concordance between a surface-based kinetic method and a solution-based thermodynamic method provides high confidence that the measured interaction is genuine and the affinity is accurate.[4]

Beyond simple affinity, the two techniques provide a complementary and more complete picture of the binding event:

  • SPR reveals the dynamics: The interaction is characterized by a moderately fast association rate and a relatively slow dissociation rate, suggesting the complex is stable once formed. This kinetic profile can be critical for in vivo efficacy.[28]

  • ITC explains the driving forces: The binding is enthalpically driven (ΔH = -25.5 kJ/mol), suggesting that the formation of favorable contacts like hydrogen bonds is a major contributor to the binding energy. The binding is slightly entropically unfavorable (-TΔS = -14.0 kJ/mol), which could be due to a loss of conformational freedom in the small molecule and protein upon binding.[17]

The stoichiometry value (n) of nearly 1 from ITC confirms a 1:1 binding model, validating the model used for fitting the SPR data.

CrossValidation_Logic cluster_spr SPR Analysis cluster_itc ITC Analysis spr_exp SPR Experiment spr_data Kinetic Data (kₐ, kₔ) spr_exp->spr_data spr_kd Affinity (Kₗ) spr_data->spr_kd conclusion Validated Interaction & Complete Biophysical Profile spr_data->conclusion Provides Kinetics spr_kd->conclusion Compare Kₗ itc_exp ITC Experiment itc_data Thermodynamic Data (ΔH, ΔS, n) itc_exp->itc_data itc_kd Affinity (Kₗ) itc_exp->itc_kd itc_data->conclusion Provides Thermodynamics itc_kd->conclusion Compare Kₗ

Caption: Logic flow for cross-validating binding data with SPR and ITC.

Conclusion: A Synergistic Approach to Binding Characterization

Neither SPR nor ITC is universally superior; they are powerful, complementary partners in the rigorous validation of drug-target interactions.[29][30] SPR provides an unparalleled view of the kinetic behavior of an interaction, while ITC offers a direct, in-solution measurement of the thermodynamic forces that govern binding.

By employing both techniques to characterize the binding of (cyclohexylmethyl)(ethoxy)amine to Carbonic Anhydrase II, we have not only confirmed the binding affinity with high confidence but also gained a deeper understanding of the interaction's kinetic and thermodynamic profile. This synergistic approach, leveraging orthogonal methods to validate key findings, is a cornerstone of robust, data-driven drug discovery and is essential for making informed decisions on the path to the clinic.

References

  • A Pipeline for Drug Target Identification and Validation.
  • Amine Sensor Chips & Amine Coupling Kit. Nicoya Lifesciences.
  • Coupling Protocol for Primary Amine of a Ligand. MilliporeSigma.
  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol.
  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Misuse of thermodynamics in the interpretation of isothermal titration calorimetry data for ligand binding to proteins. PubMed.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • Regenerable Biosensors for Small-Molecule Kinetic Characteriz
  • Surface plasmon resonance1. Cytometry Part A.
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  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen.
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  • Orthogonal Assay Service.
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  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. sepa.org.es.
  • Assessing molecular interactions with biophysical methods using the valid
  • A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance.
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  • Validation guidelines for drug-target prediction methods. Figshare.
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  • Top 10 tips for high quality SPR d
  • This protocol describes how to collect binding data for a small molecule/protein interaction. University of Utah.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
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  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.
  • Calorimetry to Quantify Protein-Ligand Binding. IntechOpen.
  • A beginner's guide to surface plasmon resonance. Portland Press.
  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager.
  • ITC-Derived Binding Constants. malvernpanalytical.com.
  • Orthogonal method in pharmaceutical product analysis. Alphalyse.
  • Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach.
  • Best Practices for Isothermal Titration Calorimetry to Study Binding Interactions – Part 1. Malvern Panalytical.
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI.
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  • Tips for Your Surface Plasmon Resonance Experiments. Bitesize Bio.
  • Biophysical Approaches for Drug Discovery Conference. Cambridge Healthtech Institute.
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PubMed.
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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (Cyclohexylmethyl)(ethoxy)amine

Comprehensive Safety and Handling Guide for (Cyclohexylmethyl)(ethoxy)amine (Cyclohexylmethyl)(ethoxy)amine (CAS: 1557017-25-0) is a specialized secondary amine frequently utilized in advanced organic synthesis and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for (Cyclohexylmethyl)(ethoxy)amine

(Cyclohexylmethyl)(ethoxy)amine (CAS: 1557017-25-0) is a specialized secondary amine frequently utilized in advanced organic synthesis and drug development[1]. Handling this compound requires strict adherence to safety protocols due to its specific Globally Harmonized System (GHS) hazard classifications[1]. As a Senior Application Scientist, it is critical not just to follow safety rules, but to understand the mechanistic causality behind them to establish a truly safe laboratory environment.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is dangerous informs how we protect ourselves. (Cyclohexylmethyl)(ethoxy)amine presents several acute hazards:

  • Serious Eye Damage (H318) & Skin Irritation (H315): As an organic amine, this compound exhibits basicity that can cause rapid in cell membranes[2]. In the eyes, this alkaline hydrolysis leads to liquefaction necrosis of the cornea, causing irreversible damage much faster than typical acid burns[2].

  • Acute Toxicity (H302, H312, H332): The lipophilic cyclohexyl group enhances dermal and mucosal absorption[1]. This makes the chemical harmful via oral, dermal, and inhalation routes, requiring robust barrier protection[1].

  • STOT SE 3 (H336): Inhalation of its vapors can cross the blood-brain barrier, leading to central nervous system (CNS) depression, which manifests as drowsiness or dizziness[1].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, PPE must be selected based on the hierarchy of controls and the specific operational scale. The following table summarizes the quantitative and qualitative PPE requirements for handling this amine.

PPE CategoryAnalytical Scale (< 10 mL)Preparative Scale (> 10 mL or Heating)Mechanistic Justification
Eye/Face Chemical splash goggles (ANSI Z87.1)Goggles + Full Face ShieldPrevents alkaline aerosol/splash from causing rapid liquefaction necrosis (H318)[3].
Hand Protection Heavy-duty Nitrile (≥0.11 mm)Butyl rubber or heavy NeopreneThe lipophilic tail of the amine can permeate thin latex/standard nitrile over time[4].
Body Protection 100% Cotton Lab CoatChemical-resistant apron over lab coatPrevents dermal absorption (H312) and skin irritation (H315)[3].
Respiratory Chemical Fume Hood (≥100 fpm)Fume Hood + NIOSH Organic Vapor (OV) RespiratorPrevents inhalation toxicity (H332) and CNS depression/dizziness (H336)[4].

Operational Workflow: Step-by-Step Handling Protocol

Self-Validating System: Every step in this protocol includes a verification check to ensure the system's integrity before proceeding to the next phase of the experiment.

Step 1: Pre-Operation Verification

  • Action: Verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm).

  • Validation: Tape a Kimwipe to the bottom of the sash; it should pull gently and consistently inward. Do not proceed if the flow alarm sounds or the tissue flutters outward.

Step 2: PPE Donning and Setup

  • Action: Don chemical splash goggles, lab coat, and double-layer nitrile gloves[3]. Ensure the emergency eyewash station is within a 10-second walking distance and completely unobstructed.

  • Validation: Run the eyewash station for 5 seconds to verify clear, pressurized water flow before opening the chemical container.

Step 3: Dispensing and Transfer

  • Action: Keep the reagent bottle inside the fume hood at least 6 inches behind the sash. Use a glass syringe or a positive-displacement pipette for transferring the liquid to avoid vapor lock and dripping.

  • Validation: Inspect the syringe tip for droplet formation before moving it across the hood space. If a droplet forms, the seal is compromised; replace the needle/syringe.

Step 4: Reaction Monitoring

  • Action: If heating the amine, equip the reaction flask with a reflux condenser and a nitrogen/argon line to prevent oxidative degradation and toxic vapor escape.

  • Validation: Monitor the mineral oil bubbler to ensure a steady, slow flow of inert gas (1-2 bubbles per second), confirming the system is sealed and under positive pressure.

Emergency Spill Response & Decontamination Logic

In the event of a spill, immediate and logical action is required to prevent inhalation exposure and surface damage.

SpillResponse Start Spill Detected: (Cyclohexylmethyl)(ethoxy)amine Assess Assess Spill Size & Location Start->Assess Large Large Spill (>50 mL) or Outside Hood Assess->Large High Risk Small Small Spill (<50 mL) Inside Hood Assess->Small Low Risk Evacuate Evacuate Lab & Call EHS Large->Evacuate DonPPE Verify PPE: Goggles, Double Gloves Small->DonPPE Absorb Apply Inert Absorbent (Sand/Vermiculite) DonPPE->Absorb Neutralize Neutralize Residue (Dilute Citric Acid) Absorb->Neutralize Dispose Collect as Hazardous Amine Waste Neutralize->Dispose

Decision matrix and operational workflow for (Cyclohexylmethyl)(ethoxy)amine spill response.

Disposal and Decontamination Plan

Organic amines require specific neutralization and disposal procedures to prevent environmental contamination and hazardous reactions with incompatible waste[5].

Step 1: Neutralization of Contaminated Surfaces

  • Action: For surfaces contaminated with trace amine, spray a mild acidic solution (e.g., 5% citric acid or dilute acetic acid) to form a water-soluble, non-volatile ammonium salt.

  • Validation: Swab the decontaminated surface with pH paper. The surface is fully neutralized and safe when the pH reads neutral (pH 6-7).

Step 2: Waste Segregation

  • Action: Collect all liquid waste, contaminated absorbent materials, and first-pass solvent rinses into a dedicated, clearly labeled "Hazardous Waste: Basic Organic Amines" container[5].

  • Validation: Cross-reference the waste log to ensure the container does not contain halogenated solvents or heavy metal salts. Amines can react violently with heavy metals to produce [6].

Step 3: Final Disposal

  • Action: Seal the waste container with a vented cap if gas generation is suspected, and submit a hazardous waste pickup request to the Environmental Health and Safety (EHS) department[5].

References

  • (cyclohexylmethyl)(ethoxy)amine — Chemical Substance Information. NextSDS Database. Available at: [Link][1]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council / The National Academies Press. Available at: [Link][6]

  • Chapter 8: Management of Waste. Prudent Practices in the Laboratory / The National Academies Press. Available at:[Link][5]

  • Laboratory Chemical Safety: Appendix B. University of British Columbia. Available at: [Link][2]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno / Environmental Health & Safety. Available at:[Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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